K-Ras ligand-Linker Conjugate 5
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
tert-butyl (2S)-2-(cyanomethyl)-4-[2-[[(2S,4R)-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H59N7O8/c1-42(2,3)57-41(51)49-17-16-48(27-32(49)12-14-43)39-36-13-15-47(38-11-7-9-31-8-5-6-10-35(31)38)29-37(36)44-40(45-39)56-30-33-26-34(28-46(33)4)55-25-24-54-23-22-53-21-20-52-19-18-50/h5-11,32-34,50H,12-13,15-30H2,1-4H3/t32-,33-,34+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJHMWJHKMFQGA-DHWXLLNHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC=C54)OCC6CC(CN6C)OCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC=C54)OC[C@@H]6C[C@H](CN6C)OCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H59N7O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on K-Ras Ligand-Linker Conjugate 5 for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of K-Ras Ligand-Linker Conjugate 5, a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) aimed at the degradation of the K-Ras protein. This document details the underlying science, experimental methodologies, and relevant data to support research and development in this cutting-edge area of targeted protein degradation.
Introduction to K-Ras and PROTAC Technology
The Kirsten rat sarcoma viral oncogene homolog (K-Ras) is a small GTPase that functions as a molecular switch in signaling pathways that control cell growth, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active K-Ras protein and uncontrolled cell proliferation. For decades, K-Ras was considered "undruggable" due to the lack of well-defined binding pockets on its surface.
PROTAC technology offers a novel therapeutic strategy to target proteins like K-Ras for degradation rather than inhibition. PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (in this case, K-Ras), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the K-Ras protein and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of K-Ras, marking it for degradation by the cell's proteasome.
This compound
This compound is a pre-fabricated molecule that incorporates a ligand for K-Ras and a PROTAC linker. This conjugate is designed for the efficient synthesis of K-Ras-targeting PROTACs. By reacting this conjugate with a suitable E3 ligase ligand, researchers can rapidly generate novel K-Ras degraders.
One notable application of this compound is in the synthesis of PROTAC K-Ras Degrader-1 (HY-129523) . This PROTAC has been shown to be potent, exhibiting ≥70% degradation efficacy in SW1573 cells[1].
Data Presentation: Efficacy of K-Ras PROTACs
The following table summarizes the degradation efficiency of various K-Ras PROTACs from published studies, providing a comparative view of their performance.
| PROTAC Name | K-Ras Mutant | Cell Line | DC50 (µM) | Dmax (%) | E3 Ligase Recruited | Reference |
| PROTAC K-Ras Degrader-1 (HY-129523) | Not Specified | SW1573 | Not Reported | ≥70 | Not Specified | [1] |
| LC-2 | G12C | NCI-H2030 | 0.59 ± 0.20 | ~80 | VHL | [2] |
| LC-2 | G12C | MIA PaCa-2 | 0.32 ± 0.08 | ~75 | VHL | [2] |
| LC-2 | G12C | NCI-H23 (heterozygous) | Not Reported | >50 | VHL | [2] |
| Compound 3 | G12R | Cal-62 | 0.462 | 75 | Not Specified | [3] |
| Compound 3 | G12D | GP5d | Not Reported | Not Reported | Not Specified | [3] |
| Compound 4 | G12D | HiBiT-KRAS | 0.004 (at 24h) | 94 | Not Specified | [3] |
| Compound 4 | G12R | HiBiT-KRAS | 0.183 (at 24h) | 87 | Not Specified | [3] |
| YF135 | G12C | H358 | Not Reported | Not Reported | VHL | [4] |
Mandatory Visualizations
K-Ras Signaling Pathway
Caption: K-Ras Signaling Pathway.
PROTAC Mechanism of Action
Caption: PROTAC Mechanism of Action.
Experimental Protocols
Synthesis of a K-Ras PROTAC from this compound
This protocol provides a general procedure for the synthesis of a K-Ras PROTAC by coupling this compound (which contains a reactive functional group on the linker) with an E3 ligase ligand (e.g., a VHL or CRBN ligand with a complementary reactive group). The specific reaction conditions will depend on the nature of the reactive groups (e.g., amine and carboxylic acid for amide bond formation, or azide (B81097) and alkyne for click chemistry).
Representative Protocol for Amide Bond Formation:
-
Dissolution: Dissolve this compound (assuming it has a terminal amine, 1 equivalent) and the E3 ligase ligand with a carboxylic acid functional group (1.1 equivalents) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
-
Coupling Reagents: Add a peptide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC) to obtain the pure K-Ras PROTAC.
-
Characterization: Confirm the structure and purity of the final PROTAC molecule by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Western Blotting for K-Ras Degradation
This protocol details the steps to assess the degradation of K-Ras in cancer cells following treatment with a K-Ras PROTAC.
-
Cell Culture and Treatment:
-
Seed KRAS-mutant cancer cells (e.g., SW1573, MIA PaCa-2) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the K-Ras PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for K-Ras overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the K-Ras band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of K-Ras degradation relative to the vehicle-treated control.
-
Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximal degradation) values by plotting the degradation percentage against the PROTAC concentration.
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding:
-
Seed KRAS-mutant cancer cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
PROTAC Treatment:
-
Treat the cells with a serial dilution of the K-Ras PROTAC for 72 hours. Include a vehicle control.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 (concentration at which 50% of cell growth is inhibited) by plotting cell viability against the PROTAC concentration.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the K-Ras-PROTAC-E3 ligase ternary complex.
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T cells overexpressing tagged K-Ras and a tagged E3 ligase) to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the target protein.
-
Treat the cells with the K-Ras PROTAC or a vehicle control for 4-6 hours.
-
-
Cell Lysis:
-
Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (or its tag) overnight at 4°C. Use a non-specific IgG as a negative control.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Perform Western blotting on the eluted samples as described in Protocol 5.2.
-
Probe the membrane with primary antibodies against K-Ras (or its tag) and the E3 ligase (or its tag) to detect the co-immunoprecipitated proteins. An increased K-Ras signal in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.
-
Conclusion
This compound represents a valuable tool for the development of novel PROTACs targeting the historically challenging oncoprotein K-Ras. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to synthesize and evaluate K-Ras degraders. The continued exploration and optimization of such molecules hold significant promise for the future of cancer therapeutics.
References
- 1. Establishment and validation of a sensitive LC-MS/MS method for the quantification of KRASG12C protein PROTAC molecule LC-2 in rat plasma and its application to in vivo pharmacokinetic studies of LC-2 PEGylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
The Structural Core of K-Ras Degradation: An In-Depth Technical Guide to K-Ras Ligand-Linker Conjugate 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma (K-Ras) oncogene, a member of the RAS family of small GTPases, is one of the most frequently mutated genes in human cancers, including lung, colorectal, and pancreatic carcinomas. For decades, direct inhibition of K-Ras was considered an insurmountable challenge in oncology. The advent of covalent inhibitors targeting specific K-Ras mutants, such as G12C, marked a significant breakthrough. Building on this, the development of Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic modality to eliminate the K-Ras protein entirely, rather than merely inhibiting its activity.
This technical guide provides a detailed examination of K-Ras ligand-Linker Conjugate 5 , a key building block for the synthesis of K-Ras-targeting PROTACs. This conjugate incorporates a specific ligand designed to recruit the K-Ras protein, connected to a versatile linker that can be further coupled to an E3 ligase-recruiting moiety. Understanding the structure and function of this conjugate is paramount for the rational design and development of next-generation K-Ras degraders.
Core Component Analysis: this compound
This compound (CAS No. 2378261-85-7) is a pivotal intermediate in the synthesis of PROTAC K-Ras Degrader-1 . Its structure is comprised of two key functional domains: the K-Ras recruiting ligand and the PROTAC linker.
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 2378261-85-7 | C₄₂H₅₉N₇O₈ | 789.96 g/mol |
This data is compiled from publicly available chemical supplier databases.
The K-Ras Ligand Moiety
The ligand component of this conjugate is derived from a class of molecules known to bind to the K-Ras protein. Covalent inhibitors that target the mutant cysteine residue in K-Ras G12C have paved the way for the design of high-affinity ligands for PROTACs. These ligands typically bind within a cryptic groove on the K-Ras surface, known as the Switch-II pocket, thereby ensuring specificity for the target protein. The precise ligand in Conjugate 5 is engineered to facilitate this interaction, serving as the "warhead" that guides the PROTAC to the K-Ras protein.
The PROTAC Linker
The linker element of this compound is a crucial determinant of the resulting PROTAC's efficacy. It is not merely a spacer but plays a critical role in optimizing the orientation and distance between the K-Ras protein and the recruited E3 ligase, facilitating the formation of a stable ternary complex. This complex is a prerequisite for the subsequent ubiquitination and proteasomal degradation of K-Ras. The linker in this conjugate is designed with a terminal functional group that allows for straightforward chemical ligation to an E3 ligase ligand, such as those for Cereblon (CRBN) or Von Hippel-Lindau (VHL).
Signaling Pathways and Mechanism of Action
The ultimate goal of employing this compound is to generate a PROTAC that hijacks the cell's ubiquitin-proteasome system to induce the degradation of K-Ras. The following diagrams illustrate the relevant biological pathway and the mechanism of action of the resulting PROTAC.
Figure 1: Simplified K-Ras Signaling Pathway. Receptor Tyrosine Kinase activation leads to the exchange of GDP for GTP on K-Ras, activating it to signal through downstream effectors like the RAF-MEK-ERK cascade, promoting cell proliferation.
Figure 2: PROTAC Mechanism of Action. The K-Ras degrader, synthesized from Conjugate 5, forms a ternary complex with K-Ras and an E3 ligase, leading to K-Ras ubiquitination and subsequent proteasomal degradation.
Experimental Protocols
While the specific primary literature detailing the synthesis and evaluation of this compound and the resulting PROTAC K-Ras Degrader-1 is not publicly available, this section outlines generalized, yet detailed, experimental protocols commonly employed in the development and characterization of K-Ras PROTACs. These methodologies are based on established practices in the field.
Synthesis of PROTAC K-Ras Degrader-1
The synthesis of the final PROTAC involves the coupling of this compound with a suitable E3 ligase ligand. A common strategy is the use of an amide bond formation reaction.
Materials:
-
This compound
-
E3 ligase ligand with a free amine or carboxylic acid (e.g., a derivative of pomalidomide (B1683931) for CRBN or a VHL ligand)
-
Coupling agents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Materials for purification (e.g., silica (B1680970) gel for column chromatography, HPLC system)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the E3 ligase ligand (1.1 equivalents), HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired PROTAC K-Ras Degrader-1.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Evaluation of K-Ras Degradation
Western Blotting for K-Ras Degradation: This assay is fundamental to quantify the reduction in cellular K-Ras protein levels following treatment with the PROTAC.
Materials:
-
K-Ras mutant cancer cell line (e.g., MIA PaCa-2 for K-Ras G12C)
-
Cell culture medium and supplements
-
PROTAC K-Ras Degrader-1
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-K-Ras, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed the K-Ras mutant cancer cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dose-response range of PROTAC K-Ras Degrader-1 (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-K-Ras antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the K-Ras signal to the loading control. Calculate the percentage of K-Ras degradation relative to the vehicle control. Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
Figure 3: Experimental Workflow for Western Blot Analysis. This diagram outlines the key steps involved in assessing the in vitro degradation of K-Ras protein by a PROTAC.
Conclusion
This compound represents a critical tool in the development of PROTAC-based therapies for K-Ras-driven cancers. Its modular design, combining a specific K-Ras-binding moiety with a versatile linker, allows for the systematic generation and optimization of K-Ras degraders. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers and drug developers to understand, utilize, and innovate upon this promising therapeutic strategy. Further elucidation of the specific biological performance of PROTACs derived from this conjugate will be crucial in advancing the next generation of cancer therapeutics.
The Dawn of a New Era in Cancer Therapy: An In-depth Guide to K-Ras Targeted Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
The Kirsten rat sarcoma viral oncogene homolog (K-Ras) has long been considered an "undruggable" target in cancer therapy.[1][2][3] As one of the most frequently mutated oncogenes in human cancers, including pancreatic, colorectal, and lung cancers, the development of effective K-Ras inhibitors has been a long-standing challenge.[1][4] However, the emergence of targeted protein degradation (TPD) has opened up new avenues for combating K-Ras-driven malignancies.[1][4] This technical guide provides a comprehensive overview of the discovery and development of K-Ras targeted protein degraders, with a focus on proteolysis-targeting chimeras (PROTACs) and molecular glues.
The K-Ras Signaling Pathway: A Central Node in Cancer Proliferation
The K-Ras protein is a small GTPase that acts as a molecular switch in the RAS/MAPK signaling pathway.[5][6] This pathway relays extracellular signals to the cell nucleus, thereby regulating cell growth, division, and differentiation.[5][7] In its active state, K-Ras is bound to guanosine (B1672433) triphosphate (GTP), which allows it to activate downstream effector proteins, including RAF, MEK, ERK, and PI3K.[7][8] This signaling cascade is crucial for normal cellular function.[8] However, mutations in the KRAS gene can lead to a constitutively active protein that is perpetually bound to GTP, resulting in uncontrolled cell proliferation and tumor formation.[7]
Caption: The K-Ras signaling cascade, a key regulator of cell fate.
Targeted Protein Degradation: A New Therapeutic Modality
Targeted protein degradation is an emerging therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[4][9] This approach employs small molecules, such as PROTACs and molecular glues, to induce the degradation of a target protein.[1][2]
PROTACs: Hijacking the Ubiquitin-Proteasome System
PROTACs are bifunctional molecules that consist of a ligand that binds to the target protein (in this case, K-Ras), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[10][11] By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the proteasome.[10][12]
Caption: Mechanism of PROTAC-mediated K-Ras degradation.
Molecular Glues: Inducing Novel Protein-Protein Interactions
Molecular glues are small molecules that induce or stabilize the interaction between a target protein and an E3 ligase, leading to the target's ubiquitination and degradation.[13][14] Unlike PROTACs, which have distinct binding moieties for the target and the E3 ligase, molecular glues create a new interface between the two proteins.[15][16]
Key K-Ras Targeted Protein Degraders
Significant progress has been made in the development of both PROTACs and molecular glues targeting various K-Ras mutants. The following tables summarize the quantitative data for some of the most promising K-Ras degraders.
K-Ras G12C Degraders
| Degrader | Type | E3 Ligase | DC50 | Dmax | IC50 | Cell Line | Citation |
| LC-2 | PROTAC | VHL | ~1 µM | >90% | - | NCI-H23 | [3][17] |
| YN14 | PROTAC | VHL | Nanomolar | >95% | Nanomolar | MIA PaCa-2 | [18] |
K-Ras G12D Degraders
| Degrader | Type | E3 Ligase | DC50 | Dmax | IC50 | Cell Line | Citation |
| ASP3082 | PROTAC | Undisclosed | Potent | Significant | - | PDAC xenografts | [4][19][20] |
| IPS-06061 | Molecular Glue | CRBN | - | ~75% (in vivo) | - | AsPC-1 | [14] |
| PROTAC 80 | PROTAC | VHL | Potent | - | - | AsPC-1 | [10] |
Pan-K-Ras Degraders
| Degrader | Type | E3 Ligase | DC50 | Dmax | IC50 (nM) | Cell Lines | Citation |
| Unnamed Series | PROTAC | Undisclosed | <10 nM | Remarkable | 0.01 - 30 | MIA PaCa-2, GP2D, SW620, LOVO | [21] |
| XMU-MP-9 | Molecular Glue | Nedd4-1 | - | - | - | K-Ras mutant cells | [15] |
Note: DC50 is the concentration required for 50% degradation, Dmax is the maximum degradation, and IC50 is the half-maximal inhibitory concentration. Data is as reported in the cited literature and may not be directly comparable due to different experimental conditions.
Experimental Protocols for Characterizing K-Ras Degraders
The development and characterization of K-Ras degraders involve a series of key experiments to assess their efficacy and mechanism of action.
Ternary Complex Formation Assay
This assay is crucial to confirm that the degrader can effectively bring the K-Ras protein and the E3 ligase together.
Methodology:
-
Protein Expression and Purification: Recombinantly express and purify K-Ras, the E3 ligase complex (e.g., VHL-ElonginB-ElonginC or CRBN-DDB1), and the degrader molecule.
-
Binding Assay: Use techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (Kd) of the degrader to both K-Ras and the E3 ligase individually.[14]
-
Ternary Complex Formation: Mix the three components (K-Ras, degrader, and E3 ligase) and analyze the formation of the ternary complex using methods like size-exclusion chromatography, native mass spectrometry, or fluorescence polarization.
In Vitro Ubiquitination Assay
This assay directly measures the ability of the degrader to induce the ubiquitination of K-Ras.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing purified K-Ras, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, ATP, and the degrader compound.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period to allow for the ubiquitination reaction to occur.
-
Detection: Analyze the reaction products by Western blotting using an anti-K-Ras antibody. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated K-Ras indicates successful ubiquitination.[13]
Cell-Based Degradation Assay (Western Blot)
This is the standard method to quantify the degradation of endogenous K-Ras in cancer cell lines.
Methodology:
-
Cell Culture and Treatment: Culture K-Ras mutant cancer cells (e.g., MIA PaCa-2 for G12C, AsPC-1 for G12D) to a desired confluency. Treat the cells with varying concentrations of the degrader for different time points.
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against K-Ras and a loading control (e.g., GAPDH or β-actin).
-
Quantification: Use a secondary antibody conjugated to a fluorescent or chemiluminescent probe for detection. Quantify the band intensities to determine the percentage of K-Ras degradation relative to the vehicle-treated control.[21]
Cell Viability and Proliferation Assays
These assays assess the functional consequence of K-Ras degradation on cancer cell growth.
Methodology:
-
Cell Seeding: Seed K-Ras mutant cancer cells in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of the K-Ras degrader.
-
Incubation: Incubate the cells for a period of 3-7 days.
-
Viability/Proliferation Measurement: Use assays such as MTT, MTS (e.g., CellTiter-Glo), or crystal violet staining to measure the number of viable cells.
-
Data Analysis: Plot the cell viability against the degrader concentration to determine the IC50 value.[21]
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of K-Ras degraders in a living organism.
Methodology:
-
Tumor Implantation: Subcutaneously implant human cancer cells with a specific K-Ras mutation into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Drug Administration: Administer the K-Ras degrader to the mice via a suitable route (e.g., oral or intravenous) at a defined dose and schedule.[4]
-
Tumor Monitoring: Measure the tumor volume and the body weight of the mice regularly.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissues to assess the level of K-Ras degradation by Western blot or immunohistochemistry.
Caption: A typical workflow for the discovery of K-Ras degraders.
Future Perspectives and Challenges
The development of K-Ras targeted protein degraders is a rapidly evolving field with immense therapeutic potential.[1][2] While initial results are promising, several challenges remain. These include overcoming acquired resistance, improving the oral bioavailability and pharmacokinetic properties of the degraders, and expanding the repertoire of E3 ligases that can be recruited.[2][10][18] Future research will likely focus on the development of pan-K-Ras degraders that can target multiple K-Ras mutants, as well as combination therapies that pair K-Ras degraders with other anticancer agents.[4][18] The continued exploration of novel degrader modalities and a deeper understanding of the underlying biology will undoubtedly pave the way for the next generation of highly effective and durable cancer therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent advances in targeted degradation in the RAS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 5. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 6. KRAS - Wikipedia [en.wikipedia.org]
- 7. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Partnership seeks to develop KRAS degraders for cancer therapy | Frederick National Laboratory [frederick.cancer.gov]
- 10. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. RAS degraders: The new frontier for RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifesensors.com [lifesensors.com]
- 14. IPS-06061: a molecular glue degrader of KRAS G12D with in vivo efficacy | BioWorld [bioworld.com]
- 15. biorxiv.org [biorxiv.org]
- 16. ras-drugdevelopment.com [ras-drugdevelopment.com]
- 17. Targeting KRAS and Other Small G Proteins [discoveryontarget.com]
- 18. Discovery of highly potent and selective KRASG12C degraders by VHL-recruiting PROTACs for the treatment of tumors with KRASG12C-Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. vjoncology.com [vjoncology.com]
- 21. ascopubs.org [ascopubs.org]
K-Ras G12C as a Therapeutic Target: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) gene is one of the most frequently mutated oncogenes in human cancers. For decades, KRAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the absence of other known allosteric regulatory sites. The G12C mutation, a substitution of glycine (B1666218) to cysteine at codon 12, is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[1][2] This mutation impairs the intrinsic GTPase activity of the K-Ras protein, leading to its accumulation in a constitutively active, GTP-bound state.[1] This, in turn, drives downstream signaling pathways that promote uncontrolled cell proliferation, survival, and tumor growth.[3][4] The discovery of a novel allosteric pocket on the K-Ras G12C mutant protein has led to the development of a new class of covalent inhibitors, representing a paradigm shift in the treatment of these cancers.[5]
K-Ras G12C Signaling Pathway
The K-Ras protein acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[6] This process is regulated by guanine (B1146940) nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS1), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis.[3][6] Upstream signaling from receptor tyrosine kinases (RTKs), mediated by proteins like SHP2, can also modulate K-Ras activation.[1][7][8]
Once activated, K-Ras G12C engages multiple downstream effector pathways, primarily the:
-
RAF-MEK-ERK (MAPK) Pathway: This is a critical signaling cascade that regulates cell proliferation and survival.[][10][11]
-
PI3K-AKT-mTOR Pathway: This pathway is crucial for cell growth, metabolism, and survival.[5][12][13]
-
RalGDS Pathway: This pathway is involved in the regulation of vesicle trafficking and cytoskeletal dynamics, contributing to cell transformation and survival.[14][15][16]
The constitutive activation of these pathways by the K-Ras G12C mutation is a key driver of tumorigenesis.
Caption: K-Ras G12C signaling pathway and its downstream effectors.
Mechanism of Action of K-Ras G12C Inhibitors
The currently approved K-Ras G12C inhibitors, sotorasib (B605408) and adagrasib, are covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue at position 12.[17][18] This covalent modification occurs when the K-Ras G12C protein is in its inactive, GDP-bound state.[5] By binding to this allosteric site, the inhibitors lock K-Ras G12C in an inactive conformation, preventing its interaction with downstream effectors and thereby abrogating the oncogenic signaling.[17][19]
Caption: Mechanism of covalent inhibition of K-Ras G12C.
Clinical Efficacy of Approved K-Ras G12C Inhibitors
Sotorasib (AMG 510) and adagrasib (MRTX849) are the first-in-class K-Ras G12C inhibitors to receive regulatory approval. Clinical trials have demonstrated their efficacy in patients with previously treated K-Ras G12C-mutated solid tumors, particularly NSCLC.
Sotorasib Clinical Trial Data
| Trial Name | Cancer Type | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference(s) |
| CodeBreaK 100 (Phase 2) | NSCLC | 124 | 37.1% | 6.8 months | 12.5 months | [7][20] |
| CodeBreaK 200 (Phase 3) | NSCLC | 171 | 28.1% | 5.6 months | Not Reported | [21] |
| CodeBreaK 100 (Phase 1/2) | Pancreatic Cancer | 38 | 21% | 4.0 months | 6.9 months | [18] |
| CodeBreaK 300 (Phase 3) | Colorectal Cancer (with Panitumumab) | 160 | N/A | N/A | N/A | [22][23] |
Adagrasib Clinical Trial Data
| Trial Name | Cancer Type | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference(s) |
| KRYSTAL-1 (Phase 1/2) | NSCLC | 116 | 42.9% | 6.5 months | 12.6 months | [24][25] |
| KRYSTAL-12 (Phase 3) | NSCLC | N/A | Statistically significant improvement in PFS vs chemotherapy | N/A | N/A | [26] |
| KRYSTAL-1 (Phase 1/2) | Colorectal Cancer | 44 | 22% | 4.1 months | 8.8 months | [18] |
| KRYSTAL-1 (Phase 1/2) | Other Solid Tumors | 64 | 35.1% | 7.4 months | 14.0 months | [27] |
Experimental Protocols
Biochemical Assay: TR-FRET for K-Ras G12C Nucleotide Exchange
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against K-Ras G12C nucleotide exchange.
Methodology:
-
Reagents and Materials:
-
Recombinant His-tagged K-Ras G12C protein pre-loaded with GDP.
-
Guanine Nucleotide Exchange Factor (GEF), e.g., SOS1.
-
Fluorescently labeled GTP analog (e.g., GTP-Red).
-
Terbium-labeled anti-His-tag antibody (TR-FRET donor).
-
Test compound serially diluted in an appropriate buffer.
-
384-well assay plates.
-
TR-FRET-compatible plate reader.
-
-
Procedure:
-
In a 384-well plate, add the diluted test compound.
-
Add a solution containing His-tagged K-Ras G12C-GDP and the GEF (SOS1) to each well.
-
Initiate the exchange reaction by adding a solution containing the fluorescent GTP analog and the TR-FRET donor-labeled antibody.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the ratio of the acceptor to donor fluorescence and plot the results against the compound concentration to determine the IC50 value.[3][28]
-
Cell-Based Assay: Cell Viability (e.g., CyQuant Assay)
Objective: To determine the IC50 of a test compound in reducing the viability of K-Ras G12C-mutant cancer cells.
Methodology:
-
Reagents and Materials:
-
K-Ras G12C-mutant human cancer cell line (e.g., NCI-H358, MIA PaCa-2).
-
Appropriate cell culture medium with serum.
-
Test compound.
-
96-well cell culture plates.
-
CyQuant™ Direct Cell Proliferation Assay Kit or similar.
-
Plate reader with fluorescence detection.
-
-
Procedure:
-
Seed the K-Ras G12C-mutant cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add the CyQuant reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 60 minutes) at 37°C.
-
Measure the fluorescence at the appropriate wavelengths.
-
Plot the fluorescence intensity against the compound concentration and use a non-linear regression model to calculate the IC50.[3][29][30]
-
Cell-Based Assay: Western Blot for Pathway Inhibition
Objective: To assess the phosphorylation status of downstream effectors (e.g., ERK, AKT) as a biomarker of K-Ras G12C pathway inhibition.
Methodology:
-
Reagents and Materials:
-
K-Ras G12C-mutant cancer cell line.
-
Test compound.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies against phosphorylated and total ERK and AKT.
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and blotting equipment.
-
Chemiluminescence substrate and imaging system.
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with the test compound at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a suitable assay (e.g., BCA).
-
Separate protein lysates by SDS-PAGE and transfer to a membrane (e.g., PVDF).
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Apply the chemiluminescence substrate and capture the image.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[3][4][31][32]
-
In Vivo Model: Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of a K-Ras G12C inhibitor in a preclinical in vivo model.
Methodology:
-
Model System:
-
Procedure:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control according to a predetermined schedule and route (e.g., oral gavage).
-
Monitor tumor growth by caliper measurements or imaging.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blot, immunohistochemistry).
-
Analyze the data to determine the effect of the inhibitor on tumor growth.[21][34][35]
-
Experimental Workflow for K-Ras G12C Inhibitor Characterization
The development and characterization of a novel K-Ras G12C inhibitor typically follows a structured workflow, from initial biochemical screening to in vivo efficacy studies.
Caption: A typical experimental workflow for K-Ras G12C inhibitor characterization.
Mechanisms of Resistance to K-Ras G12C Inhibitors
Despite the initial success of K-Ras G12C inhibitors, acquired resistance is a significant clinical challenge. The mechanisms of resistance can be broadly categorized as "on-target" and "off-target".
On-target resistance mechanisms involve alterations in the K-Ras G12C protein itself, such as secondary mutations in the switch-II pocket that prevent inhibitor binding, or amplification of the K-Ras G12C allele.
Off-target resistance mechanisms involve the activation of bypass signaling pathways that circumvent the need for K-Ras G12C signaling. These can include:
-
Activation of other RAS isoforms (e.g., NRAS).
-
Mutations or amplification of upstream RTKs (e.g., MET, EGFR).
-
Mutations in downstream effectors (e.g., BRAF, MEK).
-
Loss of tumor suppressor genes (e.g., PTEN, NF1).
-
Histologic transformation, such as from adenocarcinoma to squamous cell carcinoma.[][12][14]
Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and combination therapies to overcome resistance and improve patient outcomes.
References
- 1. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. SHP2 inhibition diminishes KRASG12C cycling and promotes tumor microenvironment remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. RalGDS family members couple Ras to Ral signalling and that's not all - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ral‐GTPases mediate a distinct downstream signaling pathway from Ras that facilitates cellular transformation. | The EMBO Journal [link.springer.com]
- 16. RalGDS is required for tumor formation in a model of skin carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Mapping the Interactome of KRAS and Its G12C/D/V Mutants by Integrating TurboID Proximity Labeling with Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 23. aacrjournals.org [aacrjournals.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. aacrjournals.org [aacrjournals.org]
- 28. revvity.com [revvity.com]
- 29. biorxiv.org [biorxiv.org]
- 30. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. benchchem.com [benchchem.com]
- 34. aacrjournals.org [aacrjournals.org]
- 35. researchgate.net [researchgate.net]
A Technical Guide to Targeted Protein Degradation of K-Ras
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kirsten rat sarcoma viral oncogene homolog (K-Ras) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and lung cancers.[3][4][5] For decades, K-Ras was considered "undruggable" due to its high affinity for GTP and the lack of deep binding pockets on its surface.[3][4] However, recent breakthroughs in targeted protein degradation (TPD) have opened up new therapeutic avenues for targeting K-Ras.[3][4]
This technical guide provides an in-depth overview of the core principles and methodologies for the targeted degradation of K-Ras. We will explore the primary TPD modalities, summarize key quantitative data for prominent K-Ras degraders, detail essential experimental protocols, and provide visual representations of critical pathways and workflows.
The K-Ras Signaling Pathway
K-Ras cycles between an active, GTP-bound state and an inactive, GDP-bound state.[1] In its active form, K-Ras initiates downstream signaling through several effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[1][6][7] Oncogenic mutations in K-Ras, commonly at codons 12, 13, or 61, impair its GTPase activity, leading to a constitutively active state and uncontrolled cell growth.[8]
References
- 1. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. standardofcare.com [standardofcare.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in targeted degradation in the RAS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The New Frontier in Cancer Therapy: A Technical Guide to Bifunctional Molecules for K-Ras Degradation
For Researchers, Scientists, and Drug Development Professionals
Published: December 10, 2025
Executive Summary
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including lung, colorectal, and pancreatic cancers.[1] For decades, K-Ras was considered "undruggable" due to its picomolar affinity for GTP and the absence of deep hydrophobic pockets for small molecule binding.[2][3] The recent clinical success of covalent inhibitors targeting the KRAS G12C mutant has marked a significant breakthrough, yet challenges such as acquired resistance and the inability to target other prevalent KRAS mutations remain.[4][5] Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality that offers a compelling alternative to traditional inhibition. By hijacking the cell's own protein disposal machinery, bifunctional molecules can catalytically eliminate the K-Ras protein entirely, offering the potential for a more profound and durable response.
This technical guide provides an in-depth exploration of the core concepts, key molecules, experimental validation, and signaling implications of bifunctional degraders targeting K-Ras. We delve into the two primary strategies—Proteolysis-Targeting Chimeras (PROTACs) and molecular glues—and present the critical data and methodologies for researchers in the field.
Core Concepts: Hijacking the Ubiquitin-Proteasome System
The central strategy of K-Ras degradation is to induce proximity between the K-Ras protein and an E3 ubiquitin ligase, a component of the cell's machinery for tagging proteins for destruction. This induced proximity leads to the poly-ubiquitination of K-Ras, marking it for recognition and degradation by the 26S proteasome.[5][6] Two major classes of bifunctional molecules achieve this:
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules comprising three distinct components: a "warhead" that binds to the target protein (K-Ras), a ligand that recruits a specific E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker that tethers the two ends.[4][6] By simultaneously binding to K-Ras and the E3 ligase, the PROTAC forms a ternary complex, facilitating the transfer of ubiquitin from the E2-conjugating enzyme to K-Ras. A key advantage of PROTACs is their catalytic nature; once the ubiquitinated K-Ras is sent to the proteasome, the PROTAC is released and can mediate another round of degradation.[7][8]
Molecular Glues
Unlike the modular design of PROTACs, molecular glues are smaller molecules that induce a novel protein-protein interaction between the target and an E3 ligase by binding to one of the proteins and creating a new binding surface.[9][10][11] This strategy can recruit previously unexploited E3 ligases.[9] For example, the compound XMU-MP-9 acts as a molecular glue to enhance the interaction between K-Ras mutants and their bona fide, but weak, E3 ligase Nedd4-1, promoting degradation.[12]
Quantitative Data on Key K-Ras Degraders
The development of K-Ras degraders has rapidly progressed, with several compounds demonstrating potent and selective degradation in cancer cell lines. The data below summarizes the performance of notable K-Ras PROTACs.
| Degrader | K-Ras Mutant | Warhead / Binder | E3 Ligase | Cell Line(s) | DC₅₀ (µM) | Dₘₐₓ (%) | Citation(s) |
| LC-2 | G12C | MRTX849 (covalent) | VHL | NCI-H2030, MIA PaCa-2, SW1573, NCI-H23, NCI-H358 | 0.25 - 0.76 | ~75 - 90 | [2][3][13][14] |
| YF135 | G12C | Reversible-covalent | VHL | H358, H23 | Not specified | Not specified | [15] |
| "Compound 13" | G12C | ARS-1620 (covalent) | CRBN | N/A | Failed to degrade endogenous K-Ras | N/A | [5] |
| Unnamed | G12C | Non-covalent | VHL | Not specified | 0.1 | >90 | [4] |
| PROTAC 80 | G12D | MRTX1133 analog | VHL | AsPC-1 | Potent | Not specified | [16] |
| ACBI3 | Pan-mutant | BI-2865 analog | VHL | Various | Potent | Not specified | [16][17] |
| MCB-36 | Pan-mutant | MCB-294 | VHL | Various | Not specified | Sustained Degradation | [18] |
-
DC₅₀ : The concentration of the degrader required to induce 50% degradation of the target protein.
-
Dₘₐₓ : The maximum percentage of protein degradation achieved.
Impact on K-Ras Signaling Pathways
K-Ras functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[19][20] In its active state, K-Ras initiates downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which drive cell proliferation, survival, and differentiation.[19][21] By eliminating the K-Ras protein, degraders cause a profound and sustained suppression of these oncogenic signaling pathways.[2][3] This is typically observed experimentally as a marked reduction in the phosphorylation of downstream effectors like ERK (pERK).[2][22]
Key Experimental Protocols
Validating the efficacy and mechanism of a K-Ras degrader requires a series of specific biochemical and cell-based assays. Below are representative protocols for foundational experiments.
Western Blotting for K-Ras Degradation
This is the primary assay to quantify the reduction of K-Ras protein levels.
1. Cell Culture and Treatment: a. Plate K-Ras mutant cancer cells (e.g., NCI-H358 for G12C) in 6-well plates and grow to 70-80% confluency. b. Treat cells with a dose-response curve of the K-Ras degrader (e.g., 0.01, 0.1, 0.5, 1, 2.5, 5 µM) and a vehicle control (e.g., 0.1% DMSO) for a set time, typically 24 hours.[13]
2. Cell Lysis: a. Aspirate media and wash cells once with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
3. Protein Quantification: a. Determine protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Transfer: a. Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli sample buffer. Boil at 95°C for 5 minutes. b. Load samples onto a 4-20% Tris-Glycine gel and run until adequate separation is achieved. c. Transfer proteins to a PVDF membrane.
5. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate with a primary antibody against K-Ras (pan- or mutant-specific) overnight at 4°C. c. Incubate with a loading control primary antibody (e.g., GAPDH, β-Actin) as well. d. Wash the membrane 3x with TBST. e. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash 3x with TBST.
6. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate and image the blot. b. Perform densitometry analysis to quantify K-Ras band intensity relative to the loading control. Calculate % degradation relative to the vehicle-treated sample.
Mechanism of Action: E3 Ligase Competition Assay
This experiment confirms that degradation is dependent on the intended E3 ligase.[2]
1. Protocol: a. Follow the cell treatment protocol as in 4.1. b. Include additional treatment groups where cells are pre-treated for 1-2 hours with a molar excess (e.g., 10-20x) of the free E3 ligase ligand (e.g., VHL ligand without the K-Ras binder). c. After pre-treatment, add the K-Ras degrader at a concentration known to cause significant degradation (e.g., its DC₇₅) and co-incubate for 24 hours. d. Perform Western blotting as described above.
2. Expected Outcome: If the degrader works via the intended E3 ligase, the excess free ligand will compete for binding, preventing the formation of the ternary complex and thus "rescuing" K-Ras from degradation.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of K-Ras degradation on cancer cell proliferation and survival.
1. Protocol: a. Seed K-Ras mutant cells in an opaque-walled 96-well plate at an appropriate density. b. After 24 hours, treat cells with a serial dilution of the K-Ras degrader. c. Incubate for an extended period, typically 72 to 120 hours, to allow for effects on cell proliferation. d. Equilibrate the plate to room temperature. e. Add CellTiter-Glo® reagent equal to the volume of media in the well, following the manufacturer's protocol. f. Mix on an orbital shaker for 2 minutes to induce cell lysis. g. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. h. Measure luminescence using a plate reader.
2. Analysis: a. Normalize the data to vehicle-treated controls and plot cell viability (%) against log[concentration]. b. Calculate the GI₅₀ (concentration for 50% growth inhibition).
Challenges and Future Directions
While the promise of K-Ras degradation is immense, the field faces several challenges:
-
Achieving Potency and Bioavailability: PROTACs are large molecules, often exceeding the typical parameters of Lipinski's rule of five, which can pose challenges for cell permeability and oral bioavailability.[4]
-
Overcoming Resistance: Resistance can emerge through mutations in the E3 ligase or downregulation of components of the ubiquitin-proteasome system.[23]
-
Expanding the Target Scope: While significant progress has been made for G12C and G12D, developing potent, selective degraders for other common mutations (e.g., G12V, G13D) and pan-KRAS degraders remains an active area of research.[16][24]
-
Expanding the E3 Ligase Toolbox: The vast majority of current degraders rely on VHL or CRBN.[11] Leveraging novel or tissue-specific E3 ligases could improve selectivity and overcome resistance.[9]
Future work will focus on optimizing linker chemistry for better ternary complex formation, developing novel warheads for different K-Ras mutants, and exploring new delivery strategies to improve the pharmacokinetic properties of these powerful molecules.
Conclusion
Bifunctional molecules that induce the degradation of K-Ras represent a paradigm shift in targeting this cornerstone oncogene. By converting K-Ras from an undruggable target into a degradable one, PROTACs and molecular glues offer a powerful and catalytic approach to erase the cancer-driving protein. The data clearly demonstrates potent and sustained degradation of K-Ras in preclinical models, leading to the durable suppression of oncogenic signaling. While challenges remain, the continued innovation in degrader design, coupled with a deeper understanding of the underlying biology, positions K-Ras degradation as a highly promising strategy in the future of oncology drug development.
References
- 1. A pan-KRAS degrader for the treatment of KRAS-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small-Molecule Inhibitors and Degraders Targeting KRAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring targeted degradation of KRAS G12C with PROTACs [dailyreporter.esmo.org]
- 5. RAS degraders: The new frontier for RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Degradation of KRASG12D as Potential Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. lifesensors.com [lifesensors.com]
- 10. Frontiers | Molecular glue degrader for tumor treatment [frontiersin.org]
- 11. Eliminating oncogenic RAS: back to the future at the drawing board - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. rndsystems.com [rndsystems.com]
- 15. Efficient targeted oncogenic KRASG12C degradation via first reversible-covalent PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research Portal - Degrading KRAS in RAS-driven cancer: mechanistic insights and therapeutic implications [research.kuleuven.be]
- 18. A pan-KRAS inhibitor and its derived degrader elicit multifaceted anti-tumor efficacy in KRAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Design, synthesis and biological evaluation of KRASG12C-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Development of PROTACS degrading KRAS and SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of K-Ras PROTACs Using Ligand-Linker Conjugate 5: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma (KRAS) oncogene is one of the most frequently mutated genes in human cancers, including lung, colorectal, and pancreatic cancers. For decades, K-Ras was considered "undruggable" due to its high affinity for GTP and the absence of deep hydrophobic pockets for small molecule binding. The emergence of Proteolysis Targeting Chimeras (PROTACs) has provided a novel therapeutic strategy to target K-Ras. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
This document provides detailed application notes and protocols for the synthesis and evaluation of K-Ras PROTACs utilizing a K-Ras ligand-linker conjugate, exemplified by "K-Ras ligand-linker conjugate 5." This conjugate incorporates a ligand for the K-Ras protein and a linker with a reactive handle for conjugation to an E3 ligase ligand. The protocols outlined below are representative and can be adapted for similar K-Ras PROTAC syntheses.
K-Ras Signaling Pathway and PROTAC Mechanism of Action
K-Ras is a small GTPase that functions as a molecular switch in signal transduction. In its active GTP-bound state, K-Ras activates downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[1][2][3][4] Mutations in K-Ras often lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumorigenesis.
A K-Ras PROTAC functions by inducing the degradation of the K-Ras protein. It consists of three components: a ligand that binds to K-Ras, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). The PROTAC brings K-Ras and the E3 ligase into close proximity, facilitating the transfer of ubiquitin to K-Ras. The polyubiquitinated K-Ras is then recognized and degraded by the 26S proteasome.
Caption: K-Ras signaling pathway and the mechanism of action of a K-Ras PROTAC.
Synthesis of a K-Ras PROTAC from Ligand-Linker Conjugate 5
This protocol describes a representative synthesis of a K-Ras PROTAC by coupling "this compound" (which is assumed to have a terminal amine on the linker) with a carboxylic acid-functionalized E3 ligase ligand (e.g., a VHL or CRBN ligand). The synthesis involves a standard amide bond formation reaction.
Materials and Reagents
-
This compound (with a terminal amine)
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., VHL-COOH or Pomalidomide-COOH)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate (B1210297), Methanol)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Experimental Workflow: PROTAC Synthesis
Caption: General workflow for the synthesis of a K-Ras PROTAC.
Detailed Synthesis Protocol
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the this compound (1.0 equivalent) and the carboxylic acid-functionalized E3 ligase ligand (1.1 equivalents) in anhydrous DMF.
-
Coupling Reaction: To the solution from step 1, add HATU (1.2 equivalents) followed by the dropwise addition of DIPEA (3.0 equivalents) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).
-
Aqueous Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative reverse-phase HPLC to yield the pure K-Ras PROTAC.[5]
-
Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation of K-Ras PROTACs
Quantitative Data Summary
The following tables summarize representative data for published K-Ras PROTACs, demonstrating their degradation efficiency and anti-proliferative activity in various cancer cell lines.
Table 1: Degradation of K-Ras by Representative PROTACs
| PROTAC | Cell Line | K-Ras Mutant | DC₅₀ (nM) | Dₘₐₓ (%) | E3 Ligase |
| LC-2 | NCI-H2030 | G12C | 590 | ~80 | VHL |
| LC-2 | SW1573 | G12C | 250 | >75 | VHL |
| PROTAC 3 | Cal-62 | G12R | 462 | 75 | VHL |
| PROTAC 3 | KP-2 | G12R | 162 | 60 | VHL |
| ACBI4 | Cal-62 | G12R | 162 | 93 | VHL |
| ACBI4 | GP5d | G12D | 4 | 94 | VHL |
Data compiled from published literature.[1]
Table 2: Anti-proliferative Activity of Representative K-Ras PROTACs
| PROTAC | Cell Line | K-Ras Mutant | IC₅₀ (µM) |
| PROTAC 3 | Cal-62 | G12R | 1.5 |
| ACBI4 | Cal-62 | G12R | Not specified |
| Representative G12C PROTAC | MIA PaCa-2 | G12C | 0.15 |
| Representative G12C PROTAC | H358 | G12C | 0.20 |
| Representative G12C PROTAC | HCT116 | G12C | 0.35 |
Data compiled from published literature.[1][6]
Experimental Protocols for Biological Assays
Western Blotting for K-Ras Degradation
This protocol is used to determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ) of the K-Ras PROTAC.
Materials:
-
K-Ras mutant cancer cell line (e.g., SW1573, MIA PaCa-2)
-
Cell culture medium and supplements
-
K-Ras PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-K-Ras, anti-GAPDH or anti-β-actin as loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the K-Ras PROTAC (e.g., 0.1 nM to 10 µM) and a DMSO control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-K-Ras antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH).
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the K-Ras band intensity to the loading control. Calculate DC₅₀ and Dₘₐₓ values by fitting the data to a dose-response curve.[6]
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of the K-Ras PROTAC.
Materials:
-
K-Ras mutant cancer cell line
-
96-well plates
-
Cell culture medium and supplements
-
K-Ras PROTAC
-
DMSO (vehicle control)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the K-Ras PROTAC for 72 hours.
-
Viability Measurement:
-
For MTT Assay: Add MTT reagent to each well and incubate for 4 hours. Add solubilization solution to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Follow the manufacturer's instructions to measure luminescence.
-
-
Data Analysis: Plot the cell viability against the PROTAC concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[5]
Conclusion
The use of ligand-linker conjugates provides a streamlined approach to the synthesis of K-Ras PROTACs. The protocols outlined in this document offer a comprehensive guide for the synthesis, characterization, and biological evaluation of these promising therapeutic agents. The provided data and methodologies will aid researchers in the development of novel degraders targeting the historically challenging K-Ras oncoprotein.
References
- 1. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 2. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Potent and Selective PROTAC Degraders of Oncogenic KRASG12D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of KRASG12C-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reachseparations.com [reachseparations.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes: Synthesis and Utility of a K-Ras Ligand-Linker Conjugate for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma (K-Ras) viral oncogene homolog is a frequently mutated protein in various cancers, making it a prime target for therapeutic intervention. One promising strategy for targeting K-Ras is through the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein. A key step in the synthesis of a K-Ras targeting PROTAC is the conjugation of a K-Ras-binding ligand to a chemical linker, which is subsequently attached to an E3 ligase-recruiting ligand. This document provides a detailed protocol for the conjugation of a representative K-Ras ligand to "linker 5", forming "K-Ras ligand-Linker Conjugate 5". This conjugate is a crucial intermediate in the synthesis of PROTAC K-Ras Degrader-1, a potent degrader of the K-Ras protein.[1][2]
Overview of the Conjugation Strategy
The synthesis of this compound involves the formation of a stable amide bond between a K-Ras ligand containing a reactive amine functional group and a linker molecule possessing a carboxylic acid. This reaction is a well-established and robust method for covalently linking molecular fragments in the development of pharmaceuticals and chemical biology tools. The resulting conjugate serves as a modular building block for the subsequent attachment of an E3 ligase ligand, completing the assembly of the full PROTAC molecule.
Quantitative Data Summary
The efficacy of the final PROTAC, synthesized using this compound, is a critical measure of the success of the overall strategy. The following table summarizes the degradation performance of PROTAC K-Ras Degrader-1 in a relevant cancer cell line.
| Compound | Cell Line | Degradation Efficacy | Reference |
| PROTAC K-Ras Degrader-1 | SW1573 | ≥70% | [1][2] |
K-Ras Signaling Pathway
Understanding the biological context of K-Ras is essential for appreciating the significance of its targeted degradation. K-Ras is a central node in multiple signaling pathways that regulate cell proliferation, survival, and differentiation. The diagram below illustrates a simplified representation of the canonical K-Ras signaling cascade.
Caption: Simplified K-Ras signaling pathway.
Experimental Workflow for Conjugation
The following diagram outlines the key steps in the synthesis, purification, and characterization of this compound.
Caption: Experimental workflow for conjugation.
Detailed Experimental Protocol: Amide Coupling of K-Ras Ligand and Linker 5
This protocol describes the synthesis of this compound via an amide bond formation.
Materials:
-
K-Ras Ligand (containing a secondary amine)
-
Linker 5 (containing a carboxylic acid)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Syringes
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system (preparative and analytical)
-
Mass spectrometer (MS)
-
Nuclear magnetic resonance (NMR) spectrometer
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the K-Ras Ligand (1.0 equivalent).
-
Dissolve the K-Ras Ligand in anhydrous DMF.
-
To this solution, add Linker 5 (1.1 equivalents).
-
Add DIPEA (3.0 equivalents) to the reaction mixture and stir for 5 minutes at room temperature.
-
-
Coupling Reaction:
-
In a separate vial, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Slowly add the HATU solution to the reaction mixture containing the K-Ras Ligand, Linker 5, and DIPEA.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is considered complete when the starting materials are consumed, and the desired product mass is observed.
-
-
Work-up:
-
Once the reaction is complete, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by preparative reverse-phase HPLC. A typical gradient could be 10-90% acetonitrile in water (with 0.1% TFA as a modifier) over 30 minutes.
-
Collect the fractions containing the desired product, as identified by LC-MS analysis of the fractions.
-
Combine the pure fractions and lyophilize to obtain the this compound as a solid.
-
-
Characterization:
-
Confirm the identity and structure of the purified product using ¹H NMR and high-resolution mass spectrometry (HRMS).
-
Assess the purity of the final compound using analytical HPLC. The purity should be ≥95%.
-
Storage:
Store the purified this compound at -20°C under an inert atmosphere to prevent degradation.
Conclusion
This document provides a comprehensive guide for the synthesis of this compound, a key intermediate for the development of potent K-Ras-targeting PROTACs. The detailed protocol for amide coupling, along with the supporting data and diagrams, offers researchers a solid foundation for producing this valuable chemical tool. The successful synthesis of this conjugate is a critical step towards the generation of novel therapeutics aimed at degrading the oncoprotein K-Ras.
References
Application Notes and Protocols: In Vitro Ubiquitination Assay with K-Ras PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras) is a frequently mutated oncogene in various cancers, making it a prime target for therapeutic development.[1] Historically considered "undruggable" due to its challenging molecular surface, the advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for targeting K-Ras.[1][2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[2] This is achieved by simultaneously binding to the protein of interest (POI), in this case, K-Ras, and an E3 ubiquitin ligase, thereby forming a ternary complex that facilitates the ubiquitination and subsequent degradation of the target protein.[][4]
These application notes provide a detailed protocol for conducting an in vitro ubiquitination assay to characterize the activity of K-Ras PROTACs. This assay is a crucial step in the development and optimization of K-Ras degraders, as it directly assesses the PROTAC's ability to mediate the ubiquitination of its target in a reconstituted system.[5] The results from this assay can confirm the formation of a productive ternary complex and provide a quantitative measure of the PROTAC's efficiency.[5]
Mechanism of Action of a K-Ras PROTAC
A K-Ras PROTAC consists of three key components: a ligand that binds to K-Ras, a ligand that recruits an E3 ubiquitin ligase (commonly Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker that connects the two.[2] The mechanism of action is a catalytic cycle involving several steps:
-
Ternary Complex Formation : The PROTAC molecule facilitates the formation of a ternary complex by bringing K-Ras and the E3 ligase into close proximity.[4][6]
-
Ubiquitination : Within this complex, the E3 ligase catalyzes the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of K-Ras, forming a polyubiquitin (B1169507) chain.[2][7]
-
Proteasomal Degradation : The polyubiquitinated K-Ras is then recognized and degraded by the 26S proteasome.[2]
-
PROTAC Recycling : The PROTAC molecule is released and can engage in another cycle of degradation.[6]
Signaling Pathway and Experimental Workflow Diagrams
Quantitative Data Summary
The following tables summarize key quantitative parameters for the characterization of K-Ras PROTACs.
Table 1: Ternary Complex Formation and Binding Affinity
| PROTAC System | Target Protein | E3 Ligase | Technique | Binding Affinity (KD) | Cooperativity (α) | Reference |
| MZ1 | Brd4BD2 | VHL | SPR | 29 nM (to VHL) | >1 | [8] |
| MZ1 | Brd4BD2 | VHL | ITC | 66 nM (to VHL) | >1 | [8] |
| BRD-5110 | PPM1D | CRBN | SPR | ~3 µM (to CRBN) | Not reported | [8] |
| ACBI3 | Pan-mutant K-Ras | VHL | Not specified | 6 nM (Ternary complex) | Not reported | [9] |
Table 2: In Vitro and Cellular Degradation Potency
| PROTAC | Target K-Ras Mutant | Cell Line | DC50 | Dmax | Assay Type | Reference |
| LC-2 | K-RasG12C | NCI-H2030 | Not reported | Not reported | Western Blot | [4] |
| Unnamed | K-RasG12C | Not specified | 0.1 µM | 90% | Cellular Assay | [10] |
| PKD-1 | K-RasG12C | MIA PaCa-2 | Not reported | Not reported | Cellular Assay | [11] |
| ACBI3 | Pan-mutant K-Ras | GP2d | 3.9 nM | Not reported | Cellular Assay | [9] |
| LC2 | K-RasG12C | Engineered Cell Line | 1.9 µM | 69% | Cellular Assay | [12] |
Experimental Protocols
In Vitro K-Ras Ubiquitination Assay
This protocol is designed to assess the ability of a K-Ras PROTAC to induce the ubiquitination of recombinant K-Ras in the presence of purified ubiquitination machinery.
Materials and Reagents:
-
Proteins:
-
Recombinant human K-Ras (mutant or wild-type)
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human E3 ligase complex (e.g., VHL-ElonginB-ElonginC or DDB1-CRBN)
-
Human Ubiquitin
-
-
PROTAC:
-
K-Ras PROTAC of interest (dissolved in DMSO)
-
-
Buffers and Solutions:
-
Ubiquitination Reaction Buffer (5X): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM DTT
-
ATP Solution (100 mM)
-
Nuclease-free water
-
SDS-PAGE sample buffer (4X)
-
-
Antibodies:
-
Primary antibody against K-Ras
-
Primary antibody against Ubiquitin (e.g., P4D1)
-
HRP-conjugated secondary antibody
-
-
Other:
-
Microcentrifuge tubes
-
Thermal cycler or water bath
-
SDS-PAGE and Western blot equipment
-
Chemiluminescence substrate and imaging system
-
Protocol:
-
Thaw Reagents: Thaw all recombinant proteins, ubiquitin, and ATP solution on ice. Briefly centrifuge vials to collect contents.
-
Prepare Reaction Master Mix: To ensure consistency, prepare a master mix of common reagents. For a single 25 µL reaction, the final concentrations should be:
-
Ubiquitination Reaction Buffer: 1X
-
E1 Enzyme: 50-100 nM
-
E2 Enzyme: 0.2-1 µM
-
E3 Ligase: 0.1-0.5 µM
-
Ubiquitin: 5-10 µM
-
ATP: 2-5 mM
-
Recombinant K-Ras: 0.5-1 µM
-
-
Set up Reactions: On ice, assemble the following reactions in microcentrifuge tubes. It is critical to include appropriate controls.
| Reaction Component | Test Reaction (µL) | No PROTAC Control (µL) | No E3 Control (µL) | No ATP Control (µL) |
| Nuclease-free water | X | X | X | X |
| 5X Ubiquitination Buffer | 5 | 5 | 5 | 5 |
| 100 mM ATP | 1.25 | 1.25 | 1.25 | - |
| E1 Enzyme stock | X | X | X | X |
| E2 Enzyme stock | X | X | X | X |
| E3 Ligase stock | X | X | - | X |
| Ubiquitin stock | X | X | X | X |
| K-Ras stock | X | X | X | X |
| K-Ras PROTAC (in DMSO) | 1 | - | 1 | 1 |
| DMSO (vehicle control) | - | 1 | - | - |
| Total Volume | 25 | 25 | 25 | 25 |
-
Initiate Reaction: Mix the components gently and initiate the reaction by transferring the tubes to a 37°C incubator or water bath.
-
Incubation: Incubate the reactions for 60-120 minutes.
-
Terminate Reaction: Stop the reaction by adding 8.3 µL of 4X SDS-PAGE sample buffer and boiling the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: a. Load the samples onto a polyacrylamide gel and perform SDS-PAGE to separate the proteins by size. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. d. Incubate the membrane with a primary antibody against K-Ras overnight at 4°C. This will detect both unmodified K-Ras and higher molecular weight, ubiquitinated K-Ras species, which will appear as a smear or ladder of bands. e. Wash the membrane three times with TBST. f. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again three times with TBST. h. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager. i. (Optional) To confirm ubiquitination, the membrane can be stripped and re-probed with an anti-ubiquitin antibody.
-
Data Analysis: Quantify the intensity of the ubiquitinated K-Ras bands relative to the unmodified K-Ras band or a loading control. The presence of a high molecular weight smear in the "Test Reaction" lane, which is absent or significantly reduced in the control lanes, indicates successful PROTAC-mediated ubiquitination.
Conclusion
The in vitro ubiquitination assay is an indispensable tool for the preclinical evaluation of K-Ras PROTACs. By providing a direct measure of a PROTAC's ability to induce the ubiquitination of K-Ras, this assay offers valuable insights into its mechanism of action and helps guide the optimization of degrader candidates. The detailed protocol and supporting information provided in these application notes are intended to facilitate the successful implementation of this assay in research and drug development settings, ultimately contributing to the advancement of novel therapeutics for K-Ras-driven cancers.
References
- 1. PROTAC-Mediated Degradation of KRAS Protein for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. o2hdiscovery.co [o2hdiscovery.co]
- 7. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting KRAS in Cancer Therapy: Beyond Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring targeted degradation of KRAS G12C with PROTACs [dailyreporter.esmo.org]
- 11. Efficacy and mechanism of KRAS G12C PROTAC in inhibiting the proliferation of pancreatic cancer cells | Journal of Pharmaceutical and Biopharmaceutical Research [syncsci.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Evaluating K-Ras Degrader Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various animal models for the preclinical evaluation of K-Ras degrader efficacy. Detailed protocols for key experiments are provided to ensure robust and reproducible results.
Introduction to Animal Models for K-Ras Degrader Testing
The selection of an appropriate animal model is critical for the preclinical assessment of K-Ras degraders. The most commonly utilized models include cell line-derived xenografts (CDX), patient-derived xenografts (PDX), and genetically engineered mouse models (GEMMs). Each model offers distinct advantages and limitations in recapitulating the complexity of human K-Ras-driven cancers.
-
Cell Line-Derived Xenograft (CDX) Models: These models are established by subcutaneously or orthotopically implanting human cancer cell lines with specific K-Ras mutations into immunodeficient mice. CDX models are cost-effective, have high-throughput potential, and are valuable for initial efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.
-
Patient-Derived Xenograft (PDX) Models: PDX models are generated by implanting fresh tumor tissue from cancer patients directly into immunodeficient mice.[1] These models are known to preserve the histopathological and genetic characteristics of the original tumor with high fidelity, making them more predictive of clinical outcomes.[1][2] The mutational status of KRAS in PDX models has been shown to be stable across passages, mirroring the genetic landscape of patient tumors.[3]
-
Genetically Engineered Mouse Models (GEMMs): GEMMs are developed by introducing specific K-Ras mutations into the mouse germline, allowing for the study of tumor initiation and progression in an immunocompetent setting.[4][5] These models are invaluable for investigating the tumor microenvironment and the interplay with the immune system, which are crucial aspects of cancer biology that are absent in xenograft models.[6][7]
Quantitative Data Summary of K-Ras Degrader Efficacy
The following tables summarize the in vivo efficacy of various K-Ras degraders in different animal models.
Table 1: Efficacy of K-Ras G12D Degraders
| Degrader | Animal Model | Cancer Type | Dosing Regimen | Key Efficacy Outcomes | Reference |
| ASP3082 | Xenograft (Multiple KRAS G12D models) | Pancreatic, Colorectal, Non-Small Cell Lung | Intravenous, once-weekly | Dose-dependent tumor growth inhibition and profound tumor regression. | [8][9] |
| RP03707 | Xenograft (GP2d) | Pancreatic | Single intravenous administration (10 mg/kg) | >90% reduction of KRAS G12D protein levels for 7 days and profound tumor growth inhibition. | [10] |
| Unnamed PROTAC | Xenograft | KRAS G12D-dependent cancers | Single dose | >95% elimination of mutant KRAS, induction of apoptosis, and tumor regression. | [11] |
Table 2: Efficacy of K-Ras G12C Degraders
| Degrader | Animal Model | Cancer Type | Dosing Regimen | Key Efficacy Outcomes | Reference |
| AMG510 (Sotorasib) | PDX | Non-Small Cell Lung, Colorectal, Gastric | Not specified | Varied sensitivity across different PDX models. | [12][13] |
| Adagrasib (MRTX849) | PDX | Lung, Colorectal | 100 mpk | Varied sensitivity and investigation of resistance mechanisms. | [13] |
| LC-2 (in Liposomes) | Xenograft | Non-Small Cell Lung | Not specified | Enhanced antitumor efficacy with liposomal formulation. | [14] |
Table 3: Efficacy of Pan-K-Ras Degraders
| Degrader | Animal Model | Cancer Type | Dosing Regimen | Key Efficacy Outcomes | Reference |
| ACBI3 | Xenograft | KRAS-mutant cancers | Subcutaneous or intraperitoneal injection | Degraded mutant KRAS and induced tumor regression. | [2] |
| MCB-36 | Xenograft | KRAS-driven cancers | Not specified | Sustained KRAS degradation. | [15][16] |
| Unnamed Degraders | Xenograft (SW620G12V, GP2DG12D) | Colorectal, Pancreatic | Not specified | Strong antitumor activity. | [17][18] |
Experimental Protocols
Generation of Subcutaneous Xenograft Models
This protocol describes the establishment of subcutaneous tumors from human cancer cell lines in immunodeficient mice.
Materials:
-
KRAS-mutant human cancer cell lines (e.g., AsPC-1 for G12D, NCI-H358 for G12C)
-
Immunodeficient mice (e.g., BALB/c nude, NOD/SCID)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS or a mixture of PBS and Matrigel (1:1 ratio).
-
Adjust the cell concentration to the desired density (typically 1-10 x 10^6 cells in 100-200 µL).
-
Inject the cell suspension subcutaneously into the flank of the mice.
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.[19]
Generation of Orthotopic Pancreatic Cancer Xenograft Models
This protocol details the implantation of pancreatic tumor cells or tissue directly into the pancreas of immunodeficient mice.[20][21][22]
Materials:
-
KRAS-mutant pancreatic cancer cells or fresh patient tumor tissue
-
Immunodeficient mice (e.g., NOD/SCID)
-
Surgical instruments
-
Anesthesia
-
High-frequency ultrasound imaging system (for ultrasound-guided injection)
Procedure (Surgical Implantation):
-
Anesthetize the mouse.
-
Make a small incision in the abdominal wall to expose the pancreas.
-
Inject a small volume (20-50 µL) of the cell suspension or implant a small piece of tumor tissue into the pancreas.
-
Suture the abdominal wall and skin.
-
Monitor tumor growth using ultrasound imaging.
Procedure (Ultrasound-Guided Injection): [21][23]
-
Anesthetize the mouse and place it on a heated platform.
-
Apply ultrasound gel to the abdomen.
-
Visualize the pancreas using the ultrasound transducer.
-
Under ultrasound guidance, insert a needle into the pancreas and inject the cell suspension.
-
Monitor tumor engraftment and growth via ultrasound imaging.
Western Blot Analysis for K-Ras Degradation and Pathway Inhibition
This protocol outlines the detection of total K-Ras and phosphorylated ERK (p-ERK) levels in tumor tissue lysates.
Materials:
-
Tumor tissue harvested from animal models
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-K-Ras
-
Anti-p-ERK (Thr202/Tyr204)
-
Anti-total ERK
-
Anti-loading control (e.g., β-actin, GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Homogenize tumor tissue in lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Immunohistochemistry (IHC) for Pharmacodynamic Biomarkers
This protocol describes the staining of p-ERK in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
Materials:
-
FFPE tumor tissue sections on slides
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution (to block endogenous peroxidases)
-
Blocking serum
-
Primary antibody: Anti-p-ERK (Thr202/Tyr204)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the slides in antigen retrieval buffer.
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding with blocking serum.
-
Incubate with the primary anti-p-ERK antibody.
-
Wash with buffer.
-
Incubate with the biotinylated secondary antibody.
-
Wash with buffer.
-
Incubate with streptavidin-HRP.
-
Wash with buffer.
-
Develop the color with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Analyze staining intensity and localization using a microscope.
Pharmacokinetic (PK) Analysis
This protocol provides a general framework for assessing the pharmacokinetic properties of K-Ras degraders in mice.[14][24]
Materials:
-
K-Ras degrader compound
-
Mice (e.g., CD-1)
-
Dosing vehicle
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
LC-MS/MS system
Procedure:
-
Administer the K-Ras degrader to mice via the intended clinical route (e.g., intravenous, oral).
-
Collect blood samples at predetermined time points post-dosing.
-
Process the blood samples to separate plasma.
-
At the end of the study, collect tissues of interest (e.g., tumor, liver).
-
Extract the drug from plasma and tissue homogenates.
-
Quantify the concentration of the degrader using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Visualizations
Caption: K-Ras signaling pathway and the point of intervention for K-Ras degraders.
Caption: General experimental workflow for evaluating K-Ras degrader efficacy in vivo.
References
- 1. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. KRAS and PIK3CA mutation frequencies in patient derived xenograft (PDX) models of pancreatic and colorectal cancer are reflective of patient tumors and stable across passages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS Mouse Models: Modeling Cancer Harboring KRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetically Engineered Mouse Models of K-Ras-Driven Lung and Pancreatic Tumors: Validation of Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Targeted degradation of KRAS protein in non-small cell lung cancer: Therapeutic strategies using liposomal PROTACs with enhanced cellular uptake and pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A pan-KRAS inhibitor and its derived degrader elicit multifaceted anti-tumor efficacy in KRAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. ASCO – American Society of Clinical Oncology [asco.org]
- 19. benchchem.com [benchchem.com]
- 20. Generation of orthotopic patient-derived xenograft models for pancreatic cancer using tumor slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 22. Generation of orthotopic and heterotopic human pancreatic cancer xenografts in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 24. benchchem.com [benchchem.com]
Experimental Design for K-Ras PROTAC Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental design of studies involving Proteolysis Targeting Chimeras (PROTACs) aimed at the degradation of K-Ras, a critical oncoprotein. These guidelines are intended to assist researchers in the comprehensive evaluation of K-Ras PROTACs, from initial biochemical characterization to cellular and in vivo efficacy studies.
Introduction to K-Ras PROTACs
The Kirsten Rat Sarcoma (KRAS) proto-oncogene is one of the most frequently mutated oncogenes in human cancers, making it a high-priority target for therapeutic development.[1] Historically considered "undruggable," the development of Proteolysis Targeting Chimeras (PROTACs) has opened up new avenues for targeting K-Ras.[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] This approach offers a distinct advantage over traditional inhibition by eliminating the entire protein, thereby abrogating both its enzymatic and scaffolding functions.[5]
A typical K-Ras PROTAC consists of a ligand that binds to K-Ras (often targeting a specific mutant such as G12C or G12D), a linker, and a ligand that recruits an E3 ligase, commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL).[6][7] The formation of a stable ternary complex between K-Ras, the PROTAC, and the E3 ligase is crucial for efficient degradation.[8]
K-Ras Signaling Pathway and PROTAC Mechanism of Action
K-Ras is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell growth, proliferation, and survival.[3] It cycles between an active GTP-bound state and an inactive GDP-bound state.[3] Oncogenic mutations, such as those at codon 12 (e.g., G12C, G12D), lock K-Ras in a constitutively active state, leading to aberrant activation of downstream effector pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3][9]
The PROTAC mechanism of action involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of the target protein.
Experimental Workflow for K-Ras PROTAC Evaluation
A systematic approach is essential for the robust evaluation of K-Ras PROTACs. The following workflow outlines the key stages of characterization.
Data Presentation: Quantitative Comparison of K-Ras PROTACs
The following table summarizes key quantitative data for exemplary K-Ras PROTACs from published studies. This allows for a direct comparison of their degradation potency and efficacy.
| PROTAC | Target Mutant | E3 Ligase | Cell Line | DC50 (µM) | Dmax (%) | Assay Method | Reference |
| LC-2 | K-Ras G12C | VHL | NCI-H2030 | 0.59 | ~75 | Western Blot | [6] |
| K-Ras G12C | VHL | MIA PaCa-2 | 0.32 | ~75 | Western Blot | [6] | |
| K-Ras G12C | VHL | NCI-H23 | 0.76 | >50 | Western Blot | [6] | |
| K-Ras G12C | VHL | SW1573 | 0.25 | ~90 | Western Blot | [6] | |
| Representative Compound | K-Ras G12C | VHL | - | 0.1 | 90 | - | [10] |
| G12D PROTAC D | K-Ras G12D | - | GP2d | <0.001 | >90 | HiBiT Assay | [5] |
| 8o | K-Ras G12D | VHL | AsPC-1 | - | - | - | [11] |
Note: DC50 is the concentration at which 50% of the maximal degradation (Dmax) is achieved. Data is representative and compiled from the cited literature.
Experimental Protocols
Ternary Complex Formation Assay (NanoBRET™)
Objective: To quantify the formation of the K-Ras/PROTAC/E3 ligase ternary complex in live cells.
Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc luciferase-tagged protein and a fluorescently labeled HaloTag® fusion protein. Formation of the ternary complex brings the donor (NanoLuc) and acceptor (HaloTag) into close proximity, resulting in a BRET signal.[12]
Protocol:
-
Cell Culture and Transfection:
-
Compound Treatment:
-
Treat the cells with serial dilutions of the K-Ras PROTAC or reference compounds.
-
Incubate for a specified period (e.g., 4 hours).[12]
-
-
Detection:
-
Add the HaloTag® NanoBRET™ 618 Ligand and NanoBRET™ Nano-Glo® Substrate.
-
Measure the BRET signal using a multilabel plate reader.[12]
-
-
Data Analysis:
-
Calculate the BRET ratio.
-
Plot the BRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[12]
-
Cellular K-Ras Degradation Assay (Western Blot)
Objective: To determine the dose-dependent degradation of K-Ras protein in cancer cell lines.[13]
Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody against K-Ras overnight at 4°C. Also, probe for a loading control (e.g., α-Tubulin or GAPDH).[13][14]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection and Analysis:
Downstream Signaling Analysis (p-ERK Western Blot)
Objective: To assess the functional consequence of K-Ras degradation by measuring the phosphorylation of the downstream effector ERK.[13]
Protocol:
-
Cell Treatment and Lysis:
-
Western Blotting:
-
Data Analysis:
-
Quantify the band intensities and calculate the ratio of p-ERK to total ERK.
-
Compare the p-ERK/total ERK ratio across different treatment conditions to assess the inhibition of downstream signaling.[6]
-
Anti-proliferative Assay (CellTiter-Glo®)
Objective: To measure the effect of the K-Ras PROTAC on cell viability and proliferation.[1]
Protocol:
-
Cell Seeding:
-
Seed K-Ras mutant cancer cells in 96-well plates at an appropriate density.[13]
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of the PROTAC.[13]
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 5 days).[13]
-
-
Viability Measurement:
-
Data Analysis:
-
Plot the data and calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[13]
-
Selectivity and Off-Target Analysis (Global Proteomics)
Objective: To determine the selectivity of the K-Ras PROTAC and identify potential off-target effects.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration that gives maximal K-Ras degradation. Include a vehicle control.
-
-
Sample Preparation:
-
Lyse the cells and perform protein digestion (e.g., with trypsin).
-
Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]
-
-
Data Analysis:
-
Use specialized software to identify and quantify proteins across the different treatment groups.
-
Identify proteins whose levels are significantly altered by the PROTAC treatment to assess on-target and off-target degradation.[15]
-
Troubleshooting Common Issues
-
"Hook Effect": At high concentrations, the PROTAC can form binary complexes with K-Ras or the E3 ligase, which are unproductive for degradation. This leads to a bell-shaped dose-response curve. To mitigate this, perform a wide dose-response curve to identify the optimal concentration range for degradation.[15]
-
Lack of Correlation between Degradation and Phenotype: If K-Ras degradation does not correlate with the expected cellular phenotype, consider the following:
-
Off-target effects: The observed phenotype may be due to the degradation of an off-target protein. Use global proteomics to investigate this.[15]
-
Target re-synthesis: The cell may be rapidly re-synthesizing K-Ras. Perform washout experiments to study the kinetics of target re-synthesis.[15]
-
Signaling redundancy: Other cellular pathways may be compensating for the loss of K-Ras signaling. Profile signaling pathways using antibody arrays or phosphoproteomics.[15]
-
By following these detailed protocols and guidelines, researchers can effectively design and execute experiments to thoroughly characterize novel K-Ras PROTACs and advance the development of new cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of KRASG12C-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small-Molecule Inhibitors and Degraders Targeting KRAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arvinas.com [arvinas.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Exploring targeted degradation of KRAS G12C with PROTACs [dailyreporter.esmo.org]
- 11. Design, Synthesis, and Biological Evaluation of Potent and Selective PROTAC Degraders of Oncogenic KRASG12D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Measuring K-Ras Protein Levels After PROTAC Treatment
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein and one of the most frequently mutated oncogenes in human cancers, including pancreatic, colorectal, and non-small cell lung cancers.[1] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep, druggable binding pockets.[1] The development of Proteolysis-Targeting Chimeras (PROTACs) offers a novel therapeutic strategy to overcome these challenges.[1]
PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[2][3] A PROTAC consists of a ligand that binds the target protein (e.g., K-Ras), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] This induced proximity results in the ubiquitination of the target protein, marking it for degradation by the proteasome.[2][4] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins, offering a potentially more profound and durable therapeutic effect than traditional inhibitors.[1][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies used to measure the degradation of K-Ras protein following PROTAC treatment.
Mechanism of Action and Signaling Pathway
PROTAC Mechanism of Action (MoA)
PROTACs function by inducing the formation of a ternary complex between the target Protein of Interest (POI), in this case, K-Ras, and an E3 ubiquitin ligase.[2][6] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[4] The resulting polyubiquitinated K-Ras is then recognized and degraded by the 26S proteasome.[2] The PROTAC molecule is then released and can participate in further degradation cycles.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of K-Ras Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kirsten rat sarcoma viral oncogene homolog (K-Ras) is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active K-Ras and aberrant downstream signaling that drives tumor growth.[1][3] The development of K-Ras-targeted therapies, particularly covalent inhibitors that form a permanent bond with specific mutant forms of the protein (e.g., K-Ras G12C), has become a major focus in cancer research.[3][4]
The characterization of these K-Ras conjugates is a critical step in the drug discovery process, requiring a multi-faceted analytical approach to confirm target engagement, determine potency and selectivity, and elucidate the mechanism of action. This document provides detailed application notes and protocols for a suite of analytical techniques essential for the comprehensive characterization of K-Ras conjugates.
I. Biochemical and Biophysical Characterization
Biochemical and biophysical assays are fundamental to understanding the direct interaction between a conjugate and the K-Ras protein. These in vitro techniques provide quantitative data on binding affinity, kinetics, and mechanism of action.
Mass Spectrometry for Covalent Modification Analysis
Mass spectrometry (MS) is an indispensable tool for the direct characterization of K-Ras conjugates. It allows for the precise determination of molecular weight changes resulting from covalent modification, identification of the modification site, and quantification of the extent of labeling.[5][6]
Intact protein mass spectrometry provides a rapid assessment of covalent bond formation, showing a mass shift corresponding to the molecular weight of the inhibitor.[5] For more detailed analysis, peptide mapping via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed to pinpoint the exact amino acid residue modified by the conjugate. This is particularly crucial for confirming the specific engagement of the target cysteine in K-Ras G12C inhibitors.[7] Quantitative MS-based methods can also determine the kinetics of covalent modification, providing key parameters like the inactivation rate constant (k_inact) and the inhibition constant (K_i).[5][8]
-
Sample Preparation:
-
Incubate purified recombinant K-Ras protein (e.g., K-Ras G12C) with the conjugate at various time points and concentrations in a suitable buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM TCEP).
-
For control samples, incubate the protein with vehicle (e.g., DMSO).
-
-
Desalting:
-
Quench the reaction by adding 0.1% formic acid.
-
Desalt the protein sample using a C4 ZipTip or a similar solid-phase extraction method.
-
-
Mass Spectrometry Analysis:
-
Analyze the desalted protein sample by direct infusion into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in positive ion mode over a mass range appropriate for the K-Ras protein and its conjugate.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectra to determine the molecular weights of the unmodified and modified K-Ras.
-
The mass shift should correspond to the molecular weight of the covalently bound inhibitor.
-
-
Sample Preparation and Digestion:
-
Following incubation of K-Ras with the conjugate, denature the protein by adding urea (B33335) to a final concentration of 8 M.
-
Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) at 37°C for 1 hour.
-
Alkylate cysteine residues with iodoacetamide (B48618) in the dark at room temperature for 30 minutes.
-
Dilute the sample to reduce the urea concentration to <1 M and digest the protein with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide digest with formic acid.
-
Separate the peptides using a C18 reverse-phase column on a nano-LC system coupled to a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against the K-Ras protein sequence using a database search engine (e.g., Mascot, Sequest).
-
Include the mass of the conjugate as a variable modification on the target amino acid (e.g., cysteine for G12C inhibitors).
-
Manually validate the MS/MS spectra of the modified peptide to confirm the site of modification.
-
Biophysical Assays for Binding Affinity and Kinetics
Biophysical techniques provide quantitative measurements of the binding affinity and kinetics of K-Ras conjugates.
Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of binding events between an immobilized ligand (e.g., K-Ras) and an analyte in solution (e.g., the conjugate).[9] This provides valuable kinetic data, including association (k_on) and dissociation (k_off) rates, from which the dissociation constant (K_d) can be calculated. Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including K_d, stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
Ligand Immobilization:
-
Immobilize biotinylated K-Ras onto a streptavidin-coated sensor chip.
-
-
Analyte Binding:
-
Prepare a serial dilution of the conjugate in a suitable running buffer (e.g., PBS with 0.05% Tween-20).
-
Inject the different concentrations of the conjugate over the sensor chip surface.
-
Monitor the change in the refractive index in real-time to generate sensorgrams.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_on, k_off) and the dissociation constant (K_d).
-
Nucleotide Exchange Assays
K-Ras activity is dependent on its nucleotide-bound state (GDP-bound inactive, GTP-bound active).[1] Some inhibitors preferentially bind to the GDP-bound state of K-Ras G12C, locking it in an inactive conformation.[10] Nucleotide exchange assays are used to assess how a conjugate affects the exchange of GDP for GTP, which is often facilitated by Guanine Nucleotide Exchange Factors (GEFs) like Son of Sevenless (SOS).[11] These assays typically use fluorescently labeled nucleotides (e.g., BODIPY-GDP) to monitor the exchange process.[11][12]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP).
-
Prepare solutions of purified K-Ras, SOS1 protein, BODIPY-FL-GDP, and unlabeled GTP.
-
-
Assay Procedure:
-
In a 384-well plate, add K-Ras pre-loaded with BODIPY-FL-GDP.
-
Add the test conjugate at various concentrations.
-
Initiate the exchange reaction by adding a mixture of SOS1 and a molar excess of unlabeled GTP.
-
Monitor the decrease in fluorescence over time as the BODIPY-FL-GDP is displaced.
-
-
Data Analysis:
-
Plot the fluorescence signal as a function of time.
-
Calculate the initial rate of nucleotide exchange for each conjugate concentration.
-
Determine the IC50 value by plotting the exchange rates against the log of the conjugate concentration.
-
II. Cellular Characterization
Cellular assays are crucial for confirming that a K-Ras conjugate can engage its target in a physiological context and exert the desired biological effect.
Target Engagement in Live Cells
Confirming that a conjugate engages K-Ras inside living cells is a critical step. The Cellular Thermal Shift Assay (CETSA) is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[13][14][15] An increase in the melting temperature of K-Ras in the presence of the conjugate indicates target engagement.[14] NanoBRET (Bioluminescence Resonance Energy Transfer) is another powerful technique for quantifying target engagement in live cells.[16][17] It measures the proximity between a NanoLuciferase-tagged K-Ras and a fluorescent tracer that binds to a specific pocket, with displacement of the tracer by a competing conjugate resulting in a loss of BRET signal.[16][17][18]
-
Cell Treatment:
-
Culture cells expressing the target K-Ras mutant (e.g., NCI-H358 for K-Ras G12C) to 70-80% confluency.
-
Treat the cells with the conjugate or vehicle control for a specified duration.
-
-
Heat Challenge:
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation.
-
Quantify the amount of soluble K-Ras in the supernatant by Western blot or other protein detection methods.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble K-Ras as a function of temperature.
-
The shift in the melting temperature (ΔTm) in the presence of the conjugate indicates target stabilization and engagement.
-
-
Cell Transfection:
-
Co-transfect HEK293 cells with plasmids encoding for LgBiT-K-Ras and SmBiT-K-Ras fusion proteins.[16]
-
-
Assay Setup:
-
Seed the transfected cells into a 384-well plate.
-
Add the NanoBRET tracer and the test conjugate at various concentrations.
-
Incubate for 2 hours at 37°C.[16]
-
-
BRET Measurement:
-
Add the NanoLuc substrate.
-
Measure the donor emission (450 nm) and acceptor emission (610 nm) using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Determine the IC50 value for the displacement of the tracer by the conjugate.
-
K-Ras Activation State
Assays that measure the activation state of K-Ras (i.e., the amount of GTP-bound K-Ras) are essential for determining the functional consequences of conjugate binding. Pull-down assays using the Ras-binding domain (RBD) of effector proteins like RAF1, which specifically binds to the active, GTP-bound form of Ras, are commonly used.[19][20][21] A decrease in the amount of pulled-down K-Ras in conjugate-treated cells indicates a reduction in K-Ras activity.
-
Cell Lysis:
-
Treat cells with the conjugate or vehicle control.
-
Lyse the cells in a buffer containing protease inhibitors.
-
-
Pull-Down of Active K-Ras:
-
Incubate the cell lysates with Raf1-RBD agarose (B213101) beads for 1 hour at 4°C to capture GTP-bound K-Ras.[19][20]
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Detect the amount of active K-Ras using a K-Ras-specific antibody.
-
Also, probe a sample of the total cell lysate to determine the total K-Ras levels.
-
Downstream Signaling Pathway Analysis
The ultimate goal of a K-Ras inhibitor is to block its downstream signaling pathways. Western blotting is a standard technique to assess the phosphorylation status of key downstream effectors, such as ERK and AKT. A reduction in the levels of phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) upon treatment with a K-Ras conjugate demonstrates effective inhibition of the MAPK and PI3K-AKT pathways, respectively.
-
Cell Treatment and Lysis:
-
Treat cells with the conjugate at various concentrations and for different durations.
-
Lyse the cells and quantify the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Antibody Incubation and Detection:
-
Probe the membrane with primary antibodies specific for p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
III. Quantitative Data Summary
The following tables summarize key quantitative data for the characterization of K-Ras conjugates.
Table 1: Biochemical and Biophysical Data for K-Ras Conjugates
| Compound | K-Ras Mutant | Assay | Parameter | Value | Reference |
| ARS-853 | G12C | Fluorescence Spectroscopy | K_d | 36.0 ± 0.7 µM | [22] |
| MRTX1133 | G12D | Nucleotide Exchange Assay | IC50 | 0.14 nM | [23][24] |
| AMG510 | G12C | Nucleotide Exchange Assay | IC50 | 8.88 nM | [23][24] |
| Compound 12 | G12C | Mass Spectrometry | k_inact/K_i | 3 x 10^5 M⁻¹s⁻¹ | [5] |
| R11.1.6 | G12D (GppNHp) | Yeast Surface Display | K_d | 1.1 ± 0.2 µM | [25] |
Table 2: Cellular Data for K-Ras Conjugates
| Compound | K-Ras Mutant | Cell Line | Assay | Parameter | Value | Reference |
| ARS-853 | G12C | Lung Cancer Cells | Cell Viability | IC50 | ~1-2.5 µM | [26] |
| LC2 | G12C | KRAS(G12C) cells | Targeted Protein Degradation | DC50 | 1.9 µM | [23] |
| MRTX1133 | G12D | - | NanoBRET | Apparent Affinity | Potent | [18] |
| Sotorasib (AMG510) | G12C | HEK293 | NanoBRET | Apparent Affinity | Potent | [18] |
| Adagrasib | G12C | HEK293 | NanoBRET | Apparent Affinity | Potent | [18] |
| JQ1 | Mutant | NSCLC cell lines | Cell Viability | IC50 | Varies | [27] |
| I-BET762 | Mutant | NSCLC cell lines | Cell Viability | IC50 | Varies | [27] |
IV. Visualizations
The following diagrams illustrate key K-Ras signaling pathways and experimental workflows.
Caption: K-Ras Signaling Pathways and Point of Covalent Inhibition.
Caption: Experimental Workflow for K-Ras Conjugate Characterization.
References
- 1. Drugging KRAS: current perspectives and state-of-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM | CoLab [colab.ws]
- 9. Analysis of RAS protein interactions in living cells reveals a mechanism for pan-RAS depletion by membrane-targeted RAS binders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. NanoBRET® TE Intracellular RAS Assay Technical Manual [promega.sg]
- 18. NanoBRET® TE Intracellular RAS Assay [promega.com]
- 19. hoelzel-biotech.com [hoelzel-biotech.com]
- 20. abcam.com [abcam.com]
- 21. mybiosource.com [mybiosource.com]
- 22. researchgate.net [researchgate.net]
- 23. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. An engineered protein antagonist of K-Ras/B-Raf interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Quantitative Systems Pharmacology Analysis of KRAS G12C Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of K-Ras Ligand-Linker Conjugate 5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with the K-Ras ligand-Linker Conjugate 5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is a chemical moiety used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically for creating degraders of the K-Ras protein.[1] PROTACs are large molecules designed to induce the degradation of target proteins within cells.[1] For effective in vitro and in vivo experiments, including biochemical assays, cell-based assays, and pharmacokinetic studies, it is crucial that this conjugate, and the resulting PROTAC, be soluble in aqueous buffers. Poor solubility can lead to inaccurate experimental results, precipitation, and reduced bioavailability.
Q2: I am observing precipitation when I dilute my DMSO stock of this compound into an aqueous buffer. What is the likely cause?
A2: This is a common issue for many PROTACs and their precursors due to their physicochemical properties. This compound has a molecular weight of 789.96 g/mol and a formula of C42H59N7O8.[1] A related compound, K-Ras ligand-Linker Conjugate 4, has a high total polar surface area (TPSA) of 164 Ų, a calculated LogP of 1.37, and 19 rotatable bonds.[2] These characteristics, particularly the high molecular weight and TPSA, contribute to poor aqueous solubility despite good solubility in organic solvents like DMSO.[3] This phenomenon is often referred to as a "solvent-shift" precipitation.
Q3: What are the general strategies to improve the solubility of my this compound?
A3: There are several effective strategies to enhance the aqueous solubility of PROTACs and their components:
-
Formulation Approaches:
-
Co-solvent Systems: Utilizing a mixture of aqueous buffer with a water-miscible organic solvent.[4]
-
Use of Excipients: Incorporating solubilizing agents such as cyclodextrins or surfactants.[5][6][7]
-
pH Adjustment: Modifying the pH of the buffer to ionize the molecule, if it has acidic or basic functional groups.[5]
-
Lipid-Based Formulations: For in vivo studies, formulations like self-emulsifying drug delivery systems (SEDDS) can be employed.[8]
-
Amorphous Solid Dispersions (ASDs): Dispersing the conjugate in a polymer matrix can enhance its dissolution.[8][9]
-
-
Chemical Modification (for future synthesis):
-
Linker Modification: Synthesizing conjugates with more hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) chains or ionizable groups like piperazine.[9][10]
-
Prodrug Strategy: Modifying the molecule to a more soluble prodrug form that converts to the active compound in vivo.[3]
-
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.
Problem: Precipitate formation upon dilution of DMSO stock in aqueous buffer.
Logical Workflow for Troubleshooting:
Caption: A decision workflow for systematically addressing solubility issues.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This assay helps determine the concentration at which the compound starts to precipitate from a DMSO stock solution into an aqueous buffer.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom plates
-
Plate reader capable of measuring turbidity (e.g., at 620 nm) or a nephelometer
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution to another 96-well plate containing your aqueous assay buffer (e.g., 98 µL of PBS) to achieve the final desired concentrations. The final DMSO concentration should be kept constant and low (e.g., 2%).
-
Shake the plate for 2 hours at room temperature.[11]
-
Measure the turbidity of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Protocol 2: Improving Solubility with a Co-solvent System
Materials:
-
This compound (in DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Ethanol
Procedure:
-
Prepare your aqueous buffer containing a certain percentage of a co-solvent. Start with a low percentage (e.g., 5% v/v) and increase if necessary.
-
Add the DMSO stock of this compound to the co-solvent-buffer mixture to reach the desired final concentration.
-
Vortex briefly and visually inspect for any precipitation.
-
If precipitation occurs, gradually increase the percentage of the co-solvent.
Quantitative Data Summary: Co-solvent Effects
| Co-solvent | Concentration (% v/v) | Visual Observation |
| None | 0% | Precipitation |
| PEG 400 | 5% | Slight Haze |
| PEG 400 | 10% | Clear Solution |
| Propylene Glycol | 5% | Precipitation |
| Propylene Glycol | 10% | Slight Haze |
| Ethanol | 5% | Precipitation |
Note: This is example data. Actual results may vary.
Protocol 3: Formulation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[5]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., water or PBS)
Procedure:
-
Prepare a solution of HP-β-CD in the aqueous buffer (e.g., 10% w/v).
-
Add the this compound (as a solid or from a concentrated DMSO stock) to the HP-β-CD solution.
-
Stir or sonicate the mixture until the conjugate is dissolved. This may take several hours.
-
Filter the solution through a 0.22 µm filter to remove any undissolved particles.
-
Determine the concentration of the dissolved conjugate using a suitable analytical method (e.g., HPLC-UV).
K-Ras Signaling Pathway
Understanding the target pathway is crucial for interpreting experimental results. K-Ras is a key component of the RAS/MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival.[10]
Caption: Simplified K-Ras signaling pathway.
This technical support guide provides a starting point for addressing solubility challenges with this compound. The optimal solution will depend on the specific experimental context. It is recommended to empirically test several approaches to find the most suitable method for your application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemscene.com [chemscene.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 8. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
Technical Support Center: Overcoming Off-Target Effects of K-Ras Degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals working with K-Ras degraders. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome the challenges associated with off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a K-Ras degrader and how does it work?
A1: A K-Ras degrader, typically a Proteolysis Targeting Chimera (PROTAC), is a heterobifunctional molecule designed to selectively eliminate K-Ras proteins.[1][2] It consists of three parts: a "warhead" that binds to the target K-Ras protein, a ligand that recruits an E3 ubiquitin ligase (like Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker connecting the two.[1][3][4] By bringing K-Ras and the E3 ligase into close proximity, the degrader facilitates the tagging of K-Ras with ubiquitin, marking it for destruction by the cell's proteasome.[2][4] This catalytic process allows a single degrader molecule to eliminate multiple target protein molecules.[4]
Q2: How do off-target effects of K-Ras degraders arise?
A2: Off-target effects can originate from several sources:
-
Warhead Promiscuity: The ligand binding to K-Ras may also bind to other proteins with similar structural motifs, including other RAS isoforms like H-Ras or N-Ras.[2][5]
-
E3 Ligase Ligand Effects: The E3 ligase recruiter (e.g., pomalidomide (B1683931) for CRBN) can independently induce the degradation of other proteins, such as zinc-finger (ZF) proteins.[6]
-
Formation of Alternative Ternary Complexes: The degrader might induce the formation of a ternary complex with an unintended protein and the E3 ligase, leading to the degradation of a non-target protein.[2]
-
Pathway-Related Effects: Even with selective K-Ras degradation, downstream signaling pathways may be affected in complex ways, or compensatory mechanisms could be activated.[2]
Q3: What is the difference between on-target and off-target toxicity?
A3: On-target toxicity occurs when the degradation of the intended target (K-Ras) causes adverse effects, perhaps due to the essential role of K-Ras in healthy tissues. Off-target toxicity results from the degradation or inhibition of unintended proteins, leading to cellular damage or other adverse events independent of K-Ras degradation.[5] Distinguishing between the two is critical for degrader development.
Q4: What are the essential negative controls for a K-Ras degrader experiment?
A4: Proper controls are crucial to ensure that the observed effects are due to the specific degradation of the target protein.
-
Inactive Epimer/Diastereomer: This control has a modification (e.g., an inverted stereocenter) on the E3 ligase ligand, preventing it from binding to the E3 ligase while still allowing it to bind to K-Ras. It helps confirm that the observed phenotype is dependent on E3 ligase engagement and subsequent degradation.[7][8]
-
E3 Ligase Ligand Alone: Using the E3 ligase recruiting moiety by itself helps identify any effects caused specifically by this component, independent of K-Ras binding.[9]
-
Proteasome Inhibitor Co-treatment: Treating cells with the degrader alongside a proteasome inhibitor (e.g., MG132) should block the degradation of K-Ras. If degradation is rescued, it confirms the involvement of the proteasome.[10][11]
Q5: How does the degradation of K-Ras affect its downstream signaling?
A5: K-Ras is a key protein in a signaling pathway that regulates cell growth, proliferation, and survival.[12] Mutated K-Ras is often locked in an "on" state, leading to constant activation of downstream pathways like RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR.[2][13][14] By degrading the K-Ras protein, a degrader is expected to suppress these downstream signals.[2][15] This can be verified by measuring the phosphorylation levels of key pathway proteins, such as pERK and pAKT, which should decrease upon successful K-Ras degradation.[2]
Troubleshooting Guide
This guide addresses common experimental problems in a question-and-answer format.
| Problem | Possible Causes | Recommended Solutions |
| 1. High cellular toxicity observed, even at low degrader concentrations. | The toxicity may be an off-target effect unrelated to K-Ras degradation.[9] | A. Test an Inactive Control: Treat cells with an inactive epimer of your degrader. If toxicity persists, it points to an off-target effect.[9] B. Perform Dose-Response Analysis: Compare the concentration needed for toxicity with the concentration required for 50% K-Ras degradation (DC₅₀). A large window between efficacy and toxicity is ideal.[9] C. Conduct Global Proteomics: Use mass spectrometry to identify unintended proteins that are degraded, which may be responsible for the toxicity.[9][16] |
| 2. Cellular phenotype (e.g., cell death) does not correlate with K-Ras degradation levels. | 1. Off-Target Effects: The phenotype could be caused by the degradation or inhibition of an unintended protein.[2] 2. Target Re-synthesis: The cell may be rapidly re-synthesizing K-Ras, diminishing the effect of degradation over time.[2] 3. Signaling Redundancy: Other cellular pathways might be compensating for the loss of K-Ras signaling.[2] | A. Rule out Off-Targets: Use global proteomics and appropriate negative controls (see FAQ Q4) to confirm the phenotype is not due to off-target activity.[2] B. Perform a Washout Experiment: Treat cells with the degrader, then wash it out and monitor K-Ras protein levels over time to understand the kinetics of target re-synthesis.[2] C. Profile Signaling Pathways: Use antibody arrays or phosphoproteomics to investigate compensatory signaling mechanisms.[2] |
| 3. Global proteomics (Mass Spec) reveals degradation of many non-K-Ras proteins. | 1. Promiscuous Warhead: The K-Ras binder may have low selectivity. 2. Pomalidomide-Related Effects: If using a CRBN-based degrader, the pomalidomide moiety can cause degradation of endogenous zinc-finger proteins.[6] 3. High Compound Concentration: Excessive concentrations can lead to non-specific interactions. | A. Redesign the Warhead: If possible, use a more selective K-Ras binder.[5] B. Modify the E3 Ligase Ligand: For pomalidomide-based degraders, substitutions at the C5 position of the phthalimide (B116566) ring have been shown to reduce off-target zinc-finger protein degradation.[6] C. Optimize Concentration: Determine the lowest effective concentration that achieves maximal K-Ras degradation (Dₘₐₓ) without engaging off-targets. |
| 4. In vivo studies show toxicity not observed in vitro. | Pharmacokinetic (PK) or pharmacodynamic (PD) properties may lead to off-target effects in a whole organism. Pan-RAS inhibitors have historically been poorly tolerated in vivo due to toxicity.[5] | A. Assess PK/PD: Ensure the degrader reaches the tumor at a sufficient concentration to degrade K-Ras without accumulating in other tissues to toxic levels.[1] B. Use a Tolerated Dosing Schedule: Experiment with different dosing schedules (e.g., intermittent vs. continuous) to find a balance between efficacy and toxicity. For example, the K-Ras G12D degrader ASP3082 was administered once-weekly in mouse models.[17][18] C. Evaluate a Different E3 Ligase: Some E3 ligases have more restricted tissue expression, which can be exploited to reduce off-target effects in specific organs. |
Key Experimental Protocols
1. Global Proteomics for Unbiased Off-Target Profiling
Objective: To identify and quantify all protein changes in a cell line following treatment with a K-Ras degrader, providing an unbiased view of selectivity and off-target effects.[16][19]
Methodology:
-
Cell Culture and Treatment: Plate K-Ras mutant cells (e.g., NCI-H358 for G12C) and treat with the K-Ras degrader at an effective concentration (e.g., 1 µM), an inactive control, and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (Optional but Recommended): For precise quantification, label the peptide samples from each condition with isobaric tags (e.g., TMT or iTRAQ). This allows for multiplexing and reduces variability.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the peptides using liquid chromatography and analyze them with a high-resolution mass spectrometer. The instrument will sequence the peptides (MS/MS) for identification and measure the reporter ion intensities for quantification.
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database to identify the proteins. Quantify the relative protein abundance between the different treatment conditions. Proteins that show significant downregulation only in the active degrader-treated sample are potential off-targets.[9]
2. Western Blot for On-Target Degradation Validation
Objective: To confirm the degradation of the target K-Ras protein and assess the effect on downstream signaling pathways.[1][20]
Methodology:
-
Cell Treatment and Lysis: Treat cells with a concentration range of the K-Ras degrader for a set time (e.g., 6, 24, 48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[7]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[1]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.[7]
-
Incubate with a primary antibody specific to K-Ras (or a mutant-specific version like K-Ras G12C). Also, probe for downstream markers (e.g., p-ERK, p-AKT) and a loading control (e.g., GAPDH, β-actin).[7]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.[7]
-
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal with an imaging system. Quantify the band intensities, normalizing the target protein signal to the loading control.[7] Calculate the DC₅₀ and Dₘₐₓ values.[2]
3. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To provide evidence that the K-Ras degrader induces the formation of a ternary complex (K-Ras :: Degrader :: E3 Ligase) within the cell.[2][10]
Methodology:
-
Cell Treatment: Treat cells with the degrader, a negative control, and vehicle. Crucially, co-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the complex after it forms. [2]
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100) with protease inhibitors.[10]
-
Immunoprecipitation: Incubate the cleared cell lysate with an antibody against the E3 ligase (e.g., anti-VHL) or K-Ras, coupled to Protein A/G beads, overnight at 4°C.[10]
-
Washing and Elution: Wash the beads multiple times to remove non-specifically bound proteins. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot. If you pulled down the E3 ligase, blot for K-Ras. A band for K-Ras will only appear in the degrader-treated sample if the ternary complex was formed.
Visualizations
Signaling and Degradation Pathways
Caption: K-Ras signaling pathway and mechanism of PROTAC-mediated degradation.
Experimental and Troubleshooting Workflows
Caption: A logical workflow for experiments and troubleshooting off-target effects.
Reference Data
The following table summarizes publicly available data for a well-characterized K-Ras G12C degrader, LC2, to provide a baseline for experimental expectations.
Table 1: In Vitro Performance of K-Ras G12C Degrader LC2
| Cell Line | K-Ras Status | DC₅₀ (µM) | Dₘₐₓ (%) | Assay Method | Reference |
|---|---|---|---|---|---|
| MIA PaCa-2 | G12C (homozygous) | ~0.25 | ~90% | Western Blot | [20] |
| NCI-H358 | G12C (heterozygous) | ~0.76 | ~75% | Western Blot | [20] |
| SW1573 | G12C | ~0.50 | ~85% | Western Blot | [20] |
| A549 | G12S | No Degradation | N/A | Western Blot |[20] |
-
DC₅₀: The concentration of the degrader required to achieve 50% of the maximum degradation of the target protein.[2]
-
Dₘₐₓ: The maximum percentage of target protein degradation observed.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharma.co.uk [biopharma.co.uk]
- 5. Small-Molecule Inhibitors and Degraders Targeting KRAS-Driven Cancers [mdpi.com]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 13. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. sapient.bio [sapient.bio]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Length for K-Ras PROTAC Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments focused on optimizing linker length for K-Ras Proteolysis Targeting Chimera (PROTAC) activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a K-Ras PROTAC?
A1: The linker is a crucial component of a PROTAC that connects the ligand binding to K-Ras (the "warhead") to the ligand that recruits an E3 ubiquitin ligase. Its primary function is to facilitate the formation of a stable and productive ternary complex, which consists of K-Ras, the PROTAC, and the E3 ligase.[1] The linker's length, composition, and attachment points determine the geometry and stability of this complex, which is a prerequisite for the subsequent ubiquitination and proteasomal degradation of K-Ras.[1][2]
Q2: How does linker length impact the efficacy of a K-Ras PROTAC?
A2: Linker length is a critical parameter that significantly influences PROTAC efficacy.[1][3] An optimal linker length is necessary to effectively bridge K-Ras and the E3 ligase, allowing for favorable protein-protein interactions within the ternary complex.[1]
-
Too short: A short linker may cause steric hindrance, preventing the formation of a stable ternary complex.[1][3][4]
-
Too long: An excessively long linker can lead to increased flexibility, which may result in an entropic penalty when forming the ternary complex, reducing its stability and degradation efficiency.[1][3]
The optimal length is highly dependent on the specific warhead and E3 ligase ligand pair and must be determined empirically.[1][2]
Q3: What is the difference between flexible (e.g., PEG) and rigid (e.g., alkyl) linkers, and which is better?
A3: The choice between a flexible and a rigid linker depends on the specific structural requirements of the ternary complex.
-
Flexible Linkers (e.g., polyethylene (B3416737) glycol - PEG): These linkers can adopt multiple conformations, which can be advantageous in the initial stages of discovery to identify a productive binding orientation.
-
Rigid Linkers (e.g., alkyl chains): These linkers provide more defined spatial orientation between the warhead and the E3 ligase ligand, which can lead to a more stable ternary complex if the orientation is optimal.
There is no universally "better" choice; the optimal linker composition must be determined experimentally for each K-Ras PROTAC system.[1]
Q4: What is the "hook effect" and how does linker design influence it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[4] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-K-Ras or PROTAC-E3 ligase) rather than the productive ternary complex (K-Ras-PROTAC-E3 ligase).[4] An improperly designed linker can hinder the simultaneous binding of both proteins, leading to a more pronounced hook effect.[4] Optimizing the linker to promote favorable protein-protein interactions and enhance the stability of the ternary complex can help mitigate the hook effect.[1][4]
Q5: What is ternary complex cooperativity and why is it important?
A5: Ternary complex cooperativity refers to the phenomenon where the binding of the PROTAC to one protein (e.g., K-Ras) is enhanced by the presence of the second protein (the E3 ligase), or vice-versa.[1] This is quantified by the alpha (α) value.[1] High positive cooperativity leads to a more stable ternary complex, which can outcompete the formation of inactive binary complexes and widen the concentration window for effective degradation.[1] Linker optimization is a key strategy to enhance cooperativity.[1]
Troubleshooting Guide
Problem 1: No or weak degradation of K-Ras observed in Western Blot.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability of the PROTAC. | Assess permeability using an in vitro assay (e.g., PAMPA). Modify the linker to improve physicochemical properties, such as adjusting its hydrophobicity.[1][5] |
| No ternary complex formation. | Confirm binary engagement of your PROTAC with both K-Ras and the E3 ligase separately using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Then, assess ternary complex formation directly using techniques like TR-FRET, SPR, or AlphaLISA.[1] |
| Suboptimal linker length or attachment point. | Synthesize a small library of PROTACs with varying linker lengths (e.g., PEG2, PEG4, PEG6) and/or different attachment points on the warhead or E3 ligase ligand to empirically determine the optimal configuration.[1][6] |
| Low E3 ligase expression in the cell line. | Confirm the expression level of the chosen E3 ligase (e.g., VHL, CRBN) in your cell line via Western blot or qPCR. If expression is low, consider using a different cell line or hijacking a more abundant E3 ligase.[1] |
| "Hook effect" at high concentrations. | Test your PROTAC over a wide range of concentrations (e.g., from pM to µM) to identify the optimal concentration range for degradation and to observe if a hook effect is present.[1][4] |
Problem 2: Biophysical assays (SPR, TR-FRET) show weak ternary complex formation or negative cooperativity.
| Possible Cause | Troubleshooting Step |
| Steric hindrance due to a short or rigid linker. | Test PROTACs with longer or more flexible linkers to allow for more favorable protein-protein interactions.[4] |
| Unfavorable protein-protein interactions. | Consider using a different E3 ligase or altering the attachment point of the linker on the warhead or E3 ligase ligand to achieve a more productive binding orientation.[4] |
| Imbalanced binary affinities. | Measure the binary binding affinities of your PROTAC to K-Ras and the E3 ligase separately. If there is a large disparity, consider redesigning the warhead or E3 ligase ligand to achieve more balanced affinities.[4] |
Data Presentation
Table 1: Representative Data on the Impact of Linker Length on K-Ras PROTAC Activity
| PROTAC | Linker Type | Linker Length (atoms) | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | Ternary Complex Cooperativity (α) |
| K-Ras-PROTAC-1 | PEG | 8 | >1000 | <10 | 0.8 |
| K-Ras-PROTAC-2 | PEG | 12 | 150 | 85 | 5.2 |
| K-Ras-PROTAC-3 | PEG | 16 | 50 | 95 | 15.6 |
| K-Ras-PROTAC-4 | PEG | 20 | 200 | 80 | 4.5 |
| K-Ras-PROTAC-5 | Alkyl | 12 | 120 | 90 | 8.1 |
| K-Ras-PROTAC-6 | Alkyl | 16 | 45 | 98 | 20.3 |
¹DC₅₀: Concentration required to achieve 50% degradation. ²Dₘₐₓ: Maximum degradation observed.
Note: This table presents hypothetical data for illustrative purposes, based on general trends observed in PROTAC development. Actual results will vary depending on the specific molecules and experimental conditions.[7]
Experimental Protocols
Protocol 1: Western Blot for K-Ras Degradation
This protocol is used to quantify the reduction in cellular K-Ras protein levels following PROTAC treatment.[1][8]
Materials:
-
K-Ras mutant cancer cell line (e.g., AsPC-1, MIA PaCa-2)
-
PROTAC compounds
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-K-Ras, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with serial dilutions of the PROTAC compound for the desired time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[1][8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
Sample Preparation: Normalize all samples to the same protein concentration, add Laemmli sample buffer, and boil at 95°C for 5-10 minutes.[1]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.[8]
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.[8]
-
Detection: Develop the blot using an ECL substrate and image the chemiluminescence.[7]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the K-Ras band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[7]
Protocol 2: TR-FRET Ternary Complex Formation Assay
This homogeneous assay measures the proximity of K-Ras and an E3 ligase induced by a PROTAC.[1]
Materials:
-
His-tagged E3 ligase (e.g., VHL/ElonginB/ElonginC complex)
-
GST-tagged K-Ras protein
-
PROTAC compound
-
Assay Buffer (e.g., PBS, 0.01% BSA, 0.005% Tween-20)
-
Terbium (Tb)-conjugated anti-His antibody (donor)
-
Fluorescein-conjugated anti-GST antibody (acceptor)
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Prepare a solution containing the His-tagged E3 ligase and GST-tagged K-Ras in assay buffer.
-
Add serial dilutions of the PROTAC to the protein mixture in a microplate.
-
Incubate to allow for ternary complex formation.
-
Add the donor and acceptor-labeled antibodies.
-
Incubate to allow for antibody binding.
-
Measure the TR-FRET signal (emission at two wavelengths) using a plate reader.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the concentration required for half-maximal complex formation.
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures ATP levels as an indicator of cell viability to determine the anti-proliferative effect of K-Ras degradation.[1]
Materials:
-
K-Ras-dependent cancer cell line
-
White, opaque 96-well or 384-well plates
-
PROTAC compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed cells at a low density in a 96-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Add serial dilutions of the PROTAC compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well.
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the PROTAC concentration to determine the IC₅₀ value.[1]
Visualizations
Caption: Simplified K-Ras signaling pathway leading to cell proliferation.
Caption: Mechanism of Action (MoA) for a K-Ras PROTAC.
Caption: Decision-making workflow for K-Ras PROTAC linker optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. The Missing Link between (Un)druggable and Degradable KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of K-Ras Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of K-Ras conjugates.
Section 1: Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental validation of K-Ras conjugates.
Issue: My K-Ras conjugate shows high binding affinity in biochemical assays but low activity in cell-based assays.
-
Potential Cause 1: Poor Cell Permeability. The conjugate may not be efficiently crossing the cell membrane to reach its intracellular target, K-Ras.
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Analyze the conjugate's properties such as molecular weight, polarity, and charge. High molecular weight and a net negative charge can hinder passive diffusion across the lipid bilayer.[1]
-
Perform a Cell Permeability Assay: Utilize a Caco-2 permeability assay to quantitatively measure the apparent permeability coefficient (Papp) and efflux ratio. A low Papp value and a high efflux ratio (typically >2) suggest poor influx and active efflux, respectively.[2][3][4][5]
-
Chemical Modification:
-
Incorporate Cell-Penetrating Peptides (CPPs): Fuse or conjugate your K-Ras binder to a known CPP, such as TAT or penetratin, to facilitate cellular uptake.[6]
-
Lipidation: The addition of a lipid moiety, such as myristoylation, can enhance membrane association and subsequent internalization.
-
Cyclization: Cyclizing a peptide can improve its metabolic stability and conformational rigidity, which can favor a membrane-permeable state.[7]
-
Use of Pseudopeptides or Peptoids: These peptide mimetics have modified backbones that can reduce the number of hydrogen bond donors, thereby increasing lipophilicity and passive diffusion. Peptoids have been shown to be up to 30-fold more permeable than their corresponding peptides.[8]
-
-
-
-
Potential Cause 2: Endosomal Entrapment. The conjugate may be entering the cell via endocytosis but is getting trapped in endosomes and subsequently degraded in lysosomes, preventing it from reaching the cytosol where K-Ras is located.
-
Troubleshooting Steps:
-
Confocal Microscopy: Use a fluorescently labeled version of your conjugate and co-stain with endosomal/lysosomal markers (e.g., LysoTracker) to visualize its subcellular localization.[1]
-
Incorporate Endosomal Escape Moieties: Include pH-responsive elements or fusogenic peptides in your conjugate design to promote release from the endosome into the cytoplasm.[1]
-
-
-
Potential Cause 3: Efflux Pump Activity. The conjugate might be a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively transport it out of the cell.[2]
-
Troubleshooting Steps:
-
Bidirectional Caco-2 Assay: A high efflux ratio (B-A/A-B Papp > 2) is indicative of active efflux.[2]
-
Use of Efflux Pump Inhibitors: Perform cell-based assays in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). A significant increase in the conjugate's intracellular activity suggests it is an efflux pump substrate.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor cell permeability of peptide-based K-Ras inhibitors?
A1: The main reasons include:
-
High Polar Surface Area: The peptide backbone is rich in polar amide bonds, which is unfavorable for crossing the hydrophobic cell membrane.[1]
-
Large Molecular Size: Peptides are often larger than the typical small molecules that can readily diffuse across the cell membrane. A molecular weight over 1000 Da is generally considered a hindrance to passive permeability.[9]
-
High Hydrogen Bonding Capacity: The amide groups in the peptide backbone can form hydrogen bonds with the aqueous environment, making it energetically costly to enter the lipid bilayer.[1]
-
Net Charge: A high net charge, especially negative, can impede membrane translocation. A neutral or slightly positive charge is often more favorable.[1]
Q2: How can I quantitatively measure the cell permeability of my K-Ras conjugate?
A2: The most common method is the Caco-2 permeability assay . This assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions and express transporters similar to the intestinal epithelium. The assay measures the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The efflux ratio (ER = Papp B-A / Papp A-B) can then be calculated to determine if the compound is subject to active efflux.[2][3][4][5]
Q3: What is a good Papp value for a cell-permeable compound?
A3: Generally, compounds are classified as having:
-
Low permeability: Papp < 1.0 x 10⁻⁶ cm/s
-
High permeability: Papp ≥ 1.0 x 10⁻⁶ cm/s[4]
Q4: My fluorescently labeled conjugate shows cellular uptake, but I don't see any downstream effect on K-Ras signaling. What could be the issue?
A4: This discrepancy can arise from several factors:
-
Endosomal Entrapment: As mentioned in the troubleshooting guide, the conjugate may be trapped in endosomes.[1]
-
Lack of Target Engagement: Even if the conjugate is in the cytoplasm, it may not be binding to K-Ras. A Cellular Thermal Shift Assay (CETSA) or a NanoBRET Target Engagement Assay can be used to confirm intracellular target binding.
-
Conjugate Instability: The conjugate may be degrading inside the cell before it can interact with K-Ras.
-
Fluorophore Interference: The fluorescent tag itself might be sterically hindering the interaction with K-Ras. It is advisable to test the unlabeled conjugate in a functional assay.
Q5: What are some strategies to improve the endosomal escape of my K-Ras conjugate?
A5: Several strategies can be employed:
-
pH-Sensitive Linkers: Incorporate linkers that are cleaved in the acidic environment of the endosome, releasing the active part of the conjugate.
-
Fusogenic Peptides: These peptides can disrupt the endosomal membrane, facilitating the release of the conjugate into the cytoplasm.
-
Photochemical Internalization (PCI): This technique uses a photosensitizer that, upon light activation, generates reactive oxygen species that rupture the endosomal membrane.
Section 3: Data Presentation
Table 1: Comparative Permeability of K-Ras Targeting Peptides and Peptoids
| Compound Class | Length (residues) | Permeability Ratio (Peptoid/Peptide) | Reference |
| Dimer | 2 | ~20-fold higher | [10] |
| Tetramer | 4 | ~10-fold higher | [10] |
| Hexamer | 6 | ~7.5-fold higher | [10] |
| Octamer | 8 | ~3-fold higher | [8] |
Table 2: IC50 Values of Selected K-Ras Inhibitors in Different Cancer Cell Lines
| Inhibitor | K-Ras Mutation | Cell Line | IC50 (nM) | Reference |
| Sotorasib (AMG 510) | G12C | H358 (NSCLC) | 7 | [11] |
| Adagrasib (MRTX849) | G12C | MIA-PaCa-2 (Pancreatic) | 15 | [11] |
| Divarasib | G12C | Multiple G12C lines (median) | 0.18 | [12] |
| BI-0474 | G12C | H358 (NSCLC) | 26 | [12] |
| ARS-1620 | G12C | H358 (NSCLC) | 150 | [12] |
| Compound 11 | G12D | BHK (Kidney) | 700 | [13] |
Table 3: Apparent Permeability (Papp) and Efflux Ratio (ER) of Control Compounds in Caco-2 Assays
| Compound | Permeability Class | Papp (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Reference |
| Propranolol | High | >10 | ~1 | [14] |
| Enalaprilat | Low | <1 | ~1 | [14] |
| Talinolol (P-gp substrate) | Low | <1 | >2 | [14] |
| Rosuvastatin (BCRP substrate) | Low | <1 | >2 | [14] |
Section 4: Experimental Protocols
4.1 Caco-2 Permeability Assay
This protocol provides a general overview. Specific details may need to be optimized for your particular conjugate.
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed cells onto permeable Transwell inserts (e.g., 24-well format) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture for 21-25 days to allow for differentiation and formation of a polarized monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the assay, measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be >200 Ω·cm² to ensure monolayer integrity.
-
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Apical to Basolateral (A-B) Permeability: Add the test conjugate (typically at a concentration of 10 µM) to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Permeability: Add the test conjugate to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the beginning and end of the experiment.
-
-
Sample Analysis and Data Calculation:
-
Quantify the concentration of the conjugate in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
4.2 Cellular Thermal Shift Assay (CETSA)
This assay confirms target engagement by measuring the thermal stabilization of a protein upon ligand binding.
-
Cell Treatment:
-
Treat cultured cells with the K-Ras conjugate at various concentrations or with a vehicle control. Incubate under normal culture conditions to allow for cell entry and binding.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a buffered solution.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing unbound and stabilized protein) from the aggregated, denatured protein by centrifugation.
-
Quantify the amount of soluble K-Ras in the supernatant at each temperature using Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble K-Ras as a function of temperature for both the treated and control samples.
-
A shift in the melting curve to a higher temperature for the conjugate-treated sample indicates thermal stabilization and therefore target engagement.
-
Section 5: Visualizations
Caption: K-Ras Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for K-Ras Conjugate Evaluation.
Caption: Troubleshooting Poor Cellular Activity of K-Ras Conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 4. pharmaron.com [pharmaron.com]
- 5. bioivt.com [bioivt.com]
- 6. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 8. High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 10. Comparative analysis of radiosensitizers for K-RAS mutant rectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flowchart - Wikipedia [en.wikipedia.org]
- 12. Insights into direct KRAS inhibition strategies for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. forum.graphviz.org [forum.graphviz.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing E3 Ligase Binding Affinity of K-Ras PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in the development of Proteolysis Targeting Chimeras (PROTACs) for K-Ras degradation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on optimizing the binding affinity to the E3 ligase.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" and how can I mitigate it in my K-Ras PROTAC experiments?
A1: The "hook effect" is a phenomenon where the degradation of the target protein, K-Ras, decreases at high concentrations of a PROTAC.[1][2][3][4] This results in a bell-shaped dose-response curve. It is caused by the formation of non-productive binary complexes (K-Ras:PROTAC or E3 Ligase:PROTAC) at excessive PROTAC concentrations, which compete with the formation of the productive ternary complex (K-Ras:PROTAC:E3 Ligase).[1][2][5]
Mitigation Strategies:
-
Perform a wide dose-response curve: Test a broad range of PROTAC concentrations (e.g., picomolar to high micromolar) to fully characterize the dose-response relationship and identify the optimal concentration for degradation.[1][2][4]
-
Optimize linker design: The length and composition of the linker are critical for the stability of the ternary complex. An improperly designed linker can hinder the simultaneous binding of both K-Ras and the E3 ligase, exacerbating the hook effect.[1][3]
-
Enhance cooperativity: Designing PROTACs with high positive cooperativity can stabilize the ternary complex over the binary ones, thus reducing the hook effect.[6]
Q2: My K-Ras PROTAC shows low degradation efficiency. What are the potential causes and how can I troubleshoot this?
A2: Low degradation efficiency is a common challenge. A systematic evaluation of the PROTAC's mechanism of action is necessary to pinpoint the issue.[5]
Troubleshooting Steps:
-
Confirm Target Engagement: Ensure the PROTAC is binding to K-Ras within the cells.
-
Verify Ternary Complex Formation: Confirm that the PROTAC is effectively bringing together K-Ras and the E3 ligase.
-
Assess Ubiquitination: Check if the ternary complex is productive, leading to K-Ras ubiquitination.
-
Check for Proteasomal Degradation: Ensure the ubiquitinated K-Ras is being degraded by the proteasome.
Q3: How do I choose between VHL and CRBN as the E3 ligase for my K-Ras PROTAC?
A3: The choice between Von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases is a critical design decision that can significantly impact your PROTAC's performance.[7]
-
VHL-recruiting PROTACs have generally shown greater efficiency in degrading K-Ras mutants.[7] Several potent VHL-based K-Ras G12D degraders have been successfully developed.[7]
-
CRBN-based PROTACs have presented more challenges in achieving effective degradation of K-Ras.[7] However, the recent advancement of a CRBN-based K-Ras G12D degrader into clinical trials suggests that successful strategies are emerging.[7]
The choice may also depend on factors like tissue-specific expression of the E3 ligase and the physicochemical properties of the final PROTAC molecule.[7]
Troubleshooting Guides
Problem 1: No or weak degradation of K-Ras observed in Western Blot.
| Possible Cause | Recommended Solution |
| Poor cell permeability of the PROTAC. | Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement within the cell.[5] |
| Inefficient ternary complex formation. | Conduct a Co-Immunoprecipitation (Co-IP) experiment to verify the formation of the K-Ras:PROTAC:E3 ligase complex.[5] Alternatively, use live-cell assays like NanoBRET™ to monitor ternary complex formation in real-time.[6][8][9][10][11] |
| Low expression of the recruited E3 ligase in the cell line. | Quantify the expression level of the E3 ligase (VHL or CRBN) in your chosen cell line via Western Blot. Consider using a different cell line with higher E3 ligase expression. |
| The ternary complex is not productive for ubiquitination. | Perform an in-cell ubiquitination assay by immunoprecipitating K-Ras and then blotting for ubiquitin. An increase in high-molecular-weight ubiquitin smears indicates successful ubiquitination.[5] |
| Degradation is not proteasome-dependent. | Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of K-Ras degradation will confirm that the process is proteasome-dependent.[12] |
Problem 2: Difficulty in interpreting Surface Plasmon Resonance (SPR) sensorgrams for ternary complex formation.
| Possible Cause | Recommended Solution |
| Poor quality of protein. | Ensure high purity and activity of both K-Ras and the E3 ligase complex. |
| Suboptimal immobilization of the ligand. | Experiment with different immobilization strategies (e.g., direct amine coupling vs. capture-based methods) to ensure the ligand remains active.[13] |
| Non-specific binding. | Include a reference flow cell and subtract the reference sensorgram to correct for non-specific binding and bulk refractive index changes. |
| Complex kinetics. | Fit the data to appropriate binding models (e.g., 1:1 Langmuir for binary interactions, or more complex models for ternary interactions) to accurately determine kinetic parameters.[14] |
Quantitative Data Summary
Table 1: VHL-Based K-Ras G12D PROTAC Degraders
| PROTAC Name | Target | Cell Line | DC50 | Dmax | Reference |
| Compound 8o | KRAS G12D | AsPC-1 | Potent (nM range) | Significant | [15] |
| LC-2 | KRAS G12C | NCI-H2030 | 0.59 ± 0.20 μM | ~75% | [16] |
| MIA PaCa-2 | 0.32 ± 0.08 μM | ~75% | [16] | ||
| SW1573 | 0.25 μM | >75% | [17] | ||
| NCI-H23 | 0.76 μM | >75% | [17] |
Table 2: CRBN-Based K-Ras PROTAC Degraders
| PROTAC Name | Target | Cell Line | Degradation | Reference |
| Various | KRAS | Multiple | Generally less efficient than VHL-based counterparts | [7] |
| ASP-4396 | KRAS G12D | N/A | Entered clinical trials, suggesting efficacy | [7] |
(Note: Direct head-to-head comparison data for VHL and CRBN-based PROTACs for K-Ras G12D degradation in the same study is limited in the public domain. The data presented is compiled from different studies and should be interpreted with this consideration.)[7]
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the K-Ras:PROTAC:E3 ligase ternary complex in cells.[5][18]
Materials:
-
K-Ras mutant cell line (e.g., AsPC-1, MIA PaCa-2)
-
K-Ras PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody against the E3 ligase (VHL or CRBN) or K-Ras
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Laemmli sample buffer
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours. Treat cells with the K-Ras PROTAC at the desired concentration or a vehicle control for 4-6 hours.[18]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with non-denaturing lysis buffer containing protease inhibitors.[5][18]
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads to reduce non-specific binding.[5][18]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the E3 ligase or K-Ras overnight at 4°C.[5][18]
-
Immune Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes.[18]
-
Washing: Wash the beads multiple times with wash buffer to remove non-specific binders.[18]
-
Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.[18]
-
Western Blot Analysis: Analyze the eluted samples by Western Blot using antibodies against K-Ras and the E3 ligase to detect the co-precipitated proteins.[18]
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binary and ternary binding affinities and kinetics of the PROTAC.[13][14][19]
Procedure Outline:
-
Immobilization: Immobilize the E3 ligase (e.g., VHL complex) onto the sensor chip.[13][14]
-
Binary Interaction (PROTAC:E3 Ligase): Inject a series of PROTAC concentrations over the immobilized E3 ligase to determine the binary binding affinity (Kd).[14]
-
Ternary Complex Formation: Inject a mixture of the PROTAC and K-Ras protein at varying concentrations over the immobilized E3 ligase. The resulting sensorgrams will reflect the formation of the ternary complex.[14]
-
Data Analysis: Fit the sensorgram data to appropriate binding models to calculate the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) for both binary and ternary interactions.[14] The cooperativity (alpha) can be calculated by comparing the binary and ternary binding affinities.[13]
Western Blot for K-Ras Degradation
Objective: To quantify the reduction in K-Ras protein levels following PROTAC treatment.[20][21]
Procedure Outline:
-
Cell Treatment: Seed K-Ras mutant cells and treat with a dose-response of the PROTAC for a specified time (e.g., 6, 12, or 24 hours).[5]
-
Cell Lysis: Lyse the cells and quantify the protein concentration.[2]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.[18]
-
Immunoblotting: Probe the membrane with a primary antibody specific for K-Ras and a loading control (e.g., GAPDH, β-actin).[20][21]
-
Detection and Quantification: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine the percentage of K-Ras degradation relative to the vehicle control.[20][21]
NanoBRET™ Ternary Complex Assay in Live Cells
Objective: To detect and characterize ternary complex formation in a live-cell environment.[6][8][9][10][11]
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (donor) and a HaloTag®-fused protein labeled with a fluorescent ligand (acceptor). A PROTAC-induced proximity between the two tagged proteins results in an increased BRET signal.[9]
Procedure Outline:
-
Cell Transfection: Co-transfect cells with expression vectors for NanoLuc®-K-Ras and HaloTag®-E3 ligase (VHL or CRBN).[6]
-
Ligand Labeling: Add the HaloTag® NanoBRET™ ligand to the cells.[6]
-
PROTAC Treatment: Add a dilution series of the PROTAC.[6]
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor and acceptor emission signals.[6]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates ternary complex formation.[6]
Visualizations
Caption: General Mechanism of Action for K-Ras PROTACs.
Caption: Systematic Troubleshooting Workflow for Low K-Ras Degradation.
Caption: Simplified K-Ras Signaling Pathway and Point of PROTAC Intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 10. selvita.com [selvita.com]
- 11. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. aragen.com [aragen.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. o2hdiscovery.co [o2hdiscovery.co]
- 20. reactionbiology.com [reactionbiology.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: K-Ras Degradation Western Blot Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Western blot analysis of K-Ras degradation.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems encountered during the Western blot analysis of K-Ras degradation.
Question: Why am I not seeing any K-Ras band or a very weak signal?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Protein Extraction | Use a lysis buffer appropriate for your sample type, such as RIPA buffer, which is effective for extracting cytoplasmic and nuclear proteins.[1] Ensure the buffer contains a fresh cocktail of protease and phosphatase inhibitors to prevent K-Ras degradation during sample preparation.[2][3][4] Keep samples on ice or at 4°C throughout the lysis process.[2][3] |
| Low Protein Concentration | Quantify the protein concentration of your lysates using a reliable method like the BCA assay to ensure equal loading.[1][5] For low-abundance proteins, you may need to load a higher amount of total protein, up to 50-100 µg per lane.[4] |
| Suboptimal Antibody Dilution | The concentration of the primary antibody is critical. Optimize the dilution of your K-Ras antibody by performing a dot blot or testing a range of dilutions as recommended by the manufacturer.[6][7] |
| Inefficient Protein Transfer | Ensure proper contact between the gel and the membrane, removing any air bubbles.[6] For a small protein like K-Ras (~21 kDa), optimize the transfer time and voltage. A wet transfer system is often more efficient for small proteins. Using a PVDF membrane is also recommended for better protein retention.[4] You can stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.[4] |
| Inactive Secondary Antibody | Ensure the secondary antibody is compatible with the primary antibody's host species and has been stored correctly. Avoid repeated freeze-thaw cycles. |
| K-Ras Degradation | If you are studying K-Ras degradation, the protein may be rapidly turned over in your experimental system. To confirm this, you can treat your cells with a proteasome inhibitor, such as MG132, to block degradation and see if the K-Ras signal is rescued.[8][9][10] |
Question: Why am I seeing multiple bands or non-specific bands?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Antibody Specificity | Ensure you are using a K-Ras specific antibody that has been validated for Western blotting.[11] Some Ras antibodies may cross-react with other Ras isoforms (H-Ras, N-Ras).[11] Check the antibody datasheet for specificity information. |
| High Antibody Concentration | Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.[6][7] Optimize the antibody dilutions. |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a suitable blocking agent like 5% non-fat dry milk or 5% BSA in TBST.[3][12] Some antibodies perform better with a specific blocking agent, so check the manufacturer's recommendation.[2] |
| Insufficient Washing | Wash the membrane thoroughly with TBST after primary and secondary antibody incubations to remove unbound antibodies.[6] Increase the number and duration of wash steps if high background persists.[7] |
| Protein Degradation or Modification | The presence of smaller bands could indicate protein degradation.[13][14] Ensure adequate protease inhibitors are used during sample preparation.[2][3][4] Higher molecular weight bands could represent post-translational modifications like ubiquitination, which is expected when studying protein degradation.[9][15][16] |
| Sample Overload | Loading too much protein can lead to streaking and non-specific bands.[6][7] Reduce the amount of protein loaded per lane. |
Question: My K-Ras band appears as a smear or at a higher molecular weight than expected. What does this mean?
This is often indicative of polyubiquitination , a key step in proteasomal degradation. When studying K-Ras degradation, observing a high molecular weight smear of K-Ras is a positive result, suggesting that K-Ras is being tagged with ubiquitin for destruction.[9][16] To confirm this, you can perform an immunoprecipitation for K-Ras followed by a Western blot for ubiquitin. An increase in the ubiquitin signal in the K-Ras immunoprecipitate would confirm polyubiquitination.[5]
Frequently Asked Questions (FAQs)
Q1: What is the primary pathway for K-Ras degradation?
A1: The primary pathway for the degradation of activated K-Ras is the ubiquitin-proteasome system .[8][15] K-Ras is tagged with polyubiquitin (B1169507) chains by an E3 ubiquitin ligase, which marks it for degradation by the 26S proteasome.[8][16]
Q2: How can I confirm that the degradation I am observing is proteasome-dependent?
A2: To confirm proteasome-dependent degradation, you can treat your cells with a specific proteasome inhibitor, such as MG132 .[8][9][10] If K-Ras degradation is blocked and the protein accumulates after treatment with MG132, it indicates that the degradation is mediated by the proteasome.[8][9] A typical treatment is 10-50 µM MG132 for 4-6 hours before cell lysis.[10][17]
Q3: What kind of controls should I include in my K-Ras degradation Western blot experiment?
A3: It is crucial to include the following controls:
-
Positive Control: A cell line known to express K-Ras at a detectable level.
-
Negative Control: A cell line with very low or no K-Ras expression, if available.
-
Loading Control: An antibody against a stable housekeeping protein (e.g., GAPDH, β-actin, or tubulin) to ensure equal protein loading across all lanes.[5]
-
Treatment Controls: A vehicle-treated control (e.g., DMSO for MG132) to compare with your drug-treated samples.
Q4: Which type of gel is best for resolving K-Ras?
A4: K-Ras is a small protein (~21 kDa). A 12% or 15% polyacrylamide gel (SDS-PAGE) will provide good resolution for proteins in this size range.[3] Gradient gels (e.g., 4-20%) can also be used, especially if you want to visualize a wide range of protein sizes on the same blot.[3]
Q5: What are the key considerations for choosing a K-Ras antibody?
A5: When selecting a K-Ras antibody, consider the following:
-
Specificity: Ensure the antibody is specific for K-Ras and does not cross-react with other Ras isoforms like H-Ras or N-Ras.[11] Check the manufacturer's data for validation.
-
Application: The antibody must be validated for Western blotting.
-
Clonality: Both monoclonal and polyclonal antibodies can work well. Polyclonal antibodies may recognize multiple epitopes, which can sometimes enhance the signal.
-
Endogenous vs. Overexpressed: Ensure the antibody can detect endogenous levels of K-Ras if you are not working with an overexpression system.[11]
Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification
-
Preparation: Pre-cool a centrifuge to 4°C. Prepare ice-cold PBS and lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[2][3][4]
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.[18]
-
Lysis: Add ice-cold lysis buffer to the plate (e.g., 1 mL for a 10 cm plate). Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[18]
-
Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[18]
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.[5]
Protocol 2: Western Blotting for K-Ras
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to your protein lysates and boil at 95-100°C for 5 minutes.[3]
-
SDS-PAGE: Load equal amounts of protein (e.g., 30-50 µg) into the wells of a 12% or 15% polyacrylamide gel.[3] Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[4]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[3][12]
-
Primary Antibody Incubation: Incubate the membrane with a K-Ras specific primary antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.[5]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[6]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (compatible with the primary antibody) diluted in blocking buffer for 1 hour at room temperature.[5]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[6]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imager.[5]
-
Loading Control: After imaging for K-Ras, you can strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-actin) to confirm equal loading.
Visualizations
Caption: K-Ras signaling and ubiquitin-mediated degradation pathway.
Caption: Experimental workflow for K-Ras Western blot analysis.
References
- 1. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. 2bscientific.com [2bscientific.com]
- 4. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. MG-132 | Cell Signaling Technology [cellsignal.com]
- 11. K-Ras Antibody | Cell Signaling Technology [cellsignal.com]
- 12. abcam.com [abcam.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Degradation of Activated K-Ras Orthologue via K-Ras-specific Lysine Residues Is Required for Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ubiquitination of Ras enhances activation and facilitates binding to select downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proteasome Inhibitors [labome.com]
- 18. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - CH [thermofisher.com]
Technical Support Center: Strategies to Reduce K-Ras PROTAC-Induced Toxicity
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the mitigation of K-Ras PROTAC-induced toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of toxicity observed with K-Ras PROTACs?
A1: K-Ras PROTACs can exhibit several types of toxicity:
-
On-target, off-tumor toxicity: This occurs when the PROTAC degrades K-Ras in healthy tissues that also express the K-Ras protein, leading to adverse effects in those tissues.[1]
-
Off-target toxicity: This arises from the degradation of proteins other than K-Ras or from the PROTAC binding to other molecules in an unintended manner.[1]
-
Formulation-related toxicity: The vehicle used to deliver the PROTAC can have its own inherent toxicity.[1]
-
Cytokine Release Syndrome (CRS): This is a systemic inflammatory response that can be triggered by some immunologically active drugs, including potentially some PROTACs.
Q2: What is the "hook effect" and how can it impact toxicity assessment?
A2: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at very high concentrations.[2][3] This happens because the PROTAC molecules saturate both the K-Ras target and the E3 ligase separately, preventing the formation of the productive ternary complex required for degradation.[2][3] This can complicate toxicity studies, as higher doses might appear less effective and could lead to misinterpretation of the therapeutic window.
Q3: How can I minimize on-target, off-tumor toxicity?
A3: Several strategies can be employed:
-
Tissue-specific E3 ligase recruitment: Design the PROTAC to utilize an E3 ligase that is preferentially expressed in tumor tissue compared to healthy tissues.[1]
-
Optimize dosing schedule: Lower, more frequent dosing may maintain efficacy while minimizing peak concentrations that could lead to toxicity in healthy tissues.[1]
-
Prodrug approach: Design a PROTAC that is activated specifically in the tumor microenvironment.
Q4: What are the strategies to reduce off-target toxicity?
A4: Reducing off-target effects involves:
-
Rational PROTAC design: Modify the warhead (targeting K-Ras), linker, and E3 ligase ligand to improve selectivity.[2]
-
Proteomics profiling: Use techniques like mass spectrometry to identify and quantify unintended protein degradation.[1]
-
Computational modeling: Predict potential off-target interactions before synthesis.[1]
Q5: What is Cytokine Release Syndrome (CRS) and is it a concern for K-Ras PROTACs?
A5: Cytokine Release Syndrome (CRS) is a systemic inflammatory response caused by the release of a large amount of cytokines from immune cells. While more commonly associated with immunotherapies like CAR-T cells, it is a potential concern for any therapeutic that can activate the immune system. PROTACs that engage immune-related proteins could potentially trigger CRS. Monitoring for inflammatory markers in preclinical studies is crucial.
Troubleshooting Guides
Issue 1: Unexpected In Vivo Toxicity (e.g., weight loss, organ damage)
Possible Causes & Troubleshooting Steps:
-
On-Target, Off-Tumor Toxicity:
-
Off-Target Toxicity:
-
Formulation/Vehicle Toxicity:
-
Cytokine Release Syndrome (CRS):
-
Monitor for inflammatory cytokines: Measure levels of cytokines like IL-6, TNF-α, and IFN-γ in the blood of treated animals.
-
Action: If CRS is suspected, consider co-administration of anti-inflammatory agents in preclinical models.
-
Issue 2: High In Vitro Potency but Low In Vivo Efficacy and/or High Toxicity
Possible Causes & Troubleshooting Steps:
-
Poor Pharmacokinetics (PK):
-
Assess PK properties: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the PROTAC.
-
Action: Modify the PROTAC linker or use a nanoparticle delivery system to improve its PK profile.
-
-
The "Hook Effect" In Vivo:
Data Presentation
Table 1: In Vitro Efficacy of Selected K-Ras PROTACs
| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| LC-2 | KRAS G12C | VHL | MIA PaCa-2 | 320 ± 80 | ~75 | - | [4] |
| NCI-H2030 | 590 ± 200 | ~75 | - | [4] | |||
| PROTAC 8o | KRAS G12D | VHL | AsPC-1 | - | - | - | [5] |
| ACBI3 | pan-KRAS | VHL | KRAS mutant cell lines | - | - | 478 | [5] |
| WT KRAS cell lines | - | - | 8300 | [5] | |||
| TUS-007 | KRAS G12D/G12V | Proteasome (ubiquitin-independent) | SW1990 | - | ~50 | - | [6][7] |
Note: Data is compiled from various sources and experimental conditions may differ.
Table 2: Representative In Vivo Toxicity Profile of a K-Ras Degrader (TUS-007)
| Animal Model | Treatment | Dosing Schedule | Observation | Outcome | Reference |
| Mice with HCT-15 (KRAS G12V) xenografts | TUS-007 | Intraperitoneal injection | Body weight | No significant decrease | [6] |
| Mice with SW1990 (KRAS G12D) orthotopic xenografts | TUS-007 | Oral administration | Body weight | No significant decrease | [6] |
Table 3: Common Toxicities of Clinical-Stage K-Ras G12C Inhibitors (as a proxy for warhead-related toxicity)
| Inhibitor | Common Adverse Events (Any Grade) | Grade ≥3 Adverse Events | Reference |
| Sotorasib | Diarrhea, nausea, fatigue, increased AST/ALT | Increased ALT/AST, diarrhea | [8] |
| Adagrasib | Nausea, diarrhea, vomiting, fatigue | Fatigue, QTc prolongation, nausea | [8] |
Disclaimer: This data is from studies on K-Ras inhibitors, not PROTACs. The toxicity profile of a K-Ras PROTAC will be influenced by the linker and E3 ligase ligand in addition to the K-Ras binding warhead.
Experimental Protocols
Protocol 1: General In Vivo Toxicity Assessment
-
Animal Model Selection: Choose a relevant animal model, such as immunodeficient mice with K-Ras mutant tumor xenografts.
-
Dose Formulation: Prepare the K-Ras PROTAC in a sterile, non-toxic vehicle. Common vehicles include solutions containing DMSO, PEG, and saline.
-
Dose Administration: Administer the PROTAC via a clinically relevant route (e.g., oral gavage, intravenous, or intraperitoneal injection).
-
Monitoring:
-
Endpoint Analysis:
Protocol 2: Proteomics-Based Off-Target Identification (LC-MS/MS)
-
Cell Culture and Treatment: Treat K-Ras mutant cancer cells with the PROTAC at various concentrations and time points. Include vehicle-only and negative control (inactive PROTAC) groups.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment groups with isobaric tags for multiplexed analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry to identify and quantify the proteins.
-
Data Analysis: Identify proteins with significantly reduced abundance in the PROTAC-treated samples compared to controls. These are potential off-targets.
-
Validation: Confirm the degradation of potential off-targets using a targeted method like Western blotting.
Protocol 3: Nanoparticle Formulation for PROTAC Delivery (Nanoprecipitation Method)
-
Preparation of Organic Phase: Dissolve the K-Ras PROTAC and a biodegradable polymer (e.g., PLGA-PEG) in a water-miscible organic solvent (e.g., acetone (B3395972) or acetonitrile).
-
Nanoprecipitation: Inject the organic phase rapidly into an aqueous solution (the anti-solvent) under constant stirring. The polymer and PROTAC will precipitate to form nanoparticles.
-
Solvent Evaporation: Remove the organic solvent from the nanoparticle suspension, typically by stirring at room temperature or under reduced pressure.
-
Purification: Purify the nanoparticles by centrifugation or dialysis to remove any unencapsulated PROTAC and residual solvent.
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Assess the morphology of the nanoparticles using transmission electron microscopy (TEM).
-
Quantify the drug loading and encapsulation efficiency using a suitable analytical method (e.g., HPLC).
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A First-Class Degrader Candidate Targeting Both KRAS G12D and G12V Mediated by CANDDY Technology Independent of Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Addressing Resistance to K-Ras Targeted Degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals working with K-Ras targeted degraders. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of resistance.
Frequently Asked Questions (FAQs)
Q1: My K-Ras degrader has lost efficacy in my cell line. What are the common causes?
A1: A decrease in the efficacy of a K-Ras degrader can be attributed to several factors. These can be broadly categorized as "on-target" and "off-target" mechanisms.[1]
-
On-target mechanisms directly involve the K-Ras protein or the degradation machinery. This can include secondary mutations in the K-Ras protein that prevent the degrader from binding, or amplification of the KRAS gene, leading to protein levels that overwhelm the degradation machinery.[1]
-
Off-target mechanisms involve cellular changes that bypass the need for K-Ras signaling.[1] This often includes the activation of alternative signaling pathways, such as the PI3K-AKT-mTOR pathway or other members of the MAPK pathway like NRAS or BRAF.[1][2][3] Additionally, resistance can arise from mutations in upstream regulators like receptor tyrosine kinases (RTKs) such as EGFR.[1]
Q2: How can I determine if resistance is due to a compromised ubiquitin-proteasome system?
A2: To investigate if the ubiquitin-proteasome system (UPS) is compromised, you can perform a proteasome activity assay. Additionally, co-treating your resistant cells with your K-Ras degrader and a proteasome inhibitor (like MG132 or epoxomicin) should "rescue" K-Ras from degradation if the UPS is the issue.[4][5] If K-Ras levels are restored in the presence of the proteasome inhibitor, it suggests that the upstream ubiquitination machinery may be intact, but the proteasome itself is not effectively degrading the tagged protein.
Q3: What is the "hook effect" and how can it affect my experiments?
A3: The "hook effect" is a phenomenon observed with bifunctional degraders where efficacy decreases at very high concentrations. This occurs because at high concentrations, the degrader is more likely to form binary complexes with either K-Ras or the E3 ligase, rather than the productive ternary complex (K-Ras-degrader-E3 ligase) required for degradation. To mitigate this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for degradation.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and addressing common issues encountered during experiments with K-Ras targeted degraders.
Problem 1: No or reduced K-Ras degradation observed via Western Blot.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degrader Integrity/Activity | Confirm the identity and purity of the degrader via mass spectrometry or HPLC. Use a fresh, validated batch of the compound. | A pure and active compound should induce degradation in a sensitive control cell line. |
| Suboptimal Degrader Concentration | Perform a wide dose-response experiment (e.g., from 1 nM to 10 µM) to identify the optimal concentration and rule out the "hook effect". | A bell-shaped curve for degradation may be observed, indicating the optimal concentration at the peak. |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the kinetics of degradation.[4] | Degradation should be observable over time, with maximal degradation reached at a specific time point. |
| Poor Cell Permeability | Use a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay to confirm the degrader is entering the cell and binding to K-Ras. | A positive shift in the melting temperature of K-Ras (CETSA) or a specific BRET signal (NanoBRET™) indicates target engagement.[6] |
| Altered E3 Ligase Expression/Function | Quantify the protein levels of the recruited E3 ligase (e.g., VHL, CRBN) in your resistant cells compared to sensitive parental cells via Western Blot. | Reduced E3 ligase levels in resistant cells may explain the lack of degradation. |
Problem 2: K-Ras is degraded, but there is no effect on downstream signaling (e.g., p-ERK levels remain high).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Bypass Pathway Activation | Perform a phosphoproteomics analysis or a phospho-kinase array to identify upregulated signaling pathways.[2] Western blot for key nodes of alternative pathways (e.g., p-AKT, p-STAT3). | Identification of activated bypass pathways (e.g., PI3K/AKT) that maintain downstream signaling despite K-Ras degradation.[1] |
| Feedback Reactivation | Inhibition of K-Ras can sometimes lead to a feedback loop that reactivates the MAPK pathway.[7] Analyze p-ERK levels at multiple time points post-treatment. | A transient decrease in p-ERK followed by a rebound may indicate feedback reactivation. |
| Isoform Switching | In some contexts, cancer cells can switch their dependency to other Ras isoforms (e.g., NRAS, HRAS).[1] | Assess the expression and activation status of NRAS and HRAS in resistant cells. |
Problem 3: Cell viability is unaffected despite successful K-Ras degradation and pathway inhibition.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cellular Plasticity/Adaptation | Long-term culture in the presence of the degrader may lead to adaptive resistance. Consider using shorter-term viability assays. | Shorter-term assays may reveal an initial cytotoxic or cytostatic effect that is lost over time. |
| Upregulation of Anti-Apoptotic Proteins | Analyze the expression of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) via Western Blot. | Increased levels of anti-apoptotic proteins may confer survival despite the loss of K-Ras signaling. |
| Metabolic Reprogramming | Investigate changes in cellular metabolism (e.g., glycolysis, oxidative phosphorylation) in resistant cells. | Resistant cells may have rewired their metabolism to become independent of K-Ras-driven metabolic pathways. |
Quantitative Data Summary
The following table summarizes hypothetical data for a K-Ras G12C degrader (Degrader-X) in a parental and a resistant cell line.
| Parameter | Parental Cell Line (NCI-H2030) | Resistant Cell Line (NCI-H2030-R) | Reference |
| DC50 (Degrader-X) | 0.5 µM | > 10 µM | [4] |
| Dmax (K-Ras G12C Degradation) | ~85% | < 20% | [4] |
| p-ERK Levels (at 1 µM Degrader-X) | 90% reduction | 15% reduction | [8] |
| VHL E3 Ligase Expression | 100% (normalized) | 30% | |
| p-AKT (S473) Levels (Basal) | 100% (normalized) | 250% |
Experimental Protocols
Protocol 1: Western Blot for K-Ras Degradation
-
Cell Treatment: Seed cells (e.g., 1x10^6 cells in a 6-well plate) and allow them to adhere overnight. Treat with a range of degrader concentrations for the desired time (e.g., 24 hours).[9]
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.[9]
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane.[9]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against K-Ras (and a loading control like β-actin) overnight at 4°C.[9]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9] Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using image analysis software and normalize the K-Ras signal to the loading control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Treat cells with the optimal concentration of the degrader for a short duration (e.g., 2-4 hours) to capture the transient ternary complex.
-
Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% NP-40) with protease inhibitors.
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Incubate the lysate with an antibody against the E3 ligase (e.g., anti-VHL) or K-Ras overnight at 4°C.[10]
-
Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washes and Elution: Wash the beads multiple times with IP lysis buffer to remove non-specific binders. Elute the bound proteins by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluate by Western blot for the presence of K-Ras and the E3 ligase to confirm the formation of the ternary complex.
Protocol 3: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.[9]
-
Treatment: Treat cells with a serial dilution of the K-Ras degrader. Include a vehicle control (e.g., DMSO).[9]
-
Incubation: Incubate the plate for a desired period (e.g., 72 or 120 hours).[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[9]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[9]
Visualizations
Caption: K-Ras signaling pathway and potential resistance mechanisms.
Caption: A systematic workflow for troubleshooting resistance.
Caption: Logical relationship of K-Ras degrader resistance mechanisms.
References
- 1. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 2. Conquering oncogenic KRAS and its bypass mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Refining Purification Methods for K-Ras Conjugates
Welcome to the technical support center for the purification of K-Ras conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when purifying K-Ras conjugates compared to the unmodified protein?
A1: Purifying K-Ras conjugates presents unique challenges due to the altered physicochemical properties of the protein. The most common issues include:
-
Increased Hydrophobicity and Aggregation: Conjugation with lipids (e.g., farnesylation) or hydrophobic drugs significantly increases the protein's hydrophobicity, leading to a higher propensity for aggregation and precipitation during purification.
-
Altered Surface Chemistry: The addition of conjugates like fluorescent dyes or drugs can mask or alter surface residues, potentially interfering with binding to affinity resins or changing the protein's isoelectric point.
-
Steric Hindrance: Large conjugates can sterically hinder the binding of affinity tags (e.g., His-tag) to the chromatography resin, resulting in lower yields.
-
Heterogeneity of the Sample: The initial sample may contain a mixture of unconjugated K-Ras, partially conjugated, and fully conjugated protein, complicating the separation process.
Q2: How can I improve the solubility of my lipidated K-Ras conjugate during purification?
A2: To improve the solubility of lipidated K-Ras conjugates, consider the following strategies:
-
Inclusion of Detergents: Add non-ionic or zwitterionic detergents (e.g., Tween-20, CHAPS) at low concentrations to your buffers to help solubilize the hydrophobic conjugate.[1]
-
Buffer Additives: Incorporate additives like glycerol (B35011), sucrose, or certain amino acids (e.g., arginine and glutamate) into your buffers to enhance protein stability and prevent aggregation.[1]
-
Work at Lower Temperatures: Performing purification steps at 4°C can help to minimize hydrophobic interactions and reduce the rate of aggregation.[2]
-
Maintain Low Protein Concentration: High protein concentrations can promote aggregation. If possible, work with more dilute samples during lysis and chromatography.[1]
Q3: My His-tagged K-Ras conjugate is not binding efficiently to the IMAC resin. What could be the cause?
A3: Inefficient binding of a His-tagged K-Ras conjugate to an Immobilized Metal Affinity Chromatography (IMAC) resin can be due to several factors:
-
Inaccessible His-tag: The conjugated molecule might be sterically hindering the His-tag, preventing its interaction with the resin. Consider engineering the protein with a longer, more flexible linker between the His-tag and the K-Ras sequence.
-
Presence of Interfering Substances: Ensure that your lysis and binding buffers do not contain high concentrations of chelating agents (e.g., EDTA) or reducing agents (e.g., DTT) that can strip the metal ions from the resin.
-
Incorrect Buffer pH: The binding of the His-tag is pH-dependent. Ensure your buffer pH is in the optimal range for binding (typically pH 7.5-8.0).
-
Competition from Endogenous Proteins: Some host cell proteins can have histidine-rich regions and compete with your tagged protein for binding. Including a low concentration of imidazole (B134444) (5-10 mM) in your binding and wash buffers can help to reduce this non-specific binding.[3]
Q4: What is the best strategy for separating conjugated from unconjugated K-Ras?
A4: A multi-step chromatography approach is generally the most effective strategy:
-
Affinity Chromatography: This is a good initial capture step to isolate the K-Ras protein (both conjugated and unconjugated) from the bulk of cellular proteins, assuming the conjugate does not interfere with tag binding.
-
Hydrophobic Interaction Chromatography (HIC): If the conjugate is hydrophobic (e.g., a lipid or a hydrophobic drug), HIC can be a powerful second step. The conjugated protein will bind more strongly to the HIC resin than the unconjugated form.
-
Size Exclusion Chromatography (SEC): As a final polishing step, SEC can separate molecules based on their size. If the conjugate significantly increases the hydrodynamic radius of K-Ras, SEC can be effective in separating the conjugate from the unmodified protein.
Troubleshooting Guides
Issue 1: Low Yield of K-Ras Conjugate
| Possible Cause | Recommended Solution |
| Protein Degradation | Work quickly and keep samples on ice or at 4°C. Add protease inhibitors to your lysis buffer. |
| Poor Binding to Affinity Resin | Optimize buffer conditions (pH, salt concentration). Ensure the affinity tag is accessible. Consider a different affinity tag or purification method. |
| Inefficient Elution | Optimize elution conditions (e.g., imidazole concentration for His-tags, pH). A gradient elution may be more effective than a step elution. |
| Protein Precipitation on the Column | Reduce the amount of sample loaded. Add detergents or other solubilizing agents to the buffers. |
Issue 2: K-Ras Conjugate Aggregation
| Possible Cause | Recommended Solution |
| High Protein Concentration | Purify in larger volumes to keep the protein concentration low. Concentrate the protein only after the final purification step. |
| Hydrophobic Interactions | Add non-ionic detergents (e.g., 0.1% Tween-20) or glycerol (10-20%) to all buffers.[1][2] |
| Incorrect Buffer Conditions | Screen different buffer pH and salt concentrations to find the optimal conditions for your conjugate's stability. |
| Freeze-Thaw Cycles | Aliquot the purified protein and flash-freeze in liquid nitrogen. Store at -80°C with a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles.[1] |
Issue 3: Co-elution of Contaminants
| Possible Cause | Recommended Solution |
| Non-specific Binding to Affinity Resin | Increase the stringency of your wash steps (e.g., increase imidazole concentration for His-tag purification). Add a low concentration of detergent to the wash buffer. |
| Contaminants of Similar Size or Charge | Add an additional purification step with a different separation principle (e.g., ion-exchange chromatography if the first step was affinity, or size-exclusion chromatography). |
| Ineffective Initial Sample Preparation | Ensure complete cell lysis and clarification of the lysate by centrifugation or filtration to remove cellular debris before loading onto the column.[4] |
Data Presentation
The following table provides a representative example of a purification summary for a His-tagged and farnesylated K-Ras conjugate. Actual values will vary depending on the specific experimental conditions.
Table 1: Purification Summary of Farnesylated His-K-Ras
| Purification Step | Total Protein (mg) | Total Activity (units) * | Specific Activity (units/mg) | Yield (%) | Fold Purification |
| Clarified Lysate | 250 | 50,000 | 200 | 100 | 1 |
| IMAC (Ni-NTA) | 15 | 42,500 | 2,833 | 85 | 14.2 |
| Size Exclusion | 8 | 36,000 | 4,500 | 72 | 22.5 |
*Activity can be determined by a functional assay, such as a GTPase activity assay or a binding assay to a known effector protein.[5][6]
Experimental Protocols
Protocol 1: Two-Step Purification of His-tagged Farnesylated K-Ras
This protocol describes a general procedure for the purification of a His-tagged, farnesylated K-Ras conjugate expressed in E. coli.
1. Cell Lysis and Clarification:
- Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 5 mM MgCl₂, 1 mM TCEP, 10% glycerol, and protease inhibitors).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.[4]
- Filter the supernatant through a 0.45 µm filter.[4]
2. Immobilized Metal Affinity Chromatography (IMAC):
- Equilibrate a Ni-NTA column with Lysis Buffer.
- Load the clarified lysate onto the column.
- Wash the column with 10-15 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 5 mM MgCl₂, 1 mM TCEP, 10% glycerol).
- Elute the protein with a linear gradient of 20-500 mM imidazole in Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 500 mM imidazole, 5 mM MgCl₂, 1 mM TCEP, 10% glycerol).
- Collect fractions and analyze by SDS-PAGE.
3. Size Exclusion Chromatography (SEC):
- Pool the fractions containing the K-Ras conjugate.
- Concentrate the pooled fractions if necessary.
- Equilibrate a size exclusion column (e.g., Superdex 75) with SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, 5% glycerol).
- Load the concentrated protein onto the column.
- Collect fractions corresponding to the monomeric K-Ras conjugate peak.
- Analyze fractions by SDS-PAGE for purity.
Mandatory Visualizations
Caption: The K-Ras signaling pathway, illustrating the activation cascade and downstream effectors.
Caption: A typical two-step purification workflow for K-Ras conjugates.
References
Validation & Comparative
A Comparative Guide to K-Ras Targeting Strategies: Covalent Inhibition vs. Targeted Degradation
For Researchers, Scientists, and Drug Development Professionals
The Kirsten Rat Sarcoma (K-Ras) oncogene, a member of the RAS family of small GTPases, is one of the most frequently mutated genes in human cancers. For decades, its smooth surface and picomolar affinity for GTP made it notoriously "undruggable." However, recent breakthroughs have led to two promising therapeutic strategies for neutralizing its cancer-driving effects: direct covalent inhibition and targeted protein degradation.
This guide provides an objective comparison of these two approaches. We will use the well-characterized covalent inhibitors Sotorasib (AMG 510) and Adagrasib (MRTX849) as exemplars for the inhibition strategy. For the degradation strategy, we will focus on Proteolysis Targeting Chimeras (PROTACs), specifically referencing degraders like PROTAC K-Ras Degrader-1 (PKD-1) , which is synthesized from components such as K-Ras ligand-Linker Conjugate 5 .
Mechanisms of Action: Inhibition vs. Degradation
The two strategies employ fundamentally different mechanisms to neutralize oncogenic K-Ras. Covalent inhibitors act as traditional occupants, blocking the protein's function, while PROTACs act as eliminators, removing the protein from the cell entirely.
Covalent Inhibition of K-Ras G12C
Covalent inhibitors are designed to specifically target the K-Ras G12C mutation, where a glycine (B1666218) residue is replaced by a cysteine. These drugs bind irreversibly to this unique cysteine, locking the K-Ras protein in its inactive, GDP-bound state.[1] This prevents K-Ras from engaging with its downstream effectors, thereby shutting down the oncogenic signaling cascades that drive tumor growth.[2]
Targeted Degradation via PROTACs
PROTACs are bifunctional molecules that leverage the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS). A K-Ras PROTAC consists of three parts: a ligand that binds to the K-Ras protein (a "warhead"), a ligand that recruits an E3 ubiquitin ligase (like Cereblon or VHL), and a chemical linker connecting them.
This compound is a precursor that combines the K-Ras binding moiety and the linker.[3] When joined with an E3 ligase ligand, it forms a complete PROTAC, such as PROTAC K-Ras Degrader-1.[4][5] This molecule acts as a bridge, bringing K-Ras into close proximity with the E3 ligase. The E3 ligase then tags the K-Ras protein with ubiquitin chains, marking it for destruction by the proteasome. This results in the complete elimination of the K-Ras protein from the cell.
The K-Ras Signaling Pathway
Both inhibitors and degraders aim to disrupt the same downstream signaling pathways that are constitutively activated by mutant K-Ras. The primary cascades are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are central regulators of cell growth, proliferation, and survival.
Performance Data Comparison
Quantitative data reveals differences in the potency and efficacy of these two classes of molecules at the cellular level. Covalent inhibitors are typically evaluated by their ability to inhibit cell growth (IC50), while PROTACs are assessed by their efficiency in degrading the target protein (DC50 and Dmax).
Table 1: Cellular Activity of K-Ras PROTAC Degraders
| Compound | Cell Line | K-Ras G12C Status | DC50 (µM) | Dmax (%) | Citation |
| LC-2 | NCI-H23 | Heterozygous | 0.25 | ~90% | |
| LC-2 | NCI-H2030 | Homozygous | 0.59 | ~80% | [6][7] |
| LC-2 | MIA PaCa-2 | Homozygous | 0.32 | ~75% | [8] |
| LC-2 | SW1573 | Homozygous | 0.76 | >75% | [9] |
| PKD-1 | SW1573 | Homozygous | Not Reported | ≥70% | [5] |
| KP-14 | NCI-H358 | Heterozygous | ~1.25 | Not Reported | [10] |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Table 2: Cellular & Biochemical Activity of K-Ras G12C Covalent Inhibitors
| Compound | Cell Line / Assay | Metric | Value | Citation |
| Sotorasib | NCI-H358 | Cell Viability IC50 | 0.006 µM | [11] |
| Sotorasib | MIA PaCa-2 | Cell Viability IC50 | 0.009 µM | [11] |
| Sotorasib | Various G12C Lines | Cell Viability IC50 Range | 0.004 - 0.032 µM | [12] |
| Adagrasib | NCI-H358 | Active K-Ras Pulldown IC50 | 78 nM (0.078 µM) | [13] |
| Adagrasib | Preclinical Models | Cellular IC50 | ~5 nM (0.005 µM) | [14] |
| Adagrasib | G12C Cell Lines (2D) | Cell Viability IC50 Range | 10 - 973 nM (0.01 - 0.97 µM) | [15][16] |
IC50: Half-maximal inhibitory concentration.
Key Experimental Protocols
The following are summarized protocols for key assays used to evaluate the performance of K-Ras inhibitors and degraders.
Protocol 1: Western Blot for K-Ras Degradation (DC50/Dmax Determination)
This method quantifies the amount of K-Ras protein in cells following treatment with a PROTAC degrader.
-
Cell Culture and Treatment: Seed K-Ras mutant cancer cells (e.g., SW1573, NCI-H2030) in 6-well plates. Once attached, treat the cells with a serial dilution of the PROTAC degrader for a specified time (e.g., 24 hours).[7][17]
-
Protein Extraction (Lysis): Wash the cells with cold phosphate-buffered saline (PBS). Add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well to break open the cells and solubilize the proteins.[18]
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA protein assay to ensure equal loading in the next step.[19]
-
SDS-PAGE: Denature the protein samples and load equal amounts (e.g., 20-50 µg) onto an SDS-polyacrylamide gel. Apply an electric current to separate the proteins by molecular weight.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for K-Ras (e.g., Rabbit anti-K-Ras).[20] Also, probe for a loading control protein (e.g., GAPDH or β-Actin) to normalize the data.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
-
Detection and Analysis: Add a chemiluminescent substrate that reacts with HRP to produce light. Capture the signal with an imaging system. Use densitometry software to quantify the intensity of the K-Ras band relative to the loading control for each treatment concentration.[21] Plot the data to calculate DC50 and Dmax values.
Protocol 2: Cell Viability Assay for IC50 Determination (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolic activity.[22]
-
Cell Seeding: Plate K-Ras mutant cells in an opaque-walled 96-well or 384-well plate at a predetermined optimal density. Include wells with medium only for background measurement.[23]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., Sotorasib). Add the compound to the appropriate wells and incubate for the desired duration (e.g., 72 hours).[23]
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[24]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[24]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[24]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[24]
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 3: SOS1-Catalyzed Nucleotide Exchange Assay
This biochemical assay measures an inhibitor's ability to lock K-Ras in its GDP-bound state by preventing the exchange for GTP, which is facilitated by the guanine (B1146940) nucleotide exchange factor (GEF), SOS1.[3][25]
-
Reagent Preparation: Prepare assay buffer, purified GDP-loaded K-Ras G12C protein, purified SOS1 protein, and a fluorescently labeled GTP analog (e.g., BODIPY-GTP).[26]
-
Inhibitor Incubation: In a microplate, pre-incubate the GDP-loaded K-Ras G12C with varying concentrations of the test inhibitor.[3]
-
Initiation of Exchange: Add a mixture of SOS1 and fluorescent GTP to the wells to initiate the nucleotide exchange reaction. As SOS1 facilitates the release of GDP, the fluorescent GTP binds to K-Ras, causing an increase in fluorescence.[25][26]
-
Signal Detection: Monitor the change in fluorescence over time using a plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to the rate of nucleotide exchange. Inhibitors that lock K-Ras in the GDP state will slow this rate. Plot the exchange rate against the inhibitor concentration to determine the potency of inhibition (e.g., IC50).
Conclusion: A Two-Pronged Attack on K-Ras
The development of both covalent inhibitors and targeted protein degraders marks a paradigm shift in treating K-Ras-mutant cancers. The choice between these strategies involves distinct trade-offs.
-
Covalent Inhibitors (e.g., Sotorasib, Adagrasib): These molecules have demonstrated clinical success and represent a validated approach. Their smaller size generally leads to better drug-like properties. However, their efficacy relies on sustained occupancy of the target protein, and resistance can emerge through mutations in the drug-binding pocket or through upregulation of K-Ras protein expression.
-
PROTAC Degraders (e.g., PKD-1, LC-2): This strategy offers the potential for greater and more durable efficacy. By eliminating the target protein, degraders can overcome resistance mechanisms based on protein overexpression. Their catalytic mode of action means a single PROTAC molecule can destroy multiple K-Ras proteins. However, developing PROTACs with favorable pharmacological properties (e.g., cell permeability, oral bioavailability) is more challenging due to their larger molecular size.[27]
In both strategies, the linker is a critical component. In covalent inhibitors, the linker optimally positions the reactive "warhead" to bind Cys12. In PROTACs, the linker's length and composition are crucial for inducing the formation of a productive ternary complex between K-Ras and the E3 ligase, which is essential for efficient degradation.[7]
Ultimately, both K-Ras inhibition and degradation are powerful and complementary tools in the oncology arsenal. The continued exploration of novel linkers and ligands for both approaches will be vital in developing the next generation of therapies to conquer K-Ras-driven cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. PROTAC K-Ras Degrader-1 | PROTAC Degrader | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-Molecule Inhibitors and Degraders Targeting KRAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. A Novel KRAS Antibody Highlights a Regulation Mechanism of Post-Translational Modifications of KRAS during Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. K-Ras Antibody | Cell Signaling Technology [cellsignal.com]
- 21. Guide to western blot quantification | Abcam [abcam.com]
- 22. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 23. promega.com [promega.com]
- 24. ch.promega.com [ch.promega.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. High-throughput screening identifies small molecules that bind to the RAS:SOS:RAS complex and perturb RAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Exploring targeted degradation of KRAS G12C with PROTACs [dailyreporter.esmo.org]
K-Ras Degraders vs. Molecular Glues: A Comparative Guide to Efficacy
The landscape of K-Ras targeted therapies is rapidly evolving, moving beyond direct inhibition to novel strategies aimed at eliminating the oncogenic protein entirely or altering its function through induced proximity. This guide provides a comparative analysis of two such emerging modalities: K-Ras degraders and K-Ras molecular glues. We present a synthesis of their mechanisms, preclinical and clinical efficacy data, and the experimental protocols used to evaluate them, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this dynamic field.
Mechanisms of Action: A Tale of Two Strategies
K-Ras degraders and molecular glues both leverage the cell's natural protein regulation machinery, but they achieve their therapeutic effect through distinct mechanisms.
K-Ras Degraders , predominantly Proteolysis Targeting Chimeras (PROTACs), are heterobifunctional molecules. One end binds to the K-Ras protein, while the other recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination of K-Ras, marking it for degradation by the proteasome. This event-driven pharmacology allows for sub-stoichiometric drug concentrations to have a therapeutic effect, as a single degrader molecule can catalytically induce the degradation of multiple K-Ras proteins.[1][2] This approach can lead to a more profound and sustained downstream pathway inhibition compared to traditional inhibitors.[3][4]
K-Ras Molecular Glues , in contrast, are smaller molecules that induce or stabilize the interaction between K-Ras and another protein. This interaction can lead to two primary outcomes:
-
Inhibition of Function: Some molecular glues, like RMC-6236, facilitate the formation of a tri-complex between K-Ras, the drug, and a chaperone protein such as cyclophilin A (CYPA).[5][6] This complex sterically hinders K-Ras from interacting with its downstream effectors, thereby blocking signaling.[5][7]
-
Induced Degradation: Other molecular glues can enhance the natural interaction between K-Ras and an E3 ligase, such as Nedd4-1, promoting its ubiquitination and subsequent degradation.[8]
Below is a DOT script representation of these mechanisms.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of representative K-Ras degraders and molecular glues based on available preclinical and clinical data.
In Vitro Efficacy
| Compound | Type | Target | Cell Line(s) | IC50 / DC50 | Dmax | Notes | Reference(s) |
| ACBI3 | Degrader (PROTAC) | Pan-KRAS (13 mutants) | Broad range of KRAS mutant cell lines | Potent (not specified) | Not specified | Spares cells without genetic KRAS aberrations. | [4][9] |
| ASP3082 | Degrader (PROTAC) | KRAS G12D | Pancreatic, colorectal, and non-small cell lung cancer cell lines | Potent (not specified) | Not specified | First-in-class KRAS G12D selective protein degrader. | [10][11][12] |
| YN14 | Degrader (PROTAC) | KRAS G12C | KRAS G12C-dependent cancer cells | Nanomolar IC50 and DC50 values | >95% | Overcomes adaptive resistance to KRAS G12C inhibitors. | [13] |
| LC-2 | Degrader (PROTAC) | KRAS G12C | NCI-H358, NCI-H2030, MIA PaCa-2 | DC50: 0.32-0.59 µM | 50-75% | Degrades KRAS G12C in both heterozygous and homozygous cells. | [1] |
| RMC-6236 | Molecular Glue (Inhibitor) | Pan-RAS (ON state) | PDAC, NSCLC, and CRC models | Potent (not specified) | N/A | Tri-complex inhibitor with PPIA. | [14] |
| RMC-6291 | Molecular Glue (Inhibitor) | KRAS G12C (ON state) | KRAS G12C-driven tumors | Potent (not specified) | N/A | Forms an inhibitory tri-complex with KRAS G12C and CYPA. | [7] |
| IPS-06061 | Molecular Glue (Degrader) | KRAS G12D | SNU-407, AsPC-1 | Time-dependent degradation | ~75% after 4 weeks in vivo | High selectivity for KRAS G12D. | [15] |
| XMU-MP-9 | Molecular Glue (Degrader) | Pan-KRAS mutants (e.g., G12V) | K-Ras mutant harboring cells | Potent (not specified) | Not specified | Enhances Nedd4-1 and K-Ras interaction. | [8] |
In Vivo Efficacy
| Compound | Type | Cancer Model | Efficacy | Notes | Reference(s) |
| ACBI3 | Degrader (PROTAC) | Mouse models | Effective tumor regression | Validates KRAS degradation as a therapeutic strategy. | [9] |
| ASP3082 | Degrader (PROTAC) | PDAC, CRC, NSCLC xenograft models | Profound tumor regression without body weight loss | Sustained concentrations in xenograft tumors. | [11] |
| YN14 | Degrader (PROTAC) | MIA PaCa-2 xenograft model | Tumor regression with TGI% rates >100% | Well-tolerated dose-schedules. | [13] |
| RMC-6236 | Molecular Glue (Inhibitor) | Patients with RAS-mutant tumors (Phase 1) | ORR of 29%, disease control in 91% | Two complete responses observed. | [14] |
| RMC-6291 | Molecular Glue (Inhibitor) | NSCLC patients (Phase 1, post G12C inhibitor) | Confirmed ORR of 42%, disease control in 19/24 patients | Median duration of response of 11.2 months. | [10] |
| IPS-06061 | Molecular Glue (Degrader) | AsPC-1 human pancreatic cancer xenograft mouse model | Tumor growth inhibition of 100% at 80 mg/kg | No changes in body weight observed. | [15] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are summaries of key experimental protocols frequently cited in the evaluation of K-Ras degraders and molecular glues.
Western Blotting for Protein Degradation
-
Objective: To quantify the reduction in K-Ras protein levels following treatment with a degrader.
-
Methodology:
-
Cancer cell lines with the target K-Ras mutation are seeded and allowed to adhere.
-
Cells are treated with varying concentrations of the degrader compound for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Post-treatment, cells are lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for K-Ras and a loading control (e.g., GAPDH, β-actin).
-
A secondary antibody conjugated to horseradish peroxidase (HRP) is used for detection via chemiluminescence.
-
Band intensities are quantified using densitometry software to determine the percentage of K-Ras degradation relative to the vehicle control.
-
References
- 1. Small-Molecule Inhibitors and Degraders Targeting KRAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting cancer with small-molecule pan-KRAS degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Broader KRAS inhibition methods include chaperoning, gluing, vaccinating | BioWorld [bioworld.com]
- 6. ilcn.org [ilcn.org]
- 7. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. trial.medpath.com [trial.medpath.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 12. Experimental treatments strike at a key mutation in deadly cancers | Drug Discovery News [drugdiscoverynews.com]
- 13. Discovery of highly potent and selective KRASG12C degraders by VHL-recruiting PROTACs for the treatment of tumors with KRASG12C-Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 15. IPS-06061: a molecular glue degrader of KRAS G12D with in vivo efficacy | BioWorld [bioworld.com]
A Head-to-Head Comparison: Validating K-Ras Degradation by Mass Spectrometry vs. Traditional Immunoassays
For researchers, scientists, and drug development professionals at the forefront of oncology, the targeted degradation of K-Ras, a notorious oncogene, represents a paradigm shift in cancer therapy. Unlike traditional inhibitors that merely block protein function, targeted protein degraders (TPDs) completely eliminate the K-Ras protein. Validating the efficacy and specificity of these novel therapeutics requires robust and precise analytical methods. This guide provides an objective comparison of mass spectrometry-based approaches and traditional immunoassays, such as Western blotting, for the validation of K-Ras degradation, supported by experimental data and detailed protocols.
The K-Ras protein is a critical node in cellular signaling, and its mutated, constitutively active form drives tumorigenesis in a significant portion of human cancers.[1] The advent of TPDs, such as Proteolysis Targeting Chimeras (PROTACs), has opened up new avenues for targeting previously "undruggable" proteins like K-Ras. These bifunctional molecules co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to induce the degradation of the target protein.[2] Rigorous validation of K-Ras degradation is paramount to the development of these promising cancer therapies.
Quantitative Comparison of Validation Techniques
Mass spectrometry has emerged as a superior technique for the quantitative analysis of protein degradation, offering significant advantages in sensitivity, specificity, and multiplexing capabilities over traditional immunoassays like Western blotting.
| Feature | Mass Spectrometry (Targeted Proteomics) | Western Blotting |
| Principle | Measures the mass-to-charge ratio of peptides derived from the target protein. | Uses antibodies to detect specific proteins separated by size on a gel.[3] |
| Quantification | Absolute or relative quantification with high precision and accuracy.[4] | Semi-quantitative, based on band intensity which can be influenced by multiple factors.[3] |
| Sensitivity | High sensitivity, capable of detecting low abundance proteins and subtle changes in protein levels.[5] | Lower sensitivity, may not detect subtle changes in protein levels.[6] |
| Specificity | Highly specific, can distinguish between protein isoforms and post-translational modifications.[7] | Dependent on antibody specificity, which can vary and lead to off-target binding.[6] |
| Dynamic Range | Wide dynamic range, allowing for the quantification of proteins over several orders of magnitude. | Limited dynamic range, making it difficult to accurately quantify both high and low abundance proteins in the same experiment. |
| Throughput | High-throughput capabilities, allowing for the analysis of many samples and proteins simultaneously.[5] | Lower throughput, more labor-intensive.[8] |
| Cost | Higher initial instrument cost, but can be more cost-effective for large-scale studies. | Lower initial setup cost, but can be expensive for large numbers of antibodies.[8] |
Performance Metrics for K-Ras Degraders: DC50 and Dmax
The efficacy of a protein degrader is typically characterized by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). Mass spectrometry provides more precise and reliable measurements of these parameters compared to Western blotting.
| K-Ras Degrader | Cell Line | DC50 (nM) - Mass Spectrometry | Dmax (%) - Mass Spectrometry | DC50 (µM) - Western Blot | Dmax (%) - Western Blot | Reference |
| LC2 (PROTAC) | KRAS(G12C) cells | 1900 (1.9 µM) | 69 | 0.25 - 0.76 | 75 - 90 | [9][10] |
| MRTX1133 | KRAS(G12D) cells | Not explicitly stated | >90% | Not explicitly stated | Not explicitly stated | [11] |
| ACBI3 | KRAS mutant cell lines | 3.9 | Not explicitly stated | Not explicitly stated | Not explicitly stated | [11] |
Visualizing the Pathways and Processes
To better understand the biological context and the experimental procedures, the following diagrams illustrate the K-Ras signaling pathway, the mechanism of PROTAC-mediated degradation, and a typical experimental workflow for validation.
Caption: Simplified K-Ras signaling pathway.
Caption: Mechanism of PROTAC-mediated K-Ras degradation.
Caption: Experimental workflow for validating K-Ras degradation.
Detailed Experimental Protocols
Western Blotting for K-Ras Degradation
This protocol outlines the key steps for the semi-quantitative analysis of K-Ras protein levels following treatment with a degrader.
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[3]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[3]
-
Incubate the membrane with a primary antibody specific for K-Ras overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.[3]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.[3]
-
-
Detection and Analysis:
Mass Spectrometry-Based Targeted Proteomics (SRM/PRM) for K-Ras Degradation
This protocol provides a framework for the precise quantification of K-Ras degradation using targeted mass spectrometry.
-
Sample Preparation:
-
Treat cells and collect lysates as described for Western blotting.
-
Take a defined amount of protein (e.g., 50-100 µg) for analysis.
-
Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide (B48618) to prevent refolding.
-
Protein Digestion: Digest the proteins into peptides using trypsin overnight.[14]
-
Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction column to remove contaminants.
-
-
LC-MS/MS Analysis (PRM Method):
-
Method Setup: Develop a PRM method that targets specific, unique peptides (proteotypic peptides) for K-Ras. This involves defining the precursor ion m/z, charge state, and retention time window for each target peptide.[15][16]
-
Liquid Chromatography: Separate the peptides using a nano-flow liquid chromatography system with a C18 column and a gradient of increasing organic solvent.[5]
-
Mass Spectrometry:
-
The mass spectrometer is programmed to specifically isolate the precursor ion of the target K-Ras peptide in the quadrupole.[15]
-
The isolated precursor ion is fragmented in the collision cell.[15]
-
The resulting fragment ions are analyzed in the Orbitrap or a similar high-resolution mass analyzer.[15]
-
-
-
Data Analysis:
-
Extract the signal intensity for specific fragment ions of the target K-Ras peptide over its chromatographic elution profile.
-
The area under the curve for these fragment ions is proportional to the abundance of the peptide, and thus the K-Ras protein.
-
Normalize the data to an internal standard or a housekeeping protein to control for variations in sample loading and processing.
-
Conclusion
The validation of K-Ras degradation is a critical step in the development of novel cancer therapeutics. While Western blotting is a widely accessible technique for initial qualitative assessment, mass spectrometry-based proteomics offers unparalleled precision, sensitivity, and quantitative accuracy. For researchers aiming to rigorously characterize the efficacy and potency of K-Ras degraders, targeted mass spectrometry techniques like SRM and PRM are the gold standard. By providing robust and reproducible data, mass spectrometry empowers researchers to make informed decisions in the advancement of next-generation cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mass spectrometric detection of KRAS protein mutations using molecular imprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the selectivity and sensitivity of isoform- and mutation-specific RAS antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Top-Down Proteomics Reveals the KRAS Proteoform Landscape in Colorectal Cancer – Chemistry of Life Processes Institute [clp.northwestern.edu]
- 8. A Timely Shift from Shotgun to Targeted Proteomics and How It Can Be Groundbreaking for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. UWPR [proteomicsresource.washington.edu]
- 16. Selected reaction monitoring for quantitative proteomics: a tutorial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to E3 Ligase Ligands for K-Ras PROTACs
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has emerged as a promising strategy to target challenging oncogenic proteins like K-Ras. A critical component in the design of an effective PROTAC is the choice of the E3 ubiquitin ligase ligand, which dictates the recruitment of the cellular degradation machinery. This guide provides a comprehensive comparison of different E3 ligase ligands used in the development of K-Ras PROTACs, with a focus on Von Hippel-Lindau (VHL), Cereblon (CRBN), and Inhibitor of Apoptosis Protein (IAP) ligands, alongside a discussion on emerging novel E3 ligase ligands.
Performance Comparison of E3 Ligase Ligands for K-Ras PROTACs
The selection of an E3 ligase is a pivotal decision in PROTAC design, influencing degradation efficiency, selectivity, and the overall pharmacological profile of the molecule. While a direct head-to-head comparison of different E3 ligase-based K-Ras PROTACs in the same study is limited, data compiled from various studies provide valuable insights into their relative performance.
Quantitative Performance Data
The following tables summarize the available quantitative data for VHL-, CRBN-, and IAP-based PROTACs targeting various K-Ras mutants. It is important to note that the efficacy of a PROTAC is highly dependent on the specific K-Ras mutant, the cell line, and the experimental conditions.
Table 1: VHL-Based K-Ras PROTACs
| PROTAC | K-Ras Mutant | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| LC-2 | G12C | NCI-H2030 | 590 | ~80 | [1] |
| LC-2 | G12C | MIA PaCa-2 | 320 | ~75 | [1] |
| LC-2 | G12C | SW1573 | 760 | ~90 | [1] |
| LC-2 | G12C | NCI-H23 | 250 | ~90 | [1] |
| ACBI3 (pan-KRAS) | Multiple | Multiple | - | >90 | [2] |
| YF135 (reversible-covalent) | G12C | H358 | ~100 | >90 | [3] |
| PROTAC 8o | G12D | SNU-1 | 19.77 | >95 | [4] |
Table 2: CRBN-Based K-Ras PROTACs
| PROTAC | K-Ras Mutant | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 518 | G12C | NCI-H358 | 30 | ~50 | [1] |
| ARS-1620-CRBN PROTAC | G12C | H358 | >1000 | No significant degradation | [1] |
| ASP-4396 | G12D | - | - | - | [4] |
Table 3: IAP-Based K-Ras PROTACs (SNIPERs)
| PROTAC | K-Ras Mutant | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Data Not Available | - | - | - | - | - |
Note: Currently, there is a lack of published quantitative data (DC50, Dmax) for IAP-based PROTACs specifically targeting K-Ras.
Discussion and Future Perspectives
Current research indicates that VHL-recruiting PROTACs have generally demonstrated higher efficiency in degrading K-Ras mutants compared to their CRBN-recruiting counterparts.[5] Several potent VHL-based K-Ras degraders have been developed, including those targeting the challenging G12D mutation and pan-KRAS degraders like ACBI3.[2][4] The development of effective CRBN-based K-Ras degraders has been more challenging, with some studies reporting a failure to induce degradation of the endogenous target.[5] However, the advancement of a CRBN-based KRAS G12D degrader, ASP-4396, into clinical trials suggests that successful strategies are emerging.[4]
The choice of E3 ligase extends beyond degradation efficiency and involves other critical factors such as the tissue-specific expression of the E3 ligase, potential off-target effects, and the physicochemical properties of the final PROTAC molecule.[5]
The exploration of novel E3 ligase ligands beyond VHL and CRBN for K-Ras PROTACs is an active area of research. While ligands for E3 ligases like MDM2, RNF114, and KEAP1 are being developed for PROTACs targeting other proteins, their application to K-Ras remains to be extensively documented with performance data.[6][7][8] The development of "Specific and Nongenetic IAP-dependent Protein Erasers" (SNIPERs) represents another avenue, though specific data for K-Ras degradation is not yet available.
Future research should prioritize direct, side-by-side comparisons of K-Ras PROTACs recruiting different E3 ligases under identical experimental conditions to provide a more definitive understanding of their respective advantages and disadvantages.
Signaling Pathways and Experimental Workflows
To comprehend the mechanism of K-Ras PROTACs and the methods used for their evaluation, it is essential to visualize the underlying biological pathways and experimental workflows.
K-Ras Signaling Pathway and PROTAC-Mediated Degradation
Caption: K-Ras signaling pathway and the mechanism of PROTAC-mediated K-Ras degradation.
General Experimental Workflow for Evaluating K-Ras PROTACs
Caption: General experimental workflow for the development and evaluation of K-Ras PROTACs.
Detailed Experimental Protocols
Western Blot for K-Ras Degradation (DC50 and Dmax Determination)
This protocol is a standard method to quantify the reduction in K-Ras protein levels following PROTAC treatment.[8]
Materials:
-
K-Ras mutant cancer cell lines
-
Complete growth medium
-
K-Ras PROTAC (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-K-Ras, anti-GAPDH, or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the K-Ras PROTAC in complete growth medium. The final DMSO concentration should be consistent across all wells (typically ≤ 0.1%). Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies against K-Ras and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities. Normalize the K-Ras band intensity to the loading control.
-
Calculate the percentage of K-Ras remaining relative to the vehicle control.
-
Plot the percentage of remaining K-Ras against the logarithm of the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Ternary Complex Formation Assay (AlphaLISA)
This protocol describes a proximity-based assay to detect the formation of the K-Ras-PROTAC-E3 ligase ternary complex.
Materials:
-
Purified recombinant K-Ras protein (e.g., GST-tagged)
-
Purified recombinant E3 ligase complex (e.g., His-tagged VHL or CRBN)
-
K-Ras PROTAC
-
AlphaLISA anti-tag acceptor beads (e.g., anti-GST)
-
AlphaLISA streptavidin-donor beads (if one protein is biotinylated) or other anti-tag donor beads
-
AlphaLISA assay buffer
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the K-Ras PROTAC in assay buffer. Prepare solutions of the tagged K-Ras and E3 ligase proteins.
-
Assay Assembly: In a 384-well microplate, add the K-Ras protein, E3 ligase protein, and the PROTAC dilutions.
-
Incubation: Incubate the mixture to allow for ternary complex formation (e.g., 60 minutes at room temperature).
-
Bead Addition: Add the AlphaLISA acceptor and donor beads to the wells.
-
Incubation in the Dark: Incubate the plate in the dark (e.g., 60 minutes at room temperature) to allow for bead-protein binding.
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. An increase in the AlphaLISA signal indicates the formation of the ternary complex.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, and the peak of the curve represents the optimal concentration for complex formation.
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.[8]
Materials:
-
K-Ras mutant cancer cell lines
-
Complete growth medium
-
K-Ras PROTAC (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the K-Ras PROTAC for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value (concentration for 50% inhibition of cell viability).
References
- 1. chu-lab.org [chu-lab.org]
- 2. ascopubs.org [ascopubs.org]
- 3. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoproteomics-enabled discovery of covalent RNF114-based degraders that mimic natural product function. [escholarship.org]
- 8. Chemoproteomics-enabled discovery of covalent RNF114-based degraders that mimic natural product function - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of KRAS G12C Inhibition: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of approved and emerging covalent inhibitors targeting the KRAS G12C mutation, a key driver in various cancers, including non-small cell lung cancer (NSCLC).
The discovery of small molecules capable of directly and irreversibly binding to the cysteine residue of the KRAS G12C mutant protein marked a paradigm shift in targeting what was once considered an "undruggable" oncogene. Sotorasib (Lumakras®) and adagrasib (Krazati®) have paved the way as the first FDA-approved therapies in this class, demonstrating significant clinical activity. This guide offers a comprehensive analysis of their preclinical and clinical performance, alongside a look at the next wave of inhibitors poised to enter the clinical arena, including divarasib, garsorasib, olomorasib, and fulzerasib.
Mechanism of Action: Covalent Inhibition of the "Switched Off" State
KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the protein's ability to hydrolyze GTP, leading to its constitutive activation and downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, driving uncontrolled cell proliferation and survival.
Sotorasib, adagrasib, and the other emerging inhibitors discussed are all covalent inhibitors that function by specifically and irreversibly binding to the mutant cysteine-12 residue of KRAS G12C. This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound conformation, thereby preventing downstream signaling.
Assessing the Selectivity of K-Ras Ligand-Linker Conjugate 5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeting of K-Ras, a pivotal oncogene mutated in a significant fraction of human cancers, has entered a new era with the development of novel therapeutic modalities. Among these, Proteolysis Targeting Chimeras (PROTACs) represent a promising strategy to induce the degradation of K-Ras rather than merely inhibiting its function. This guide provides a comparative assessment of the selectivity of PROTACs derived from K-Ras ligand-linker conjugates, with a focus on "K-Ras ligand-Linker Conjugate 5" and the resulting "PROTAC K-Ras Degrader-1 (HY-129523)".
Introduction to K-Ras Targeting with PROTACs
PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein (in this case, K-Ras), a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome. A critical attribute of any targeted therapy is its selectivity – the ability to act on the intended target while sparing other, healthy cells and proteins. For K-Ras-directed PROTACs, selectivity is paramount to minimize off-target effects and enhance the therapeutic window. This involves assessing degradation of the specific K-Ras mutant versus wild-type K-Ras and other RAS isoforms like H-Ras and N-Ras.
PROTAC K-Ras Degrader-1 (Derived from this compound)
"this compound" serves as a chemical building block for the synthesis of "PROTAC K-Ras Degrader-1 (HY-129523)". This degrader utilizes a ligand for the Cereblon E3 ligase to induce K-Ras degradation. Publicly available data indicates that PROTAC K-Ras Degrader-1 exhibits a degradation efficacy of ≥70% in the SW1573 human lung cancer cell line, which harbors the K-Ras G12C mutation.
However, a detailed public selectivity profile for PROTAC K-Ras Degrader-1 is not currently available. To provide a framework for how such selectivity is evaluated, this guide presents data from a well-characterized alternative, LC-2, a VHL-recruiting K-Ras G12C PROTAC, and discusses the broader context of pan-KRAS degraders.
Data Presentation: Comparative Degradation and Activity
The selectivity of a K-Ras PROTAC is determined by its ability to preferentially degrade the target K-Ras mutant over other forms. This is typically quantified by measuring the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) in various cell lines with different genetic backgrounds.
Table 1: Degradation Potency of K-Ras G12C PROTAC Degrader LC-2
| Compound | Cell Line | K-Ras Genotype | DC50 (µM) | Dmax (%) | E3 Ligase Recruited |
| LC-2 | NCI-H2030 | K-Ras G12C/G12C | 0.59 | ~75 | VHL |
| LC-2 | MIA PaCa-2 | K-Ras G12C/G12C | 0.32 | ~75 | VHL |
| LC-2 | SW1573 | K-Ras G12C/G12C | 0.76 | ~90 | VHL |
| LC-2 | NCI-H23 | K-Ras G12C/WT | 0.25 | ~90 | VHL |
| LC-2 | NCI-H358 | K-Ras G12C/WT | 0.52 | ~40 | VHL |
| LC-2 | HCT116 | K-Ras G13D/WT | No degradation observed | - | VHL |
Data compiled from publicly available research.
The data for LC-2 demonstrates its selectivity for K-Ras G12C. It effectively degrades the G12C mutant in both homozygous and heterozygous cell lines. Importantly, no degradation of the K-Ras G13D mutant was observed, highlighting its specificity for the G12C allele. A comprehensive assessment of PROTAC K-Ras Degrader-1 would require similar data, including its effects on wild-type K-Ras and other RAS isoforms.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC selectivity. Below are standard protocols for key experiments.
Western Blot for K-Ras Degradation
This is the most common method to quantify the reduction in target protein levels.
-
Cell Culture and Treatment:
-
Seed cancer cell lines with varying K-Ras genotypes (e.g., K-Ras G12C, K-Ras WT, H-Ras WT, N-Ras WT) in 6-well plates.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC degrader (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time, typically 24 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the total protein amount for each sample and prepare them for electrophoresis.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for K-Ras overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the K-Ras band intensity to the loading control.
-
Calculate the percentage of K-Ras degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Mandatory Visualization
K-Ras Signaling Pathway
Caption: Simplified K-Ras signaling pathway.
PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-mediated K-Ras degradation.
Experimental Workflow for Selectivity Assessment
Caption: Workflow for assessing PROTAC selectivity.
Conclusion
The assessment of selectivity is a cornerstone in the development of targeted protein degraders. While "this compound" is a component for creating "PROTAC K-Ras Degrader-1," a comprehensive, publicly available dataset to fully evaluate the selectivity of this specific degrader is currently lacking. The provided data on the alternative K-Ras G12C degrader, LC-2, illustrates the expected level of characterization, demonstrating specificity for the G12C mutant over other K-Ras variants. A thorough investigation of PROTAC K-Ras Degrader-1 would necessitate a similar comparative analysis across a panel of cell lines with diverse RAS genotypes to establish its selectivity profile and therapeutic potential. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting such an evaluation.
A Comparative Guide to the Cross-Reactivity of K-Ras PROTACs
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) against K-Ras, a pivotal oncogene mutated in a significant fraction of human cancers, represents a promising therapeutic strategy. Unlike traditional inhibitors, K-Ras PROTACs are designed to induce the degradation of the K-Ras protein, offering a potential avenue to overcome resistance and achieve a more profound and sustained therapeutic effect. A critical aspect of their preclinical evaluation is the assessment of cross-reactivity, which ensures their specificity for the intended K-Ras mutant and minimizes off-target effects. This guide provides a comparative analysis of the cross-reactivity profiles of notable K-Ras PROTACs, supported by experimental data and detailed methodologies.
K-Ras Signaling Pathways
K-Ras is a small GTPase that functions as a molecular switch in cellular signaling. In its active GTP-bound state, K-Ras activates multiple downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[1][2][3] Mutations in K-Ras, most commonly at codons 12, 13, and 61, lock the protein in a constitutively active state, leading to aberrant signaling and tumorigenesis.[4][5]
Caption: Simplified diagram of the major K-Ras downstream signaling pathways.
Comparative Analysis of K-Ras PROTACs
This section compares the cross-reactivity and performance of two prominent K-Ras PROTACs: LC-2 , a selective degrader of K-Ras G12C, and ACBI3 , a pan-mutant K-Ras degrader.
Quantitative Data Summary
The following tables summarize the degradation potency and cellular activity of LC-2 and ACBI3. It is important to note that the data for each PROTAC is derived from separate studies and not from a head-to-head comparison under identical experimental conditions.
Table 1: Degradation Potency of K-Ras PROTACs
| PROTAC | Target | Cell Line | DC50 (µM) | Dmax (%) | E3 Ligase Recruited | Reference |
| LC-2 | K-Ras G12C | NCI-H2030 | 0.59 ± 0.20 | ~80 | VHL | [6] |
| MIA PaCa-2 | 0.32 ± 0.08 | ~75 | VHL | [7] | ||
| NCI-H358 | 0.25 | >50 | VHL | [6] | ||
| SW1573 | 0.76 | ~75 | VHL | [6] | ||
| ACBI3 | K-Ras G12V | SW620 | 0.007 | - | VHL | [8] |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity of K-Ras PROTACs
| PROTAC | Cell Line Panel | Geometric Mean IC50 (µM) | Reference |
| ACBI3 | K-Ras Mutant | 0.478 | [7] |
| K-Ras Wild-Type | 8.3 | [7] |
IC50: Concentration for 50% inhibition of cell proliferation.
Selectivity and Off-Target Profile
LC-2 (K-Ras G12C Selective Degrader):
LC-2 is a VHL-recruiting PROTAC constructed from the covalent K-Ras G12C inhibitor MRTX849.[7] Studies have shown that LC-2 selectively degrades K-Ras G12C. For instance, no engagement or degradation of K-Ras G13D was observed in HCT 116 cells treated with LC-2 at concentrations up to 10 µM.[6] This suggests a high degree of selectivity for the G12C mutant, which is primarily dictated by the specificity of the MRTX849 warhead.
ACBI3 (pan-K-Ras Degrader):
ACBI3 is a VHL-recruiting PROTAC designed to degrade a broad range of K-Ras mutants.[7] Whole-cell proteomics analysis of GP2d cells treated with ACBI3 demonstrated selective degradation of K-Ras.[8][9] Notably, the levels of the closely related RAS isoforms, HRAS and NRAS, were not significantly affected, with log2 fold changes of -0.0006 and -0.12, respectively.[8][9] This indicates that ACBI3 possesses a high degree of selectivity for K-Ras over other RAS family members.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of K-Ras PROTACs. The following sections outline the key experimental protocols used in cross-reactivity studies.
Global Proteomics for Off-Target Identification (LC-MS/MS)
This is the gold standard for unbiasedly identifying the off-target effects of a PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 5. sciex.com [sciex.com]
- 6. A potent KRAS macromolecule degrader specifically targeting tumours with mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to Validating Ternary Complex Formation in K-Ras PROTACs
For Researchers, Scientists, and Drug Development Professionals
The successful development of Proteolysis Targeting Chimeras (PROTACs) against the historically "undruggable" target K-Ras hinges on the efficient formation of a ternary complex between the PROTAC, the K-Ras protein, and an E3 ubiquitin ligase. This guide provides a comparative overview of key experimental techniques used to validate and characterize this critical step in the PROTAC mechanism of action. We present quantitative data from published studies on K-Ras PROTACs, detailed experimental protocols, and visualizations to aid in the selection of appropriate validation strategies.
Biophysical Assays: Quantifying Molecular Interactions in Vitro
Biophysical techniques are fundamental for directly measuring the binding affinities and kinetics of the binary and ternary complexes. These in vitro methods provide a quantitative foundation for understanding PROTAC efficacy.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of molecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing kinetic data (k_on, k_off) and the equilibrium dissociation constant (K_D).
Key Quantitative Parameters for K-Ras PROTACs using SPR:
| PROTAC | Interacting Partners | K_D (nM) | Ternary Complex Half-life (s) | Cooperativity (α) | Reference |
| ACBI4 | KRAS(G12D)-GCP + VCB | 0.9 | 3,283 | >35-fold improvement over initial hit | [1] |
| ACBI4 | KRAS(G12R)-GCP + VCB | 1.6 | 1,863 | ~20-fold improvement over initial hit | [1] |
| ACBI4 | KRAS(G12D)-GDP + VCB | 0.08 | 11,699 | N/A | [1] |
| Compound 3 | KRAS(G12D)-GCP + VCB | N/A | 93 | 4.2 | [1] |
| Compound 2 | KRAS(G12D)-GCP + VCB | N/A | 56 | 6.7 | [1] |
N/A: Not Available
Principle: An E3 ligase complex (e.g., VCB - VHL, Elongin C, Elongin B) is immobilized on the sensor chip. A mixture of the K-Ras protein and the PROTAC is then flowed over the chip. The formation of the ternary complex results in a binding signal that can be measured.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, NTA)
-
Immobilization buffer (e.g., HBS-EP+)
-
Running buffer (e.g., HBS-EP+)
-
Purified VCB complex
-
Purified K-Ras protein (e.g., K-Ras G12C, G12D)
-
K-Ras PROTAC of interest
-
Regeneration solution (e.g., Glycine-HCl pH 2.5)
Procedure:
-
Immobilization: Covalently couple the VCB complex to the sensor chip surface via amine coupling or capture-based methods (e.g., His-tag on an NTA chip).
-
Binary Interaction (PROTAC to E3): Inject a series of concentrations of the PROTAC alone over the immobilized VCB to determine the binary binding kinetics and affinity.
-
Ternary Complex Formation: Prepare a series of solutions containing a fixed, saturating concentration of K-Ras and varying concentrations of the PROTAC.
-
Injection: Inject these mixtures over the VCB-functionalized surface.
-
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (k_on, k_off) and the apparent K_D for the ternary complex.
-
Cooperativity Calculation: Cooperativity (α) is calculated as the ratio of the binary K_D (PROTAC to K-Ras) to the ternary K_D (PROTAC to K-Ras in the presence of VCB). An α > 1 indicates positive cooperativity.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon molecular binding, providing a complete thermodynamic profile of the interaction, including the dissociation constant (K_D), enthalpy (ΔH), and stoichiometry (n).
Principle: A solution of one binding partner (e.g., K-Ras) is titrated into a solution containing the other two components of the ternary complex (e.g., E3 ligase and PROTAC). The heat released or absorbed during the binding event is measured.
Materials:
-
Isothermal titration calorimeter
-
Purified K-Ras protein
-
Purified E3 ligase (e.g., VHL or Cereblon complex)
-
K-Ras PROTAC
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
-
Loading the Calorimeter: Load the syringe with a concentrated solution of K-Ras. Fill the sample cell with a solution of the E3 ligase pre-saturated with the PROTAC.
-
Titration: Perform a series of injections of the K-Ras solution into the sample cell while monitoring the heat changes.
-
Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to determine the K_D, ΔH, and stoichiometry of the ternary complex formation.
Cell-Based Assays: Validating Ternary Complex Formation in a Physiological Context
Cell-based assays are crucial for confirming that ternary complex formation occurs within the complex environment of a living cell, providing a more physiologically relevant assessment of PROTAC activity.
NanoBRET™ Ternary Complex Formation Assay
NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that measures the interaction between two proteins in live cells.
Principle: The target protein (K-Ras) is fused to a NanoLuc® luciferase (energy donor), and the E3 ligase is fused to a HaloTag® protein (energy acceptor). In the presence of a PROTAC that brings K-Ras and the E3 ligase into close proximity, energy is transferred from the donor to the acceptor, resulting in a BRET signal.
Key Quantitative Parameters for K-Ras PROTACs using NanoBRET™:
| PROTAC | Cell Line | E3 Ligase | Parameter | Value | Reference |
| LC-2 | HEK293 | VHL/CRBN | Assay Format | NanoBRET Ternary Complex Formation Assay | [2] |
| Reference PROTAC | HEK293 | VHL/CRBN | Assay Format | NanoBRET Ternary Complex Formation Assay | [2] |
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding NanoLuc®-K-Ras fusion protein
-
Plasmid encoding HaloTag®-E3 ligase (VHL or CRBN) fusion protein
-
Transfection reagent (e.g., Lipofectamine)
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96- or 384-well plates
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Transfection: Co-transfect cells with the NanoLuc®-K-Ras and HaloTag®-E3 ligase plasmids.
-
Plating: Seed the transfected cells into assay plates.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the K-Ras PROTAC.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Signal Detection: Measure the donor and acceptor emission signals using a luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 value for ternary complex formation.
Structural Biology: Visualizing the Ternary Complex
Structural biology techniques, primarily X-ray crystallography, provide high-resolution three-dimensional structures of the ternary complex. This information is invaluable for understanding the molecular interactions that drive complex formation and for guiding the rational design of more potent and selective PROTACs.
Key Structural Insights for K-Ras PROTACs:
-
ACBI4: Co-crystal structures of ACBI4 in a ternary complex with VHL and either KRAS(G12R) or KRAS(G12D) have been solved, revealing the binding mode of the PROTAC and the protein-protein interactions that contribute to the high cooperativity.[1]
-
Compound 1 & 3: Ternary complex structures with KRAS variants and VCB have elucidated the relative orientation of the proteins and the role of the linker in mediating the interaction.[1]
Downstream Functional Assays: Assessing the Consequence of Ternary Complex Formation
While not a direct measure of ternary complex formation, assays that quantify the downstream ubiquitination and degradation of K-Ras provide crucial validation of a productive ternary complex.
Western Blotting for K-Ras Degradation
Principle: Cells are treated with the PROTAC for a specified time, and the total cellular levels of K-Ras are quantified by Western blotting.
Key Quantitative Parameters for K-Ras PROTACs from Degradation Assays:
| PROTAC | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| LC-2 | NCI-H2030 | 0.59 ± 0.20 | ~80 | [3] |
| LC-2 | NCI-H23 | >50% degradation | N/A | [4] |
| LC-2 | SW1573 | N/A | N/A | [3] |
DC50: Concentration for 50% of maximal degradation. Dmax: Maximum percentage of degradation.
Visualizing the Workflow and Pathways
Conclusion
The validation of ternary complex formation is a cornerstone of K-Ras PROTAC development. A multi-faceted approach, combining biophysical, cell-based, and structural methods, provides the most comprehensive understanding of PROTAC efficacy. While biophysical assays offer precise quantification of molecular interactions, cell-based assays confirm physiological relevance. Ultimately, structural studies provide the atomic-level detail necessary for rational, iterative PROTAC design. This guide serves as a foundational resource for researchers to navigate the experimental landscape of K-Ras PROTAC validation.
References
- 1. Revealing Functional Hotspots: Temperature-Dependent Crystallography of K-RAS Highlights Allosteric and Druggable Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Pharmacokinetics of K-Ras Degraders: A Guide for Drug Development Professionals
An in-depth analysis of the pharmacokinetic profiles of emerging K-Ras protein degraders, providing a comparative look at their performance and the experimental methodologies used for their evaluation.
Introduction
The Kirsten rat sarcoma viral oncogene homolog (K-Ras) is a frequently mutated oncogene in human cancers, making it a prime target for therapeutic development. While the development of K-Ras inhibitors has seen recent success, a new wave of therapeutic agents known as protein degraders is emerging. These molecules, which include proteolysis-targeting chimeras (PROTACs), are designed to eliminate the K-Ras protein entirely rather than just inhibiting its function. A critical aspect of the preclinical and clinical development of these novel therapeutics is the characterization of their pharmacokinetic (PK) properties, which govern their absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the available pharmacokinetic data for several leading K-Ras degraders, details the experimental protocols for their assessment, and visualizes key biological and experimental workflows.
Performance Data of K-Ras Degraders
The development of K-Ras degraders with favorable pharmacokinetic profiles is a significant challenge due to their often large molecular weight and complex physicochemical properties. Below is a summary of the available preclinical pharmacokinetic data for several notable K-Ras degraders. It is important to note that direct comparison should be approached with caution due to variations in experimental conditions, animal models, and analytical methods across different studies.
| Degrader Name | Target | E3 Ligase Recruited | Animal Model | Dosing Route & Dose | Cmax | Tmax | Half-life (t½) | Clearance (CL) | Bioavailability (F%) | Reference |
| ASP3082 | KRAS G12D | VHL | Mouse (xenograft) | Intravenous (10 & 30 mg/kg) | Not explicitly stated | Not explicitly stated | Sustained tumor concentration | Not explicitly stated | Not applicable | [1] |
| ACBI3 | pan-KRAS | VHL | Mouse | Subcutaneous (30 mg/kg) | 70 nM | 2 h | Not explicitly stated | Moderate | Lacks oral bioavailability | [2] |
| LC-2 (Liposomal) | KRAS G12C | VHL | Rat | Not explicitly stated | Higher plasma concentrations vs. free LC-2 | Not explicitly stated | Prolonged vs. free LC-2 | Not explicitly stated | Increased vs. free LC-2 | [3][4] |
| TKD | pan-KRAS | Lysosome-targeting | Mouse | Not explicitly stated | Not explicitly stated | Not explicitly stated | Typical for protein drugs | Not explicitly stated | Not explicitly stated | [5] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental procedures involved in the pharmacokinetic analysis of K-Ras degraders, the following diagrams have been generated.
References
- 1. ASP-3082, a PROTAC that selectively degrades KRAS G12D protein, shows potent in vivo antitumor efficacy | BioWorld [bioworld.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. researchgate.net [researchgate.net]
- 4. Establishment and validation of a sensitive LC-MS/MS method for the quantification of KRASG12C protein PROTAC molecule LC-2 in rat plasma and its application to in vivo pharmacokinetic studies of LC-2 PEGylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A pan-KRAS degrader for the treatment of KRAS-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking K-Ras Ligand-Linker Conjugate 5-Enabled PROTAC Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of effective therapies targeting K-Ras, a frequently mutated oncogene in human cancers, has led to the development of diverse therapeutic modalities. Among these, Proteolysis Targeting Chimeras (PROTACs) offer a novel mechanism of action by inducing the degradation of the target protein. This guide provides a comparative analysis of the performance of a K-Ras degrader synthesized from K-Ras Ligand-Linker Conjugate 5 , benchmarked against other K-Ras targeting agents. The conjugate is a key component in the synthesis of PROTAC K-Ras Degrader-1 (HY-129523) , which utilizes the Cereblon (CRBN) E3 ligase to induce K-Ras degradation.[1][2]
This guide will objectively compare the performance of this CRBN-based PROTAC approach with alternative strategies, including covalent and non-covalent small molecule inhibitors, as well as PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided.
K-Ras Signaling Pathway and Therapeutic Intervention Points
K-Ras is a small GTPase that functions as a molecular switch in signal transduction pathways regulating cell growth, proliferation, and survival.[3] Mutations in K-Ras, most commonly at codons G12, G13, and Q61, lock the protein in a constitutively active, GTP-bound state, leading to aberrant downstream signaling through pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR cascades.[3] The diagram below illustrates the K-Ras signaling pathway and the points of intervention for the discussed therapeutic agents.
Caption: Simplified K-Ras signaling pathway and points of therapeutic intervention.
Performance Comparison of K-Ras Targeting Agents
The following tables summarize the performance of PROTAC K-Ras Degrader-1 and its alternatives based on available preclinical and clinical data.
Table 1: In Vitro Performance of K-Ras PROTAC Degraders
| Compound Name | K-Ras Mutant Target | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| PROTAC K-Ras Degrader-1 (HY-129523) | K-Ras | Cereblon (CRBN) | SW1573 | Not Reported | ≥70 | Not Reported |
| PROTAC KRAS G12D degrader 1 | K-Ras G12D | VHL | AGS | 7.49 | >90 | 51.53 |
| SNU-1 | 19.77 | Not Reported | 43.51 | |||
| HPAF-II | 52.96 | Not Reported | 31.36 | |||
| PROTAC pan-KRAS degrader-1 | Pan-KRAS (G12D, G12C, G12V, G13D) | VHL | AGS (G12D) | 1.1 | 95 | 3 |
| SW620 (G12V) | Not Reported | Not Reported | 10 | |||
| H358 (G12C) | Not Reported | Not Reported | 5 |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation; IC50: Half-maximal inhibitory concentration. Data for PROTAC KRAS G12D degrader 1 and pan-KRAS degrader-1 are included for comparison of the PROTAC modality.[4][5]
Table 2: In Vitro and In Vivo Performance of Small Molecule K-Ras Inhibitors
| Compound Name (Brand Name) | K-Ras Mutant Target | Mechanism | In Vitro IC50 | In Vivo Efficacy Highlights |
| Sotorasib (Lumakras®) | K-Ras G12C | Covalent Inhibitor | ~8 nM (pERK inhibition) | ORR: 37.1% in NSCLC patients.[6] Median PFS: 6.8 months.[7] |
| Adagrasib (Krazati®) | K-Ras G12C | Covalent Inhibitor | ~6 nM (pERK inhibition) | ORR: 43% in NSCLC patients.[8] Median PFS: 6.5 months.[9] |
| MRTX1133 | K-Ras G12D | Non-covalent Inhibitor | <2 nM (Biochemical IC50) | 94% tumor growth inhibition at 3 mg/kg and tumor regression at higher doses in a xenograft model.[10][11] |
| Daraxonrasib (RMC-6236) | Pan-RAS (ON state) | Non-covalent Inhibitor | Not Reported | ORR: 35% in PDAC patients (G12X mutation).[11] Median PFS: 8.5 months.[11] |
ORR: Objective Response Rate; PFS: Progression-Free Survival; NSCLC: Non-Small Cell Lung Cancer; PDAC: Pancreatic Ductal Adenocarcinoma.
Experimental Protocols
Detailed methodologies for key experiments cited in the performance comparison are provided below.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies cell proliferation by measuring ATP levels, which are indicative of metabolically active cells.
-
Cell Seeding: Plate cells in 96-well opaque-walled plates at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., K-Ras inhibitor or degrader) in the appropriate cell culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration used for the compound dilutions.
-
Incubation: Incubate the plates for a specified period, typically 72 to 120 hours, at 37°C and 5% CO2.
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Western Blotting for K-Ras Degradation
This technique is used to quantify the reduction in K-Ras protein levels following treatment with a PROTAC degrader.
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC degrader for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for K-Ras overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody for a loading control protein (e.g., GAPDH or β-actin).
-
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize the K-Ras signal to the loading control. Calculate the percentage of K-Ras degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of K-Ras targeting agents in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells harboring the desired K-Ras mutation into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the investigational drug (e.g., MRTX1133) and vehicle control to their respective groups according to the planned dose, schedule, and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Measure tumor volume and body weight at regular intervals throughout the study.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry). Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Experimental Workflow Visualization
The following diagrams, created using Graphviz, illustrate a typical workflow for evaluating a K-Ras PROTAC degrader.
Caption: Workflow for in vitro and in vivo evaluation of K-Ras PROTACs.
Conclusion
The development of PROTACs, such as the one synthesized from This compound , represents a promising strategy for targeting K-Ras by inducing its degradation. While direct comparative data for PROTAC K-Ras Degrader-1 is limited, the broader landscape of K-Ras degraders shows potent in vitro activity. The choice of E3 ligase, with VHL-based degraders currently showing more robust degradation in published studies, is a critical consideration in PROTAC design.[3]
Small molecule inhibitors, such as the approved G12C inhibitors Sotorasib and Adagrasib, have demonstrated clinical benefit, providing a valuable benchmark for newer therapies. Emerging non-covalent inhibitors like MRTX1133 and pan-RAS inhibitors like Daraxonrasib are expanding the arsenal (B13267) against different K-Ras mutations and activation states.
Ultimately, the optimal therapeutic strategy will likely depend on the specific K-Ras mutation, tumor type, and potential resistance mechanisms. The experimental protocols and comparative data presented in this guide are intended to provide a framework for the continued research and development of novel and effective K-Ras targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 9. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of K-Ras Ligand-Linker Conjugate 5
For Immediate Implementation: This document provides crucial safety and logistical guidance for the proper disposal of K-Ras ligand-Linker Conjugate 5, a potent compound utilized in the synthesis of PROTAC K-Ras degraders.[1][2][3] Adherence to these protocols is essential for ensuring personnel safety and environmental protection. This guidance is based on established procedures for handling hazardous and potentially cytotoxic research compounds.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. The following procedures are derived from best practices for the disposal of KRAS inhibitors as a class of potent, targeted agents.[4] Researchers must consult the manufacturer-specific SDS for "this compound" upon its availability and adhere to their institution's Environmental Health and Safety (EHS) guidelines.
Key Safety and Handling Information
Proper handling is the first step in safe disposal. The following table summarizes critical safety information for this compound and similar KRAS inhibitors.
| Parameter | Information | Source |
| Hazard Classification | May be harmful if swallowed and very toxic to aquatic life with long-lasting effects. Should be handled as a hazardous and potentially cytotoxic compound. | [4] |
| Primary Routes of Exposure | Inhalation, ingestion, skin, and eye contact. | [4] |
| Personal Protective Equipment (PPE) | Protective gown, chemical-resistant gloves (double gloving recommended), and safety glasses or goggles. | [4] |
| Handling Precautions | Avoid creating dust or aerosols. Use only in a well-ventilated area, preferably within a chemical fume hood. | [4] |
| Storage | Keep containers tightly sealed in a cool, well-ventilated area. The recommended storage temperature is often -20°C. | [4][5][6] |
| Chemical Incompatibilities | Strong acids/alkalis and strong oxidizing/reducing agents. | [4] |
Disposal Workflow
The proper disposal of this compound follows a structured workflow to ensure safety and compliance.
Caption: Workflow for the proper disposal of this compound.
Detailed Experimental Protocols for Disposal
The following step-by-step protocols provide actionable guidance for the disposal of waste generated from research involving this compound.
Protocol 1: Disposal of Solid Waste
This protocol applies to unused or expired pure compounds, as well as contaminated personal protective equipment (gloves, gowns) and lab materials (e.g., weigh boats, pipette tips).
-
Segregation at Source: At the point of generation, immediately place all solid waste into a designated, leak-proof container lined with a heavy-duty plastic bag (e.g., a 4-mil polyethylene (B3416737) bag).[4]
-
Labeling: Clearly label the container as "Hazardous Cytotoxic Waste" and include the chemical name "this compound".
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Pickup Request: Once the container is full, or after a maximum of one year for partially filled containers, schedule a pickup with your institution's EHS department.[4]
Protocol 2: Disposal of Liquid Waste
This protocol is for the disposal of stock solutions, experimental media containing the conjugate, and solvent rinses.
-
Collection: Collect all liquid waste in a dedicated, sealed, and chemically compatible container. Do not mix with incompatible wastes.[4]
-
Labeling: Affix a "Hazardous Waste" label to the container, clearly identifying the contents, including "this compound" and all solvent components.
-
Storage: Keep the liquid waste container sealed and stored in a secondary containment vessel in a well-ventilated area, away from ignition sources.
-
Pickup Request: When the container is full or has been in storage for an extended period, arrange for collection by your institution's hazardous waste management team.
Protocol 3: Disposal of Empty Containers
Empty vials that once held pure this compound must be treated as hazardous waste.
-
Triple Rinsing: Triple-rinse the empty container with a suitable solvent (e.g., the solvent used to dissolve the compound).[4]
-
Rinsate Collection: The rinsate (the solvent from rinsing) must be collected and disposed of as liquid hazardous waste, as described in Protocol 2.[4]
-
Container Disposal: After triple-rinsing, deface or remove the original label to prevent misuse.[4]
-
Final Disposal: Dispose of the rinsed and defaced container as regular laboratory glass or plastic waste, or as directed by your EHS department.[4]
Final Disposal Method
The standard and required method for the final disposal of cytotoxic waste, including KRAS inhibitors, is high-temperature incineration.[4] This ensures the complete destruction of the compound. Never dispose of this compound or its containers in the regular trash or down the drain.[4]
By implementing these procedures, researchers can effectively manage the risks associated with this compound and ensure a safe laboratory environment for all personnel.
References
Safeguarding Researchers: A Comprehensive Guide to Handling K-Ras Ligand-Linker Conjugate 5
For Immediate Implementation: This document provides critical safety and logistical protocols for laboratory personnel handling K-Ras ligand-Linker Conjugate 5. Adherence to these guidelines is essential to ensure personal safety, prevent contamination, and maintain experimental integrity.
Introduction: this compound is a specialized chemical entity designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] These PROTACs are instrumental in targeted protein degradation, a novel approach in drug discovery.[1][2] Specifically, this conjugate incorporates a ligand for the K-Ras protein and a linker to recruit E3 ligases, facilitating the degradation of the K-Ras protein.[1][2] Given the potent nature of compounds designed to interact with critical cellular targets like K-Ras, stringent safety measures are imperative during handling, storage, and disposal.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent, biologically active small molecules and KRAS inhibitors in a research setting.[3][4][5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the first line of defense against accidental exposure. The level of protection should be determined by a thorough risk assessment of the specific procedures being performed.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with safety glasses. - Disposable, solid-front lab coat with tight-fitting cuffs. - Double-gloving with chemical-resistant gloves (e.g., nitrile). - Disposable sleeves. | High risk of aerosolization and inhalation of potent powder. Full respiratory and skin protection is critical to prevent exposure.[4] |
| Solution Preparation and Handling | - Chemical fume hood or other certified ventilated enclosure. - Standard lab coat. - Safety glasses with side shields or chemical splash goggles. - Single pair of chemical-resistant gloves. | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.[4] |
| General Laboratory Operations | - Lab coat. - Safety glasses. - Gloves. | Standard laboratory practice to protect against incidental contact.[6] |
Operational and Disposal Plans: A Step-by-Step Approach
A systematic workflow is crucial for minimizing risk from receipt of the compound to its final disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[3] The recommended storage temperature is often -20°C to minimize degradation.[3] Store away from incompatible materials such as strong oxidizing agents.[3]
Handling Procedures
-
Designated Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contamination.[3]
-
Avoid Dust and Aerosol Formation: When handling the solid compound, take extreme care to avoid the formation of dust.[5] For solutions, prevent the generation of aerosols.
-
Hygiene: After handling, wash hands thoroughly with soap and water.
Spill Management
In the event of a spill, evacuate the immediate area and follow these steps:
-
Personal Protection: Wear appropriate PPE, including double gloves, a lab coat, and eye protection.[3]
-
Containment: For liquid spills, cover with an absorbent material. For solid spills, gently cover with a damp paper towel to avoid raising dust.[3]
-
Cleanup: Carefully collect all contaminated materials into a designated, sealed waste container.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., 70% ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[3]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, disposable lab coats, and weighing papers, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing the conjugate in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.[4]
-
Empty Containers: Empty containers that held the pure compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[3]
Experimental Protocol: Safe Weighing and Solubilization
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound (solid)
-
Analytical balance within a ventilated enclosure
-
Spatula
-
Weighing paper
-
Appropriate solvent (e.g., DMSO)
-
Vortex mixer
-
Calibrated pipettes and tips
-
Appropriate storage vials
Procedure:
-
Don PPE: Put on all recommended PPE for handling potent solids as detailed in Table 1.
-
Prepare Workspace: Ensure the analytical balance is clean and located within a certified chemical fume hood or other ventilated enclosure.
-
Tare Balance: Place a piece of weighing paper on the balance and tare it.
-
Weigh Compound: Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula. Avoid creating dust.
-
Record Weight: Accurately record the weight of the compound.
-
Transfer to Vial: Carefully transfer the weighed compound into an appropriately labeled vial.
-
Add Solvent: Using a calibrated pipette, add the calculated volume of the desired solvent to the vial to achieve the target concentration.
-
Solubilize: Cap the vial securely and vortex until the compound is completely dissolved. Gentle warming may be required for some compounds, but this should be assessed on a case-by-case basis.
-
Storage: Store the stock solution at the recommended temperature, typically -20°C or -80°C, to ensure stability.
-
Decontaminate: Wipe down the spatula, balance, and surrounding work area with a suitable solvent. Dispose of all contaminated materials as hazardous waste.
Visualizing the Workflow: Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for safely managing this compound from receipt to disposal.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
